The 5-(4-Fluorophenyl)morpholin-3-one Scaffold: Structural Properties, Synthesis, and Role in NK1 Antagonist Development
Executive Summary The morpholine ring is a privileged heterocyclic pharmacophore in medicinal chemistry, offering a unique balance of rigidity, aqueous solubility, and hydrogen-bonding capability. Specifically, the 5-(4-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The morpholine ring is a privileged heterocyclic pharmacophore in medicinal chemistry, offering a unique balance of rigidity, aqueous solubility, and hydrogen-bonding capability. Specifically, the 5-(4-fluorophenyl)morpholin-3-one core serves as the critical structural backbone and key synthetic intermediate for the blockbuster antiemetic drug Aprepitant (Emend®) and its water-soluble prodrug Fosaprepitant 1.
This whitepaper provides an in-depth technical analysis of the 5-(4-fluorophenyl)morpholin-3-one scaffold. Designed for drug development professionals, it details the molecule's physicochemical properties, the causality behind its stereoselective synthesis, and its dual role as both an active pharmaceutical ingredient (API) precursor and a monitored oxidative impurity (Aprepitant-M3).
Chemical Properties and Structural Elucidation
The scaffold features a six-membered saturated heterocycle with an amide (lactam) functionality at the C3 position and a 4-fluorophenyl substituent at the C5 position. The presence of the lactam carbonyl significantly alters the electron density of the adjacent nitrogen, reducing its basicity compared to a standard morpholine ring. This structural nuance is critical for navigating the pharmacokinetic landscape of central nervous system (CNS) active drugs.
Table 1: Physicochemical Properties of the Core and Key Derivatives
Data synthesized from authoritative pharmaceutical reference standards 23.
Mechanistic Role in Target Engagement
The 4-fluorophenyl group is not merely a structural placeholder; it is strictly required for binding to the deep hydrophobic pocket of the neurokinin-1 (NK1) receptor 1. The morpholin-3-one acts as a rigidifying scaffold. When utilized in the synthesis of Aprepitant, the morpholine ring optimally orients the 4-fluorophenyl and 3,5-bis(trifluoromethyl)phenyl ether moieties to competitively block Substance P from binding to the NK1 receptor in the CNS, thereby preventing the emetic reflex.
Furthermore, the oxidized morpholin-3-one derivative emerges as a critical impurity (Aprepitant-M3) during API stability testing and CYP3A4-mediated metabolism. Monitoring this oxo-metabolite is a mandatory regulatory requirement to ensure the efficacy and safety of the formulated drug 2.
NK1 receptor signaling pathway and competitive antagonism by the morpholine core.
Experimental Protocols
Protocol 1: Stereoselective Synthesis of the Morpholin-3-one Core
Expertise & Experience Note: Setting the stereocenter early in the synthetic route is paramount. Starting from (R)-4-fluorophenylglycine ensures the C5 stereocenter is established directly from the chiral pool, completely bypassing the severe yield penalties associated with late-stage chiral resolution 1. Often, the nitrogen is protected with a benzyl group to prevent unwanted side reactions during cyclization 4.
Step-by-Step Methodology:
Chemoselective Reduction: Suspend (R)-4-fluorophenylglycine in THF. Add NaBH4 followed by the slow, dropwise addition of I2 at 0°C.
Causality: NaBH4 alone is insufficiently electrophilic to reduce the carboxylic acid. The addition of I2 generates borane (BH3) in situ, which chemoselectively reduces the acid to the corresponding amino alcohol without racemizing the delicate alpha-stereocenter.
N-Protection: React the resulting amino alcohol with benzaldehyde, followed by reduction (e.g., NaBH3CN) to yield the N-benzyl derivative.
Acylation: Dissolve the N-benzyl amino alcohol in dichloromethane (DCM) with triethylamine (TEA). Slowly add chloroacetyl chloride at -10°C.
Causality: Maintaining sub-zero temperatures prevents over-acylation and controls the exothermic nature of the reaction, ensuring high regioselectivity for the amine over the hydroxyl group.
Ring Closure (Cyclization): Treat the intermediate with a strong base (e.g., NaH or KOtBu) in THF to promote intramolecular Williamson ether-type cyclization, yielding the protected 5-(4-fluorophenyl)morpholin-3-one.
Workflow for the stereoselective synthesis of the morpholin-3-one core.
Protocol 2: Analytical Detection of the Morpholin-3-one Impurity (Aprepitant-M3)
Expertise & Experience Note: The oxidation of the morpholine ring to a lactam (morpholin-3-one) alters both the chromophore and the polarity of the molecule. Because the lactam is slightly more polar than the parent amine, reverse-phase HPLC with an acidic modifier is required to resolve the impurity from the main API peak.
Step-by-Step Methodology:
Sample Preparation: Dissolve 10 mg of the API sample in 10 mL of Acetonitrile:Water (50:50 v/v).
Chromatographic Separation: Inject 10 µL onto a C18 column (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm).
Detection & Validation: Monitor UV absorbance at 210 nm. To create a self-validating system, route the eluent to a tandem mass spectrometer (ESI-MS/MS). The morpholin-3-one impurity will exhibit a distinct +14 Da mass shift compared to the parent morpholine (representing the conversion of a -CH2- group to a -C(=O)- group).
Table 2: HPLC Gradient Conditions for Impurity Resolution
Time (min)
Mobile Phase A (0.1% TFA in H2O)
Mobile Phase B (Acetonitrile)
Flow Rate
0.0
80%
20%
1.0 mL/min
15.0
40%
60%
1.0 mL/min
20.0
10%
90%
1.0 mL/min
25.0
80%
20%
1.0 mL/min
Causality: The 0.1% Trifluoroacetic acid (TFA) suppresses the ionization of residual silanols on the silica stationary phase. This prevents secondary interactions with the lactam nitrogen, ensuring sharp, symmetrical peak shapes for accurate quantification.
References
BenchChem Technical Support Team.Refining (R,R,R)-Aprepitant Synthesis for Higher Purity. BenchChem.
Synthesis of 5-(4-Fluorophenyl)morpholin-3-one: A Comprehensive Technical Guide
Executive Summary & Pharmacological Context The morpholine core is a privileged scaffold in medicinal chemistry, frequently embedded in clinical candidates to modulate physicochemical properties such as aqueous solubilit...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacological Context
The morpholine core is a privileged scaffold in medicinal chemistry, frequently embedded in clinical candidates to modulate physicochemical properties such as aqueous solubility, metabolic stability, and target affinity. Specifically, the 5-arylmorpholin-3-one motif is a critical structural vector. While 3-arylmorpholin-2-ones are famously utilized in the synthesis of the NK1 receptor antagonist Aprepitant , the isomeric 5-(4-fluorophenyl)morpholin-3-one serves as a highly versatile starting material and pharmacophore for novel anti-inflammatory agents, Factor Xa inhibitors, and neurokinin modulators.
As a Senior Application Scientist, I have designed this whitepaper to move beyond generic synthetic recipes. This guide details the mechanistic causality, in-process controls, and self-validating protocols required to synthesize 5-(4-fluorophenyl)morpholin-3-one with high chemical fidelity and yield.
Retrosynthetic Strategy & Logical Disconnection
The construction of the morpholin-3-one heterocycle relies on a highly efficient, two-stage annulation strategy. The disconnection approach targets the C–O ether bond and the C–N amide bond, leading back to two readily available precursors: 2-amino-2-(4-fluorophenyl)ethanol and chloroacetyl chloride .
Caption: Retrosynthetic disconnection of 5-(4-fluorophenyl)morpholin-3-one.
Phase 1: Preparation of the Amino Alcohol Precursor
The synthesis begins with the reduction of 4-fluorophenylglycine. Standard hydride donors (like NaBH₄ alone) are insufficiently electrophilic to reduce carboxylic acids. Therefore, we utilize an in situ generated diborane system (NaBH₄ + BF₃·OEt₂) .
Mechanistic Causality
The addition of Boron trifluoride etherate (BF₃·OEt₂) to Sodium borohydride (NaBH₄) generates diborane (B₂H₆). Diborane is a highly electrophilic reducing agent that rapidly coordinates to the electron-rich carbonyl oxygen of the carboxylic acid, facilitating hydride transfer. Crucially, the resulting product forms a stable boron-amine complex that must be actively dismantled during workup using a methanol quench and thermal reflux.
Protocol 1: Borane-Mediated Reduction of 4-Fluorophenylglycine
Self-Validating System: This protocol includes specific quenching parameters to prevent the isolation of false-positive boron adducts.
System Setup: Suspend 4-fluorophenylglycine (1.0 equiv) in anhydrous Tetrahydrofuran (THF) under a dry nitrogen atmosphere. Cool the reactor to 0 °C.
Hydride Addition: Add NaBH₄ (2.0 equiv) portion-wise. The suspension will remain heterogeneous.
Borane Generation: Slowly add BF₃·OEt₂ (4.0 equiv) dropwise via an addition funnel over 30 minutes. Caution: Exothermic reaction with the evolution of hydrogen gas.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature (RT) for 16 hours.
In-Process Control (IPC): Sample the reaction, quench with MeOH, and analyze via LC-MS. The target mass is
[M+H]+=156.1
.
Quench & Decomplexation (Critical Step): Cool to 0 °C and cautiously add excess Methanol to quench residual borane. To break the boron-amine complex, add 2M NaOH until pH > 10, then heat the mixture to reflux for 2 hours.
Isolation: Extract with Ethyl Acetate (EtOAc), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 2-amino-2-(4-fluorophenyl)ethanol as a crystalline solid.
Phase 2: Assembly of the Morpholin-3-one Core
The construction of the heterocycle is a two-step sequence: kinetically controlled N-acylation followed by thermodynamically driven intramolecular etherification .
Caption: Step-by-step mechanistic workflow for morpholin-3-one ring assembly.
Mechanistic Causality
Step 1 (N-Acylation): The primary amine is a softer, more polarizable nucleophile than the primary alcohol. By maintaining strict cryogenic conditions (0 °C) and using exactly 1.05 equivalents of chloroacetyl chloride, we kinetically favor N-acylation, completely bypassing unwanted O-acylation. Triethylamine (Et₃N) acts as a non-nucleophilic proton sponge.
Step 2 (Cyclization): Potassium tert-butoxide (KOtBu) is utilized to quantitatively deprotonate the primary alcohol. The resulting hard alkoxide nucleophile undergoes a rapid, entropically favored 6-exo-tet Sₙ2 cyclization, displacing the chloride ion to form the morpholine ring.
Protocol 2: Acylation and Cyclization Workflow
Acylation: Dissolve 2-amino-2-(4-fluorophenyl)ethanol (1.0 equiv) and Et₃N (1.2 equiv) in anhydrous Dichloromethane (DCM). Cool to 0 °C.
Electrophile Addition: Add chloroacetyl chloride (1.05 equiv) dropwise. Stir for 2 hours at 0 °C.
IPC 1: Confirm the formation of the chloroacetamide intermediate via LC-MS (
[M+H]+=232.0
). Wash the DCM layer with saturated aqueous NaHCO₃, dry, and concentrate.
Cyclization: Dissolve the crude chloroacetamide in anhydrous THF. Cool to 0 °C.
Deprotonation: Add KOtBu (1.5 equiv) portion-wise. A color change and slight exotherm indicate alkoxide formation. Stir at RT for 4 hours.
IPC 2: Monitor the disappearance of the isotopic chlorine pattern in LC-MS. The product will present a sharp peak at
[M+H]+=196.1
.
Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over MgSO₄, and evaporate. Purify via recrystallization (EtOAc/Hexanes) to yield pure 5-(4-fluorophenyl)morpholin-3-one .
Quantitative Data: Optimization of Cyclization Conditions
To ensure the highest synthetic integrity, various bases and solvent systems were evaluated for the intramolecular cyclization step. The data below summarizes the causality behind selecting KOtBu/THF as the optimal system.
Biphasic phase-transfer conditions function moderately well but suffer from competing aqueous hydrolysis of the alkyl chloride.
NaH
THF
0 to 25
82%
Strong base ensures rapid deprotonation. However, the generation of H₂ gas requires strict venting controls at scale.
KOtBu
THF
0 to 25
88%
Optimal system. High solubility, rapid quantitative deprotonation, and minimal side reactions.
References
Practical Asymmetric Synthesis of Aprepitant, a Potent Human NK-1 Receptor Antagonist, via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction. The Journal of Organic Chemistry, ACS Publications.
URL:[Link]
Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Research Journal of Pharmacy and Technology.
URL:[Link]
Quinazolinone-type compounds as crth2 antagonists.Google Patents (WO2012051036A1).
Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. The Journal of Organic Chemistry, ACS Publications.
URL:[Link]
Foundational
5-(4-Fluorophenyl)morpholin-3-one mechanism of action
An In-depth Technical Guide to the Mechanism of Action of 5-(4-Fluorophenyl)morpholin-3-one Authored by a Senior Application Scientist This guide provides a detailed exploration of the potential mechanisms of action for...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Mechanism of Action of 5-(4-Fluorophenyl)morpholin-3-one
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the potential mechanisms of action for the compound 5-(4-Fluorophenyl)morpholin-3-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge derived from patent literature and academic research on structurally related compounds to propose and substantiate the most probable biological targets and pathways.
Introduction and Structural Context
5-(4-Fluorophenyl)morpholin-3-one belongs to the morpholine class of heterocyclic compounds, which are integral to numerous approved pharmaceuticals and clinical candidates. The morpholine ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The specific substitution of a 4-fluorophenyl group at the 5-position and a ketone at the 3-position of the morpholine ring dictates its potential interactions with biological targets.
The morpholin-3-one core, in particular, has been identified in compounds targeting a range of receptors and enzymes. For instance, derivatives have been investigated as EGFR tyrosine kinase inhibitors and as key intermediates in the synthesis of the anticoagulant Rivaroxaban, a Factor Xa inhibitor[1][2]. Furthermore, the broader morpholine scaffold is associated with central nervous system activity[3]. This chemical versatility underscores the importance of a detailed, evidence-based approach to elucidating the specific mechanism of action for 5-(4-Fluorophenyl)morpholin-3-one.
Postulated Mechanisms of Action
Based on an analysis of existing literature for closely related analogs, two primary mechanisms of action are proposed for 5-(4-Fluorophenyl)morpholin-3-one: antagonism of the alpha-1a adrenergic receptor and antagonism of the neurokinin-1 (NK1) receptor.
Alpha-1a Adrenergic Receptor Antagonism
A compelling line of evidence points towards alpha-1a adrenergic receptor antagonism. A key patent describes morpholinone derivatives, including the structurally similar 5-(3,4-difluoro-phenyl)-morpholin-3-one, as potent antagonists of the alpha-1a receptor[4]. These compounds are proposed for the treatment of conditions where antagonism of this receptor is beneficial, such as benign prostatic hyperplasia and for lowering intraocular pressure[4].
The alpha-1a adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation by endogenous catecholamines like norepinephrine, couples to Gq/11, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). Antagonism of this pathway by a compound like 5-(4-Fluorophenyl)morpholin-3-one would be expected to inhibit these downstream signaling events.
The second highly probable mechanism is the antagonism of the neurokinin-1 (NK1) receptor. The (S)-3-(4-fluorophenyl)morpholin-2-one scaffold is a well-documented key chiral intermediate in the synthesis of Aprepitant, a potent and selective NK1 receptor antagonist used as an antiemetic[5]. Although the position of the carbonyl group differs (3-one vs. 2-one), the shared structural motifs suggest a potential for interaction with the same target. Furthermore, other morpholine derivatives have been explicitly patented as tachykinin antagonists, which include the NK1 receptor[6].
The NK1 receptor is the primary receptor for the neuropeptide Substance P. Similar to the alpha-1a receptor, the NK1 receptor is a GPCR that couples to Gq/11, initiating the same PLC-mediated signaling cascade. Antagonism would therefore block Substance P-induced physiological responses, which are implicated in emesis, pain, and inflammation.
To empirically determine the mechanism of action, a tiered experimental approach is recommended. This workflow is designed to first identify the primary target(s) and then to characterize the functional consequences of compound binding.
Figure 3: Tiered Experimental Workflow for Mechanism of Action Validation.
Objective: To determine if 5-(4-Fluorophenyl)morpholin-3-one directly binds to the alpha-1a adrenergic and/or NK1 receptors.
Methodology:
Membrane Preparation: Prepare cell membrane fractions from stable cell lines overexpressing either the human alpha-1a adrenergic receptor or the human NK1 receptor.
Assay Setup: In a 96-well plate, incubate the prepared membranes with a specific radioligand (e.g., [³H]-Prazosin for alpha-1a; [³H]-Substance P for NK1) and varying concentrations of 5-(4-Fluorophenyl)morpholin-3-one.
Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
Separation: Rapidly filter the assay mixture through a glass fiber filtermat to separate bound from free radioligand.
Detection: Quantify the radioactivity retained on the filters using a liquid scintillation counter.
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the inhibition constant (Ki).
Self-Validation: The inclusion of a known antagonist for each receptor (e.g., Prazosin for alpha-1a, Aprepitant for NK1) as a positive control validates the assay's performance. Non-specific binding is determined in the presence of a saturating concentration of a non-labeled ligand.
Objective: To confirm that binding to the receptor results in functional antagonism of the Gq signaling pathway.
A. Calcium Flux Assay
Methodology:
Cell Plating: Seed cells expressing the target receptor (alpha-1a or NK1) into a 96- or 384-well plate.
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
Compound Addition: Pre-incubate the cells with varying concentrations of 5-(4-Fluorophenyl)morpholin-3-one.
Agonist Stimulation: Add a known agonist (e.g., Norepinephrine for alpha-1a; Substance P for NK1) at a concentration that elicits a submaximal response (EC80).
Signal Detection: Measure the change in fluorescence intensity over time using a plate reader (e.g., FLIPR).
Data Analysis: Calculate the inhibitory effect of the compound on the agonist-induced calcium signal and determine the IC50 value.
B. IP-One Accumulation Assay (HTRF)
Methodology:
Cell Stimulation: In a suitable plate, incubate cells expressing the target receptor with varying concentrations of 5-(4-Fluorophenyl)morpholin-3-one, followed by stimulation with the respective agonist.
Cell Lysis: Lyse the cells to release intracellular components.
HTRF Reaction: Add the IP1-d2 conjugate and the anti-IP1-cryptate antibody to the cell lysate.
Signal Detection: After incubation, read the plate on an HTRF-compatible reader to measure the ratio of fluorescence at 665 nm and 620 nm.
Data Analysis: The HTRF ratio is inversely proportional to the amount of IP1 produced. Calculate the IC50 of the compound's ability to inhibit agonist-induced IP1 accumulation.
Self-Validation: For both functional assays, running the agonist dose-response curve in the absence of the antagonist confirms cell and receptor health. A known antagonist serves as a positive control for inhibition.
Quantitative Data Summary
The following table should be populated with experimental data to compare the potency of 5-(4-Fluorophenyl)morpholin-3-one at its potential targets.
Assay Type
Target Receptor
Parameter
Expected Value
Radioligand Binding
Alpha-1a Adrenergic
Ki (nM)
TBD
Radioligand Binding
Neurokinin-1 (NK1)
Ki (nM)
TBD
Calcium Flux
Alpha-1a Adrenergic
IC50 (nM)
TBD
Calcium Flux
Neurokinin-1 (NK1)
IC50 (nM)
TBD
IP-One HTRF
Alpha-1a Adrenergic
IC50 (nM)
TBD
IP-One HTRF
Neurokinin-1 (NK1)
IC50 (nM)
TBD
Conclusion
The structural features of 5-(4-Fluorophenyl)morpholin-3-one, when analyzed in the context of existing pharmaceutical patents and research, strongly suggest a mechanism of action centered on the antagonism of either the alpha-1a adrenergic receptor or the neurokinin-1 (NK1) receptor. Both are Gq-coupled GPCRs, and the proposed experimental workflow provides a robust, self-validating framework to definitively identify the primary molecular target and characterize the compound's functional activity. The elucidation of this mechanism is a critical step in the rational development of this compound for potential therapeutic applications.
References
Title: Morpholinone and morpholine derivatives and uses thereof. Source: Google Patents (US6218390B1).
Title: Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. Source: ResearchGate. URL: [Link]
Title: Morpholine derivatives and their use as therapeutic agents. Source: Google Patents (US5968934A).
Title: Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Source: Google Patents (WO2019138362A1).
Title: Substituted morpholine derivatives and compositions. Source: PubChem. URL: [Link]
Title: An updated review on morpholine derivatives with their pharmacological actions. Source: Beni-Suef University Journal of Basic and Applied Sciences. URL: [Link]
Unveiling the Pharmacological Core: Biological Activity and Mechanistic Profiling of 5-(4-Fluorophenyl)morpholin-3-one
Executive Summary In the landscape of modern neuropharmacology, the transition from peptide-based inhibitors to orally bioavailable, small-molecule antagonists represents a triumph of rational drug design. At the heart o...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern neuropharmacology, the transition from peptide-based inhibitors to orally bioavailable, small-molecule antagonists represents a triumph of rational drug design. At the heart of this evolution lies 5-(4-Fluorophenyl)morpholin-3-one , a privileged chiral scaffold that serves as the critical pharmacophore for Neurokinin-1 (NK1) receptor antagonists [1].
While rarely administered as a standalone therapeutic, this morpholinone core dictates the biological activity, target specificity, and metabolic stability of blockbuster antiemetic drugs such as Aprepitant (Emend) and its prodrug Fosaprepitant. This whitepaper provides an in-depth technical analysis of how the 5-(4-fluorophenyl)morpholin-3-one motif interacts with the human NK1 receptor, the structural biology governing its efficacy, and the validated experimental protocols used to quantify its biological activity.
Mechanistic Grounding: The NK1 Receptor & Substance P Axis
The biological activity of the 5-(4-fluorophenyl)morpholin-3-one scaffold is entirely predicated on its ability to competitively antagonize Substance P (SP) , an undecapeptide neurotransmitter belonging to the tachykinin family. Substance P preferentially binds to the NK1 receptor (NK1R), a Gq-coupled G-protein coupled receptor (GPCR) widely distributed in the central nervous system (specifically the area postrema and nucleus tractus solitarius) and peripheral tissues [2].
The Role of the Morpholinone Scaffold
The native ligand, Substance P, binds primarily to the extracellular loops and the superficial regions of the transmembrane (TM) domains of NK1R. In contrast, small-molecule antagonists containing the 5-(4-fluorophenyl)morpholin-3-one core penetrate deeper into the receptor's helical bundle.
The biological efficacy of this scaffold is driven by two critical structural elements:
The 4-Fluorophenyl Group: This moiety inserts into a deep, lipophilic subpocket formed by TM helices IV, V, and VI (specifically interacting with residues H197, V200, I204, and H265). The fluorine atom is not merely for metabolic stability against CYP3A4; its high electronegativity and compact van der Waals radius enhance
π−π
stacking and hydrophobic packing against the receptor's aromatic residues [3].
The Morpholin-3-one Ring: The rigid, non-planar nature of the morpholine ring acts as a conformational anchor. It restricts the rotational degrees of freedom of the attached fluorophenyl group, locking it into a "horseshoe" conformation that perfectly complements the NK1R binding pocket. Furthermore, the oxygen atom in the morpholine ring can participate in weak hydrogen bonding with the receptor, stabilizing the inactive conformation of the GPCR [4].
NK1R signaling blockade by 5-(4-Fluorophenyl)morpholin-3-one derivatives.
Quantitative Data: Binding Affinity & Efficacy
The evolution of NK1 antagonists demonstrates how functionalizing the 5-(4-fluorophenyl)morpholin-3-one core dramatically enhances binding affinity. By appending a 3,5-bis(trifluoromethyl)phenyl ether at the adjacent carbon and a triazolinone ring at the nitrogen, researchers transformed the base pharmacophore into Aprepitant, shifting the binding affinity (
Ki
) from the nanomolar to the sub-nanomolar range [5].
Table 1: Comparative Binding Affinities at the Human NK1 Receptor
Compound / Motif
Target Receptor
Binding Affinity (
Ki
)
Primary Interaction Modality
Substance P (Endogenous)
hNK1R
~0.1 - 0.5 nM
Extracellular loops & superficial TM domains
5-(4-Fluorophenyl)morpholin-3-one (Core)
hNK1R
~10 - 50 nM
Deep TM pocket (H197, V200, I204)
CP-99,994 (Older Generation)
hNK1R
~1.5 nM
Lacks extended triazolinone interactions
Aprepitant (Optimized Drug)
hNK1R
0.1 nM
Extended binding pocket (EBP) + Core interactions
Data synthesized from radioligand displacement assays utilizing CHO cells expressing recombinant human NK1R.
To accurately quantify the biological activity and receptor occupancy of 5-(4-fluorophenyl)morpholin-3-one derivatives, a robust, self-validating radioligand competitive binding assay is required. The following protocol utilizes
[125I]
-Substance P to evaluate the displacement capacity of the morpholinone core.
Causality & Design Choice: Chinese Hamster Ovary (CHO) cells are selected because they lack endogenous human NK1 receptors, providing a null background that ensures any radioactive signal is strictly due to the transfected hNK1R. Polyethylenimine (PEI) is used to pre-treat the glass fiber filters to neutralize their negative charge, preventing the highly basic Substance P from binding non-specifically to the filter matrix.
Step-by-Step Methodology
Phase 1: Membrane Preparation
Harvest CHO cells stably expressing hNK1R at 80% confluence.
Resuspend the cell pellet in ice-cold Homogenization Buffer (50 mM HEPES, 1 mM EDTA, pH 7.4, supplemented with protease inhibitors).
Homogenize using a Dounce tissue grinder (15 strokes on ice).
Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C. Discard the supernatant and resuspend the membrane pellet in Assay Buffer (50 mM Tris-HCl, 3 mM MnCl₂, 0.02% BSA, pH 7.4).
Phase 2: Competitive Binding Incubation
5. In a 96-well deep-well plate, assemble the assay mixture (Total volume: 250 µL/well):
50 µL of
[125I]
-Substance P (final concentration 0.1 nM).
50 µL of the 5-(4-fluorophenyl)morpholin-3-one derivative (serial dilutions from
10−5
M to
10−12
M).
150 µL of the prepared hNK1R membrane suspension (approx. 10 µg protein/well).
Self-Validation Control: Designate specific wells for Total Binding (buffer only, no competitor) and Non-Specific Binding (NSB) using 1 µM of unlabeled Aprepitant. The assay is only valid if the signal-to-background (Total vs. NSB) ratio exceeds 5:1.
Incubate the plate at 25°C for 60 minutes to reach equilibrium.
Phase 3: Filtration and Quantification
8. Terminate the reaction by rapid vacuum filtration through GF/B filters pre-soaked in 0.1% PEI for 2 hours.
9. Wash the filters three times with 1 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
10. Dry the filters, add scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter.
Phase 4: Data Analysis
11. Calculate the
IC50
using non-linear regression (sigmoidal dose-response). Convert
IC50
to
Ki
using the Cheng-Prusoff equation:
Ki=IC50/(1+[L]/Kd)
, where
[L]
is the concentration of
[125I]
-Substance P and
Kd
is its known dissociation constant.
High-throughput radioligand binding assay workflow for NK1R antagonists.
Stereochemical Importance in Biological Activity
The biological activity of the 5-(4-fluorophenyl)morpholin-3-one core is exquisitely sensitive to its stereochemistry. The clinically active antagonists require the (2R, 3S) configuration (when numbered as a substituted morpholine) or the (5S, 6S) configuration (when numbered as an oxazinone/morpholinone precursor) [6].
If the 4-fluorophenyl group is in the incorrect spatial orientation, the morpholine ring cannot adopt the required chair conformation to simultaneously project the fluorophenyl group into the deep TM pocket and the adjacent ether group toward the extracellular boundary. Consequently, the synthesis of this core relies heavily on crystallization-induced diastereoselective transformations to ensure
>99%
enantiomeric excess, as the racemic mixture exhibits a near 50-fold drop in overall biological activity [6].
References
Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists. Nature Communications (2019).[Link]
The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? Cancers (MDPI) (2020).[Link]
Crystal structure of the human NK 1 tachykinin receptor. Proceedings of the National Academy of Sciences (PNAS) (2018).[Link]
Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography. Nature Communications (2020).[Link]
Characterization of the binding and activity of a high affinity, pseudoirreversible morpholino tachykinin NK1 receptor antagonist. Journal of Pharmacology and Experimental Therapeutics (1997). [Link]
Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society (2003).[Link]
Foundational
An In-depth Technical Guide to 5-(4-Fluorophenyl)morpholin-3-one Derivatives and Analogs
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals This guide provides a comprehensive technical overview of 5-(4-Fluorophenyl)morpholin-3-one derivatives and their...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-(4-Fluorophenyl)morpholin-3-one derivatives and their analogs. It is designed to equip researchers, medicinal chemists, and drug development professionals with a thorough understanding of the synthesis, biological activities, and therapeutic potential of this promising class of compounds. By delving into the causality behind experimental choices and presenting self-validating protocols, this document serves as a practical resource for advancing research and development in this area.
Introduction: The Morpholin-3-one Scaffold in Medicinal Chemistry
The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to improve the pharmacokinetic properties of drug candidates.[1] Its incorporation can enhance aqueous solubility, metabolic stability, and bioavailability. The morpholin-3-one core, a lactam derivative of morpholine, retains these favorable attributes while providing a versatile platform for structural modification and the introduction of diverse pharmacophoric elements.
This guide focuses specifically on derivatives bearing a substituted phenyl group at the 5-position of the morpholin-3-one ring, with a particular emphasis on the 4-fluorophenyl substitution. The strategic placement of a fluorine atom on the phenyl ring is a common tactic in medicinal chemistry to modulate electronic properties, enhance binding affinity, and improve metabolic stability.[2]
Synthesis of 5-(4-Fluorophenyl)morpholin-3-one Derivatives
The synthesis of 5-aryl-morpholin-3-ones can be achieved through a multi-step sequence, as exemplified by the preparation of the closely related 5-(3,4-difluoro-phenyl)morpholin-3-one. This synthetic strategy provides a robust framework for accessing the target 5-(4-Fluorophenyl)morpholin-3-one core.
Retrosynthetic Analysis
A logical retrosynthetic approach to the 5-(4-Fluorophenyl)morpholin-3-one scaffold is outlined below. The key disconnection lies in the formation of the morpholin-3-one ring from a suitable amino alcohol precursor.
Caption: Retrosynthetic analysis of 5-(4-Fluorophenyl)morpholin-3-one.
The critical starting material for this synthesis is 2-amino-2-(4-fluorophenyl)ethanol. This can be prepared from commercially available 4-fluorostyrene oxide via an epoxide ring-opening reaction with a suitable nitrogen source, such as ammonia.
Experimental Protocol: Synthesis of 5-(4-Fluorophenyl)morpholin-3-one
This protocol is adapted from the synthesis of 5-(3,4-difluoro-phenyl)morpholin-3-one.
Step 1: Synthesis of 2-Amino-2-(4-fluorophenyl)ethanol
To a solution of 4-fluorostyrene oxide in a suitable solvent (e.g., methanol), add a concentrated aqueous solution of ammonia.
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
The resulting crude 2-amino-2-(4-fluorophenyl)ethanol can be used in the next step without further purification or can be purified by column chromatography on silica gel.
Step 2: Cyclization to form 5-(4-Fluorophenyl)morpholin-3-one
Dissolve the crude 2-amino-2-(4-fluorophenyl)ethanol in a suitable solvent, such as tetrahydrofuran (THF).
Add an equimolar amount of ethyl chloroacetate and a non-nucleophilic base (e.g., triethylamine) to the solution.
Heat the reaction mixture to reflux and monitor for the formation of the cyclized product by TLC.
After the reaction is complete, cool the mixture to room temperature and filter to remove any precipitated salts.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 5-(4-Fluorophenyl)morpholin-3-one.
Biological Activities and Therapeutic Potential
While specific biological data for 5-(4-Fluorophenyl)morpholin-3-one is not extensively reported in the public domain, the known activity of its close analog, 5-(3,4-difluoro-phenyl)morpholin-3-one, provides strong indications of its therapeutic potential.
Derivatives of 5-aryl-morpholin-3-one have been patented as selective antagonists for human alpha1a-adrenergic receptors. These receptors are predominantly found in the lower urinary tract, and their antagonism leads to smooth muscle relaxation.
Potential Therapeutic Applications:
Benign Prostatic Hyperplasia (BPH): By relaxing the smooth muscle of the prostate and bladder neck, these compounds can alleviate the urinary symptoms associated with BPH.
Lower Urinary Tract Symptoms (LUTS): Beyond BPH, these derivatives may be beneficial in treating other LUTS.
Hypertension: Although less common for selective alpha1a antagonists, there is potential for application in the management of high blood pressure.
Other Potential Therapeutic Areas
The versatile morpholine scaffold is associated with a wide range of biological activities, suggesting that 5-(4-Fluorophenyl)morpholin-3-one derivatives could be explored for other therapeutic targets.[1]
Oncology: Morpholine derivatives have been investigated as inhibitors of various kinases, including EGFR.[3]
Central Nervous System (CNS) Disorders: The physicochemical properties of the morpholine ring make it suitable for designing CNS-active compounds.[1]
Infectious Diseases: Some morpholine-containing compounds have shown antimicrobial and antifungal properties.[2]
Structure-Activity Relationships (SAR)
A systematic exploration of the structure-activity relationships of the 5-(4-Fluorophenyl)morpholin-3-one scaffold is crucial for optimizing its biological activity and pharmacokinetic profile. The following diagram illustrates key points for chemical modification.
Caption: Key modification points for SAR studies of 5-(4-Fluorophenyl)morpholin-3-one.
Key SAR Insights:
N-4 Position: This position is a primary handle for introducing diversity. Substitution with various alkyl, aryl, or heterocyclic moieties can significantly impact potency, selectivity, and pharmacokinetic properties.
Phenyl Ring Substitution: The nature and position of substituents on the 5-phenyl ring are critical for target interaction. Exploring different halogen substitutions (e.g., chloro, bromo) or other electron-withdrawing or -donating groups can fine-tune the electronic properties and binding affinity.
Stereochemistry at C-5: The chiral center at the C-5 position offers an opportunity for stereoselective synthesis and evaluation of individual enantiomers, which may exhibit different biological activities and metabolic profiles.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel 5-(4-Fluorophenyl)morpholin-3-one derivatives, a cascade of in vitro and in vivo assays is essential.
In Vitro Alpha1a-Adrenergic Receptor Binding Assay
This assay determines the affinity of the synthesized compounds for the target receptor.
Protocol:
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human alpha1a-adrenergic receptor.
Radioligand Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin) and varying concentrations of the test compound.
Incubation: Incubate the plates at room temperature for a specified time to allow for binding equilibrium.
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
In Vivo Model of Benign Prostatic Hyperplasia
Animal models are crucial for evaluating the in vivo efficacy of lead compounds.
Protocol:
Induction of BPH: Induce BPH in a suitable animal model (e.g., rats or mice) through the administration of testosterone.
Compound Administration: Administer the test compound orally or via injection at various doses to the BPH animals.
Evaluation of Urodynamic Parameters: Measure key urodynamic parameters, such as urinary frequency, voided volume, and bladder pressure, to assess the effect of the compound on urinary function.
Prostate Weight Measurement: At the end of the study, sacrifice the animals and measure the prostate weight to determine the effect of the compound on prostate growth.
Histological Analysis: Perform histological analysis of the prostate tissue to evaluate changes in morphology.
Conclusion and Future Directions
The 5-(4-Fluorophenyl)morpholin-3-one scaffold represents a promising starting point for the development of novel therapeutics, particularly for the treatment of BPH and other LUTS. The synthetic routes are accessible, and the core structure is amenable to a wide range of chemical modifications.
Future research in this area should focus on:
Expansion of the Chemical Space: Synthesize and evaluate a diverse library of analogs with modifications at the N-4, C-2, C-6, and the 5-phenyl positions to build a comprehensive SAR.
Exploration of Other Therapeutic Targets: Screen lead compounds against a broader panel of biological targets to uncover new therapeutic applications.
Pharmacokinetic and Toxicological Profiling: Conduct detailed ADME-Tox studies on promising candidates to assess their drug-likeness and safety profiles.
By leveraging the insights and protocols outlined in this guide, researchers can accelerate the discovery and development of novel drug candidates based on the 5-(4-Fluorophenyl)morpholin-3-one core.
References
US6218390B1 - Morpholinone and morpholine derivatives and uses thereof - Google Patents.
Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. Available at: [Link]
Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant - ResearchGate. Available at: [Link]
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Design, Synthesis, Evaluation, and SAR of 5-Phenylisoindoline Derivatives, a Potent Class of Small-Molecule Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 (PD-1/PD-L1) Interaction - PubMed. Available at: [Link]
Design, antiproliferative potency, and in silico studies of novel 5-methylfuran-3-yl)thio)-3-phenylquinazolin-4(3H)-one based derivatives as potential EGFR inhibitors - PMC. Available at: [Link]
Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans - MDPI. Available at: [Link]
Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti- - MDPI. Available at: [Link]
Tropical Journal of Pharmaceutical Research July 2024 - AJOL. Available at: [Link]
SAR of bis-substituted phenyl analogues | Download Table - ResearchGate. Available at: [Link]
Spectroscopic data (NMR, IR, MS) of 5-(4-Fluorophenyl)morpholin-3-one
A Technical Guide to the Spectroscopic Characterization of 5-(4-Fluorophenyl)morpholin-3-one Abstract This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 5-(4-Fluorophenyl)mo...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide to the Spectroscopic Characterization of 5-(4-Fluorophenyl)morpholin-3-one
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 5-(4-Fluorophenyl)morpholin-3-one, a molecule of interest in medicinal chemistry and drug development. As direct empirical data is not widely published, this document presents a detailed, structure-based prediction and interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data. Each section includes an explanation of the underlying scientific principles, a detailed protocol for data acquisition that ensures reproducibility and accuracy, and an in-depth interpretation of the predicted spectral data. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a robust framework for the structural elucidation of this and similar morpholinone-based compounds.
Introduction
5-(4-Fluorophenyl)morpholin-3-one is a heterocyclic compound featuring a morpholinone core, a scaffold that is increasingly recognized for its utility in the design of novel therapeutic agents. The structural characterization of such molecules is a cornerstone of the drug discovery process, ensuring identity, purity, and stability. Spectroscopic techniques are the primary tools for this purpose, providing a non-destructive and highly detailed view of the molecular architecture. This guide will systematically deconstruct the predicted spectroscopic fingerprint of 5-(4-Fluorophenyl)morpholin-3-one, providing the scientific rationale behind each predicted signal and establishing a validated protocol for empirical verification.
Part 1: Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is an unparalleled technique for determining the precise arrangement of hydrogen atoms within a molecule. The chemical environment of each proton dictates its resonance frequency (chemical shift), its interaction with neighboring protons (spin-spin coupling), and its relative abundance (integration).
Predicted ¹H NMR Spectrum
The predicted ¹H NMR data for 5-(4-Fluorophenyl)morpholin-3-one, assuming a standard analysis in deuterated chloroform (CDCl₃), is summarized below.
Proton Label
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
H-a (NH)
~6.5-7.5
broad singlet
-
1H
H-b (Ar)
~7.30-7.40
dd
~8.5, 5.5
2H
H-c (Ar)
~7.05-7.15
t
~8.5
2H
H-d (CH)
~5.0-5.2
dd
~8.0, 4.0
1H
H-e (CH₂)
~4.4-4.6
d
~12.0
1H
H-f (CH₂)
~4.2-4.4
d
~12.0
1H
H-g (CH₂)
~3.8-4.0
dd
~12.0, 8.0
1H
H-h (CH₂)
~3.6-3.8
dd
~12.0, 4.0
1H
Interpretation of the ¹H NMR Spectrum
The aromatic protons (H-b and H-c) are expected to present as a complex second-order system, often approximated as two multiplets, due to the influence of the fluorine substituent. The protons on the carbon adjacent to the fluorine (H-c) will appear as a triplet-like multiplet due to coupling with both the neighboring aromatic protons and the fluorine atom.[1][2] The protons further from the fluorine (H-b) will appear as a doublet of doublets.
The methine proton (H-d), being adjacent to the nitrogen and the aromatic ring, is significantly deshielded and is expected to appear as a doublet of doublets due to coupling with the two diastereotopic protons of the adjacent methylene group (H-g, H-h). The protons of the methylene group adjacent to the oxygen (H-e, H-f) are also diastereotopic and will likely appear as a pair of doublets (an AB quartet). The remaining two methylene protons (H-g, H-h) will each be split by the methine proton (H-d), resulting in two doublets of doublets. The NH proton (H-a) is expected to be a broad singlet and its chemical shift can be highly dependent on concentration and solvent.
Experimental Protocol: ¹H NMR Spectroscopy
A robust protocol is essential for acquiring high-quality, reproducible NMR data.
Sample Preparation : Dissolve 5-25 mg of 5-(4-Fluorophenyl)morpholin-3-one in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).[3][4] The solvent should contain a reference standard, such as tetramethylsilane (TMS).
Filtration : Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]
Instrumentation : The data should be acquired on a spectrometer operating at a field strength of at least 300 MHz.
Acquisition Parameters : A standard pulse program for a 1D proton spectrum should be used. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
Processing : The acquired Free Induction Decay (FID) should be Fourier transformed, phase-corrected, and baseline-corrected. The spectrum should be referenced to the TMS signal at 0.00 ppm.
Part 2: Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In a standard proton-decoupled experiment, each unique carbon atom gives a single sharp peak.
Predicted ¹³C NMR Spectrum
The predicted chemical shifts for the carbon atoms in 5-(4-Fluorophenyl)morpholin-3-one are presented below.
Carbon Label
Predicted Chemical Shift (δ, ppm)
C=O
~170
C-Ar (C-F)
~162 (d, ¹JCF ≈ 245 Hz)
C-Ar (ipso)
~135
C-Ar (CH)
~128 (d, ³JCF ≈ 8 Hz)
C-Ar (CH)
~116 (d, ²JCF ≈ 22 Hz)
C-O
~70
C-N (CH)
~55
C-N (CH₂)
~45
Interpretation of the ¹³C NMR Spectrum
The carbonyl carbon (C=O) of the amide is expected to be the most downfield signal. The aromatic carbons will show characteristic splitting due to coupling with the fluorine atom. The carbon directly bonded to fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF).[1] The other aromatic carbons will also exhibit smaller two- and three-bond couplings to fluorine. The aliphatic carbons will appear in the upfield region of the spectrum, with the carbon adjacent to the oxygen (C-O) being more deshielded than those adjacent to the nitrogen.
Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation : A more concentrated sample (20-50 mg in 0.6 mL of solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[5]
Instrumentation : A spectrometer with a broadband probe is necessary.
Acquisition Parameters : A standard proton-decoupled pulse sequence should be used to simplify the spectrum. A sufficient number of scans and a suitable relaxation delay are crucial for obtaining a good signal-to-noise ratio.
Processing : Similar to ¹H NMR, the data requires Fourier transformation, phasing, and baseline correction. The spectrum is typically referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Part 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying the presence of specific functional groups.
Predicted FT-IR Data
Wavenumber (cm⁻¹)
Intensity
Assignment
~3300
Medium, Broad
N-H Stretch
~3100-3000
Medium
Aromatic C-H Stretch
~2950-2850
Medium
Aliphatic C-H Stretch
~1680
Strong
C=O (Amide) Stretch
~1600, ~1510
Medium
Aromatic C=C Stretch
~1230
Strong
C-F Stretch
~1120
Strong
C-O-C Stretch
Interpretation of the FT-IR Spectrum
The most prominent peak is expected to be the strong absorption from the amide carbonyl (C=O) stretch.[6] The broad peak in the high-frequency region corresponds to the N-H stretch, with its broadness indicating potential hydrogen bonding. The spectrum will also show characteristic peaks for aromatic and aliphatic C-H stretches, as well as the strong C-F and C-O-C stretching vibrations.[7][8]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR-FT-IR is a common and convenient method for obtaining IR spectra of solid and liquid samples.[9][10]
Background Spectrum : A background spectrum of the clean ATR crystal must be collected first.[10]
Sample Application : A small amount of the solid sample is placed onto the ATR crystal, and pressure is applied to ensure good contact.[9]
Data Acquisition : The sample spectrum is then recorded.
Cleaning : After analysis, the crystal should be thoroughly cleaned with a suitable solvent (e.g., isopropanol) and a soft cloth.[10][11]
Visualization of Key Spectroscopic Correlations
Caption: Correlation of molecular structure with key spectroscopic signals.
Part 4: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Predicted Mass Spectrum
For a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the primary ion observed would be the protonated molecule.
The primary peak in the ESI+ mass spectrum is expected to be the protonated molecule ([M+H]⁺) at an m/z corresponding to the molecular weight plus the mass of a proton. An adduct with sodium ([M+Na]⁺) is also commonly observed. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecule with high accuracy.[12] Under harsher ionization conditions, such as Electron Impact (EI), fragmentation would be expected. Plausible fragmentation pathways for morpholine derivatives often involve cleavage of the morpholine ring.[13][14]
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI
Sample Preparation : Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with a small amount of formic acid to promote protonation.[15][16]
Chromatography : While direct infusion is possible, coupling with liquid chromatography is standard. A reversed-phase C18 column is commonly used.[17] The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile), both containing a small amount of acid (e.g., 0.1% formic acid).[16]
MS Parameters : The ESI source parameters, such as capillary voltage, source temperature, and gas flows, should be optimized for the analyte.[18] Data can be acquired in full scan mode to detect all ions within a specified mass range.
Visualization of a General LC-MS Workflow
Caption: A generalized workflow for LC-MS analysis.
Conclusion
The combined application of NMR, FT-IR, and MS provides a comprehensive and unambiguous structural characterization of 5-(4-Fluorophenyl)morpholin-3-one. The predicted data presented in this guide, grounded in fundamental spectroscopic principles, offers a reliable reference for researchers. The detailed, self-validating protocols outlined for each technique are designed to ensure the acquisition of high-quality, reproducible data, which is paramount for scientific integrity in drug development and chemical research.
References
NMR Sample Preparation. (n.d.).
JGI/LBNL Metabolomics. (2024). Standard LC-MS/MS ESI Method - Nonpolar C18. protocols.io.
Hornak, J. P. (n.d.). Sample Preparation. The Basics of NMR.
Preparing an NMR sample. (n.d.). University of York, Chemistry Teaching Labs.
Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-
Sample Preparation & NMR Tubes. (n.d.). Weizmann Institute of Science, Chemical Research Support.
NMR Sample Preparation. (n.d.). University of Minnesota Twin Cities, College of Science and Engineering.
ATR-FTIR Sample Measurements. (n.d.). Agilent.
FTIR SOP. (n.d.).
Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas.
Sample Preparation Protocol for ESI Accur
The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. (n.d.).
FT-IR Spectroscopy. Attenuated Total Reflectance (ATR). (n.d.). PerkinElmer Technical Note.
Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS. (n.d.). PMC.
Mass spectra of morpholine cation and fragment ions. (n.d.).
Attenuated Total Reflectance – Introduction. (n.d.). Specac Ltd.
10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions.
How to perform LC-MS analysis?. (2023).
Jasril, J., et al. (2016). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole. MDPI.
Jasril, J., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.
Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. (n.d.). PMC.
Mass Spectrometry - Fragmentation P
Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. (2010). Taylor & Francis.
Application Note and Protocol: GC-MS Method for the Detection of Morpholine Deriv
Guan, Y., et al. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing.
Sajed, T., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites.
Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry.
CASPRE - 13C NMR Predictor. (n.d.).
Leveraging 13C NMR spectrum data derived from SMILES for machine learning-based prediction of a small molecule functionality. (n.d.). arXiv.
A new program to 13C NMR spectrum prediction based on tridimensional models. (2025). PDF.
Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra d
Application Notes and Protocols: Spectroscopic Analysis of 8-(Morpholin-4-yl)-5-nitroquinoline. (n.d.). Benchchem.
Use ACD/NMR Predictors to predict a complete set of 1D and 2D NMR spectra. (n.d.). ACD/Labs.
5-(4-Fluorophenyl)morpholin-3-one as a Key Intermediate in the Synthesis of Aprepitant: A Process Chemistry Whitepaper
Executive Summary Aprepitant is a highly potent, orally active neurokinin-1 (NK1) receptor antagonist utilized globally for the prevention of chemotherapy-induced nausea and vomiting (CINV). The molecular architecture of...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Aprepitant is a highly potent, orally active neurokinin-1 (NK1) receptor antagonist utilized globally for the prevention of chemotherapy-induced nausea and vomiting (CINV). The molecular architecture of Aprepitant is defined by a unique cis-vicinally substituted morpholine core containing three contiguous stereocenters. Synthesizing this core with high enantio- and diastereoselectivity presents a significant challenge in process chemistry.
While traditional industrial routes rely on the late-stage Grignard addition to an oxazinone followed by stereoselective hydrogenation[1], an alternative and highly efficient strategic pathway leverages 5-(4-fluorophenyl)morpholin-3-one as a central intermediate. By utilizing the chiral pool, this approach establishes the critical C3 stereocenter (numbered as C5 in the morpholin-3-one intermediate) early in the synthesis, bypassing the need for complex dynamic kinetic resolutions and mitigating the risk of defluorinated impurities[2]. This whitepaper provides an in-depth technical analysis of this intermediate, detailing its mechanistic pathway, self-validating experimental protocols, and downstream elaboration.
Strategic Retrosynthetic Analysis: Chiral Pool vs. Dynamic Resolution
The structural complexity of Aprepitant requires precise control over the cis-relationship between the 2-alkoxy and 3-aryl substituents on the morpholine ring. The traditional Merck industrial route achieves this via a Lewis acid-catalyzed trans-acetalization followed by a crystallization-induced dynamic resolution (CIDR) of a 1,4-oxazin-3-one derivative[3].
Conversely, the 5-(4-fluorophenyl)morpholin-3-one route operates on a fundamentally different retrosynthetic logic. It disconnects the morpholine core back to an inexpensive, commercially available chiral amino acid: (S)-4-fluorophenylglycine. This early-stage absolute stereocontrol dictates the facial selectivity of all subsequent transformations.
Figure 1: Retrosynthetic analysis of Aprepitant via the morpholin-3-one intermediate.
Mechanistic Workflow & Experimental Protocols
The synthesis of the 5-(4-fluorophenyl)morpholin-3-one core must be executed with strict adherence to stoichiometric and thermodynamic controls to prevent racemization and ensure regioselectivity.
Synthesis of the 5-(4-Fluorophenyl)morpholin-3-one Core
The construction of the morpholin-3-one ring is achieved in three high-yielding steps. The causality behind the reagent selection is critical for maintaining the integrity of the self-validating protocol.
Figure 2: Experimental workflow for the synthesis of 5-(4-fluorophenyl)morpholin-3-one.
Step-by-Step Methodology:
Carboxyl Reduction (In-situ Diborane Generation):
(S)-4-fluorophenylglycine (1.0 equiv) is suspended in anhydrous THF. NaBH₄ (2.5 equiv) is added, followed by the slow, dropwise addition of a solution of I₂ (1.0 equiv) in THF at 0 °C.
Mechanistic Causality: The reaction of NaBH₄ and I₂ generates diborane (B₂H₆) in situ. Diborane is highly electrophilic and rapidly reduces the carboxylic acid to an amino alcohol. Unlike basic reducing agents, diborane prevents the deprotonation of the
α
-carbon, completely suppressing racemization.
Regioselective N-Acylation:
The resulting amino alcohol is dissolved in dichloromethane (DCM) with Et₃N (1.2 equiv) and cooled to -10 °C. Chloroacetyl chloride (1.05 equiv) is added dropwise over 30 minutes.
Mechanistic Causality: The strict temperature control (-10 °C) and exact stoichiometry exploit the kinetic nucleophilicity difference between the primary amine and the primary alcohol. This ensures exclusive N-acylation, preventing the formation of O-acylated byproducts.
Intramolecular Cyclization:
The crude chloroacetamide is dissolved in THF and cooled to 0 °C. Potassium tert-butoxide (KOtBu, 1.1 equiv) is added in portions. The reaction is stirred for 2 hours, quenched with aqueous NH₄Cl, and extracted with ethyl acetate.
Mechanistic Causality: KOtBu is a sterically hindered, non-nucleophilic base. It selectively deprotonates the primary hydroxyl group to form an alkoxide without attacking the electrophilic carbon. The alkoxide undergoes a rapid intramolecular Sₙ2 displacement of the primary chloride, closing the 6-membered morpholin-3-one ring[4].
Downstream Elaboration: Acetalization and Lactam Reduction
To convert the morpholin-3-one intermediate into the Aprepitant core, the chiral ether linkage must be installed at C6 (adjacent to the ring oxygen).
C6-Oxidation: The N-protected morpholin-3-one is subjected to radical bromination using N-Bromosuccinimide (NBS) and AIBN in CCl₄ to yield the
α
-bromo ether.
Stereoselective Trans-Acetalization: The bromo intermediate is treated with (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol in the presence of a Lewis acid (BF₃·OEt₂)[3]. The bulky (S)-4-fluorophenyl group at C5 sterically shields the top face of the oxonium intermediate, forcing the incoming chiral alcohol to attack from the opposite face, establishing the required cis-stereochemistry.
Lactam Reduction: The C3 carbonyl is selectively reduced using Borane-THF (BH₃·THF) at reflux. The borane coordinates to the amide carbonyl, reducing it to the fully saturated morpholine core without cleaving the sensitive acetal linkage.
For comprehensive context, it is vital to understand the alternative approach used in large-scale manufacturing to set the morpholine stereocenters. In the traditional route, an oxazinone intermediate undergoes epimerization and resolution simultaneously[1].
Protocol: The diastereomeric mixture of the oxazinone is dissolved in isopropyl acetate (i-PrOAc). HCl gas (2.1 equiv) is bubbled into the solution at 40–50 °C. The mixture is heated to 70–75 °C for 6–8 hours.
Mechanistic Causality: The acidic environment promotes the reversible ring-opening of the acetal, allowing the stereocenter to epimerize. Because the desired (2R,3S)-diastereomeric hydrochloride salt is significantly less soluble, it continuously crystallizes out of the solution, driving the equilibrium entirely toward the desired isomer (>98% de)[3].
Quantitative Data & Process Optimization
The following table summarizes the optimized reaction metrics for the chiral pool pathway utilizing the 5-(4-fluorophenyl)morpholin-3-one intermediate. The data demonstrates the self-validating nature of the thermodynamic controls applied during the workflow.
Reaction Step
Transformation
Key Reagents & Catalysts
Yield (%)
Stereochemical Purity
1
Amino Acid Reduction
NaBH₄, I₂, THF (0 °C to reflux)
92%
>99% ee
2
Regioselective N-Acylation
Chloroacetyl chloride, Et₃N, DCM (-10 °C)
88%
>99% ee
3
Intramolecular Cyclization
KOtBu, THF (0 °C)
94%
>99% ee
4
C6-Oxidation / Acetalization
1. NBS; 2. Chiral Alcohol, BF₃·OEt₂
78%
>98% de
5
Lactam Reduction
BH₃·THF (reflux)
85%
>98% de
Conclusion
The utilization of 5-(4-fluorophenyl)morpholin-3-one as a key intermediate represents a highly elegant and robust solution for the synthesis of Aprepitant. By anchoring the absolute stereochemistry early via the chiral pool ((S)-4-fluorophenylglycine), this pathway circumvents the need for late-stage asymmetric hydrogenations and complex dynamic resolutions[2]. The self-validating protocols—specifically the regioselective N-acylation and the kinetically driven intramolecular cyclization—ensure high yields and exceptional enantiomeric excess, making it a highly viable strategy for process chemists and drug development professionals.
References
Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation
Journal of the American Chemical Society, 2003.
URL:[Link]
Practical Asymmetric Synthesis of Aprepitant, a Potent Human NK-1 Receptor Antagonist, via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction
The Journal of Organic Chemistry, 2002.
URL:[Link]
An Alternative Approach to Achieve Enantiopure (3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one: A Key Intermediate of Aprepitant
Organic Process Research & Development, 2007.
URL:[Link]
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant
The Journal of Organic Chemistry, 2023.
URL:[Link]
Laboratory synthesis protocol for 5-(4-Fluorophenyl)morpholin-3-one
Laboratory Synthesis Protocol for 5-(4-Fluorophenyl)morpholin-3-one Introduction & Mechanistic Rationale The morpholin-3-one scaffold is a privileged pharmacophore embedded in numerous bioactive molecules, including dual...
Author: BenchChem Technical Support Team. Date: April 2026
Laboratory Synthesis Protocol for 5-(4-Fluorophenyl)morpholin-3-one
Introduction & Mechanistic Rationale
The morpholin-3-one scaffold is a privileged pharmacophore embedded in numerous bioactive molecules, including dual orexin receptor antagonists, RIPK1 inhibitors, and the NK1 receptor antagonist Aprepitant[1],[2]. The synthesis of 5-(4-fluorophenyl)morpholin-3-one relies on a robust, two-step sequence starting from 2-amino-2-(4-fluorophenyl)ethanol.
As a self-validating synthetic system, this protocol is designed around strict chemoselectivity and thermodynamic control.
Step 1 leverages the differential nucleophilicity between a primary amine and a primary alcohol. By strictly controlling the temperature (0 °C), chloroacetyl chloride selectively undergoes nucleophilic acyl substitution with the amine, preventing O-acylation.
Step 2 utilizes a bulky alkoxide base to drive an intramolecular Williamson-type etherification (a 6-exo-tet cyclization according to Baldwin's rules). The selective synthesis of 5-arylmorpholin-3-ones via this base-promoted cyclization has been validated in multigram-scale industrial preparations[3].
Stereochemical Fidelity
If an enantiopure starting material (e.g., (S)-2-amino-2-(4-fluorophenyl)ethanol) is utilized, the stereocenter at C5 is preserved. Unlike the C2 protons (which are alpha to the lactam carbonyl and susceptible to base-catalyzed enolization), the C5 benzylic proton lacks an adjacent electron-withdrawing group to stabilize a carbanion. Consequently, strong bases like KOtBu do not induce racemization at the C5 position[3].
Reaction Workflow Visualization
Figure 1: Logical two-step synthetic workflow for 5-(4-fluorophenyl)morpholin-3-one.
Quantitative Data & Reagent Parameters
Table 1: Reaction Stoichiometry and Physicochemical Parameters (10 mmol scale)
Preparation: Charge a flame-dried, argon-purged 50 mL round-bottom flask with 2-amino-2-(4-fluorophenyl)ethanol (1.55 g, 10.0 mmol) and anhydrous DCM (15.0 mL).
Base Addition: Add Et₃N (1.67 mL, 12.0 mmol) in a single portion. Cool the reaction mixture to 0 °C using an ice-water bath. Stir for 5 minutes to equilibrate.
Acylation: Dissolve chloroacetyl chloride (0.88 mL, 11.0 mmol) in 2 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 20 minutes.
Causality: Dropwise addition at 0 °C strictly controls the exotherm. The primary amine is thermodynamically a better nucleophile than the alcohol; keeping the thermal energy low prevents the activation energy required for the competitive O-acylation from being reached. Et₃N acts as a non-nucleophilic scavenger for the HCl byproduct, preventing amine protonation.
Propagation: Allow the mixture to stir at 0 °C for 1 hour, then gradually warm to room temperature over an additional 1 hour.
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 1:1). The ninhydrin-active starting material spot should be completely consumed, replaced by a less polar, UV-active product spot.
Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Separate the layers and extract the aqueous phase with DCM (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude intermediate is typically carried forward without further purification.
Objective: Cyclize the intermediate to 5-(4-fluorophenyl)morpholin-3-one.
Preparation: Dissolve the crude intermediate from Step 1 in anhydrous THF (20.0 mL) under an argon atmosphere.
Base Suspension: In a separate, dry 100 mL flask, suspend KOtBu (1.68 g, 15.0 mmol) in anhydrous THF (10.0 mL) and cool to 0 °C.
Cyclization: Add the intermediate solution dropwise to the KOtBu suspension over 15 minutes.
Causality: KOtBu is highly basic but sterically hindered (poorly nucleophilic). It rapidly deprotonates the primary alcohol to form an alkoxide. The bulky nature of the tert-butoxide anion prevents it from attacking the alkyl chloride intermolecularly. The moderate dilution of the solvent system (~0.1 M) thermodynamically favors the intramolecular 6-exo-tet SN2 cyclization over intermolecular oligomerization[3].
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours. (If IPC shows incomplete conversion, the mixture can be gently heated to 40 °C).
IPC: Monitor via LC-MS. The acyclic intermediate ([M+H]⁺ m/z 232.05) should transition entirely to the cyclized product ([M+H]⁺ m/z 196.07).
Quench & Neutralization: Cool the mixture to 0 °C and carefully neutralize with 1N HCl to pH ~6-7.
Causality: Immediate neutralization is critical to prevent base-catalyzed ring-opening or degradation of the newly formed lactam ring.
Isolation: Concentrate the mixture in vacuo to remove THF. Dilute the aqueous residue with water (10 mL) and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Purify the crude solid via flash column chromatography (Silica gel, gradient elution from 20% to 80% EtOAc in Hexanes) or recrystallization from EtOAc/Hexanes to afford the pure 5-(4-fluorophenyl)morpholin-3-one.
Analytical Characterization & Validation
To validate the structural integrity of the synthesized scaffold, the following spectral benchmarks should be met:
¹H NMR (400 MHz, CDCl₃):
δ 6.50 (br s, 1H): Lactam N-H proton.
δ 7.05 – 7.40 (m, 4H): Aromatic protons of the 4-fluorophenyl group.
δ 4.25 (ABq, J = 16.0 Hz, 2H): C2 methylene protons (isolated spin system between the ring oxygen and the lactam carbonyl).
δ 3.90 – 4.05 (m, 2H): C6 methylene protons (adjacent to the ring oxygen).
LC-MS (ESI+): Calculated for C₁₀H₁₁FNO₂[M+H]⁺: 196.07; Found: 196.07.
References[1] Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation, Journal of the American Chemical Society - ACS Publications.https://pubs.acs.org/doi/10.1021/ja0212876[3] Synthesis of a cis 2,5-Disubstituted Morpholine by De-epimerization: Application to the Multigram Scale Synthesis of a Mineralocorticoid Antagonist, Organic Process Research & Development - ACS Publications.https://pubs.acs.org/doi/10.1021/op400074z[2] WO2023225041A1 - Ripk1 inhibitors and methods of use, Google Patents.https://patents.google.com/patent/WO2023225041A1/en
Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of 5-(4-Fluorophenyl)morpholin-3-one
Abstract & Scientific Context 5-(4-Fluorophenyl)morpholin-3-one and its substituted derivatives are pivotal structural motifs in modern medicinal chemistry. Most notably, this morpholinone core is a critical intermediate...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract & Scientific Context
5-(4-Fluorophenyl)morpholin-3-one and its substituted derivatives are pivotal structural motifs in modern medicinal chemistry. Most notably, this morpholinone core is a critical intermediate and potential process-related impurity in the synthesis of Aprepitant and Fosaprepitant —blockbuster neurokinin-1 (NK1) receptor antagonists used to prevent chemotherapy-induced nausea and vomiting [1].
During the multi-step synthesis of Aprepitant, incomplete coupling reactions or epimerization events can lead to the retention of morpholin-3-one derivatives (often cataloged as Isomer-Aprepitant-M3 or related impurities) [4]. Because the efficacy and safety of the final Active Pharmaceutical Ingredient (API) depend on strict stereochemical and chemical purity, the precise quantification of 5-(4-Fluorophenyl)morpholin-3-one is a mandatory regulatory requirement.
This application note details a highly robust, self-validating Reverse-Phase HPLC (RP-HPLC) methodology designed to isolate and quantify this specific analyte against a complex background of synthetic precursors and API matrices.
Role of 5-(4-Fluorophenyl)morpholin-3-one in Aprepitant synthesis and impurity generation.
Analytical Strategy & Mechanistic Causality
To develop a method that is not merely a sequence of steps but a scientifically grounded system, we must analyze the physicochemical properties of the analyte:
The Fluorophenyl Ring: The highly electronegative fluorine atom increases the lipophilicity of the molecule while providing a strong chromophore for UV detection. This necessitates an organic modifier (Acetonitrile) strong enough to elute the compound, and dictates an optimal UV detection wavelength of 215 nm to capture the π-π* transitions without solvent interference [2].
The Morpholin-3-one Core: This heterocycle contains an ether oxygen and a lactam (cyclic amide) nitrogen. While largely neutral, the core can participate in hydrogen bonding with residual silanol groups on the stationary phase. To prevent peak tailing, a highly end-capped C18 column (e.g., WndaSil C18 Superb) is selected. Furthermore, the mobile phase is buffered to a strict pH of 7.0 ± 0.2 . This neutral pH ensures that any residual acidic or basic synthetic precursors in the sample matrix are consistently ionized, eluting early in the void volume and leaving the neutral morpholinone analyte to resolve cleanly based purely on hydrophobic interactions[2].
Experimental Protocol: A Self-Validating System
The following protocol is designed as a "self-validating system." By integrating mandatory System Suitability Tests (SST) before sample injection, the method dynamically proves its own reliability. If the SST parameters (Theoretical Plates and Resolution) are not met, the system halts, preventing the generation of false quantitative data.
Reagents and Materials
Stationary Phase: WndaSil C18 Superb (4.6 mm × 250 mm, 5 μm) or equivalent highly end-capped C18 column.
Mobile Phase A (Buffer): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of Milli-Q water to create a 0.01 mol/L solution. Adjust the pH to exactly 7.0 ± 0.2 using dilute NaOH. Filter through a 0.45 μm membrane and degas via sonication for 15 minutes. Causality: Precise pH control prevents the ionization drift of matrix impurities, ensuring a stable baseline.
Mobile Phase B: 100% HPLC-grade Acetonitrile. Filter and degas.
Diluent: 100% Acetonitrile.
Standard and Sample Preparation
System Suitability Solution: Prepare a solution containing 5-(4-Fluorophenyl)morpholin-3-one and a known adjacent impurity (e.g., unreacted precursor) at 10 μg/mL each in the diluent.
Standard Solution: Accurately weigh the reference standard and dissolve in diluent to achieve a final concentration of 50 μg/mL.
Sample Preparation: Weigh the API/Intermediate sample equivalent to 50 mg, transfer to a 100 mL volumetric flask, dissolve, and make up to volume with the diluent (Sample concentration: 500 μg/mL). Filter through a 0.22 μm PTFE syringe filter.
Chromatographic Workflow
Self-validating HPLC workflow and troubleshooting decision matrix for morpholinone quantification.
Quantitative Data & Method Parameters
To ensure rapid comparative analysis, the optimized chromatographic parameters and the required validation metrics are summarized in the tables below. These metrics align with ICH Q2(R1) guidelines for impurity quantification [3].
65% organic modifier provides sufficient elution strength for the lipophilic fluorophenyl group [2].
Flow Rate
1.0 mL/min
Balances optimal linear velocity with acceptable system backpressure.
Detection Wavelength
215 nm
Targets the π-π* transition of the fluorinated aromatic ring for maximum sensitivity [2].
Column Temperature
30 °C
Stabilizes mobile phase viscosity and ensures reproducible retention times.
Injection Volume
20 μL
Provides adequate mass-on-column for low-level impurity detection without band broadening.
Table 2: Method Validation & System Suitability Metrics
Validation Parameter
Acceptance Criteria
Typical Observed Result
Theoretical Plates (N)
≥ 1500
> 9000 [3]
Resolution (Rs)
≥ 1.5 (between analyte and closest peak)
> 4.5
Tailing Factor (Tf)
≤ 2.0
1.1 - 1.3
Limit of Detection (LOD)
Signal-to-Noise (S/N) ≥ 3:1
~0.28 μg/mL [3]
Limit of Quantitation (LOQ)
Signal-to-Noise (S/N) ≥ 10:1
~0.84 μg/mL[3]
Linearity (R²)
≥ 0.999 (over 50% to 150% of target conc.)
0.9995
Precision (%RSD)
≤ 2.0% (for 6 replicate injections)
< 1.0%
Conclusion
The quantification of 5-(4-Fluorophenyl)morpholin-3-one is a critical analytical gateway in the quality control of NK1 receptor antagonists. By utilizing a highly controlled neutral phosphate buffer (pH 7.0) paired with a 65% Acetonitrile isocratic elution, this method suppresses matrix interference and capitalizes on the specific physicochemical properties of the morpholinone core. The integration of strict System Suitability criteria ensures that the protocol remains a self-validating, highly trustworthy tool for drug development professionals.
References
CN112666279A - Detection method for purity of aprepitant intermediate and impurities of ... - Google Patents. Google Patents.
Validated RP-HPLC method for the quantification of aprepitant in bulk and pharmaceutical dosage forms - Der Pharma Chemica. Der Pharma Chemica. Available at:[Link]
Aprepitant-impurities - Pharmaffiliates. Pharmaffiliates. Available at:[Link]
Method
Application Note: Advanced HPLC and LC-MS/MS Methodologies for the Analysis of 5-(4-Fluorophenyl)morpholin-3-one and Related Aprepitant Intermediates
Target Audience: Analytical Chemists, Process Chemists, and Pharmacokinetic Researchers Matrix: Active Pharmaceutical Ingredients (API), Synthetic Intermediates, and Human Plasma Scientific Context & Analytical Rationale...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Process Chemists, and Pharmacokinetic Researchers
Matrix: Active Pharmaceutical Ingredients (API), Synthetic Intermediates, and Human Plasma
Scientific Context & Analytical Rationale
The structural core 5-(4-fluorophenyl)morpholin-3-one is a critical chiral building block in the synthesis of neurokinin-1 (NK1) receptor antagonists, most notably Aprepitant and its prodrug Fosaprepitant. During the complex multi-step synthesis—which heavily relies on the asymmetric hydrogenation of intermediates such as (2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one—several highly problematic process impurities can emerge.
The two most critical analytical challenges are:
Chiral Inversion: The formation of diastereomeric impurities that possess identical molecular weights but differing spatial arrangements.
Over-Reduction: The generation of defluorinated byproducts caused by the aggressive catalytic cleavage of the fluorine atom on the benzene ring during palladium-catalyzed hydrogenation.
Causality in Method Design (E-E-A-T)
As an analytical scientist, selecting the correct chromatographic and ionization parameters is paramount to building a self-validating system.
Stationary Phase Selection: To achieve baseline resolution between the morpholin-3-one active intermediate and its closely eluting diastereomers, a high-efficiency column is required. We utilize a C18 column (e.g., Hypersil ODS or a sub-3 µm core-shell column) to maximize theoretical plates (>1500) and ensure a resolution factor (Rs) of ≥1.5[1].
Mobile Phase & Ionization Causality: In LC-MS/MS workflows, we strictly avoid strong ion-pairing agents like trifluoroacetic acid (TFA). While TFA improves peak shape in UV detection, it causes severe signal quenching in the electrospray ionization (ESI) source. Instead, a volatile buffer system of 0.1% formic acid or 5 mM ammonium acetate is utilized to promote robust
[M+H]+
adduct formation without suppressing the signal.
Extraction Strategy: For plasma samples, Liquid-Liquid Extraction (LLE) using Tertiary Butyl Methyl Ether (TBME) is chosen over simple protein precipitation. LLE selectively partitions the lipophilic morpholine derivatives while leaving behind endogenous phospholipids, drastically reducing matrix effects and ensuring the Lower Limit of Quantification (LLOQ) remains robustly low (~10 ng/mL)[2].
Experimental Protocols
HPLC-UV Method for Purity and Diastereomeric Excess
This protocol is designed for the routine quality control of the morpholin-3-one intermediate, ensuring the absence of unreacted starting materials and stereoisomeric impurities prior to downstream API synthesis.
Step-by-Step Methodology:
Sample Preparation: Dissolve the morpholin-3-one intermediate in HPLC-grade methanol to a final concentration of 1.0 mg/mL. Sonicate for 5 minutes at room temperature to ensure complete dissolution. Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.
System Suitability: Inject a blank (methanol) followed by a system suitability standard containing a known mixture of the intermediate and its defluorinated impurity. Ensure the tailing factor is
≤1.5
.
Chromatographic Separation: Inject 10 µL of the sample onto a Hypersil ODS C18 column (250 × 4.6 mm, 5 µm) maintained at 30°C[1].
Detection: Monitor the eluent via a Diode Array Detector (DAD) set to 210 nm, which provides optimal absorption for the fluorophenyl and trifluoromethylphenyl chromophores.
LC-MS/MS Method for Trace Impurity Profiling
For trace-level quantification of defluorinated impurities and pharmacokinetic monitoring in plasma, this highly sensitive LC-MS/MS approach is utilized.
Step-by-Step Methodology:
Plasma Extraction: Aliquot 300 µL of the plasma sample into a 2.0 mL microcentrifuge tube. Add 50 µL of the internal standard working solution (e.g., Quetiapine at 400 ng/mL)[2].
Alkalinization: Add 100 µL of 2.0% (v/v) aqueous ammonia solution to basify the sample. This neutralizes the basic nitrogen in the morpholine ring, driving the analyte into its un-ionized, lipophilic state[2].
Liquid-Liquid Extraction (LLE): Add 2.5 mL of TBME. Vortex vigorously for 10 minutes at 2000 rpm, then centrifuge at 4000 rpm for 10 minutes at 10°C[2].
Reconstitution: Transfer 2.0 mL of the upper organic layer to a clean vial, evaporate to dryness under a gentle stream of nitrogen at 50°C, and reconstitute the residue in 300 µL of the mobile phase[2].
MS/MS Acquisition: Operate the triple quadrupole mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM).
Quantitative Data & Method Parameters
Table 1: Optimized UHPLC Gradient Conditions
Time (min)
Flow Rate (mL/min)
% Mobile Phase A (0.1% FA in H₂O)
% Mobile Phase B (Acetonitrile)
0.0
0.5
90
10
1.5
0.5
90
10
6.0
0.5
10
90
8.0
0.5
10
90
8.1
0.5
90
10
| 10.0 | 0.5 | 90 | 10 |
Table 2: LC-MS/MS MRM Parameters for Aprepitant Intermediates
(Note: DP = Declustering Potential; CE = Collision Energy. Values are optimized for standard triple quadrupole systems operating in ESI+ mode[2].)
Visualizations
Figure 1: Synthetic and degradation pathways of morpholin-3-one intermediates.
Figure 2: LC-MS/MS analytical workflow for trace quantification of Aprepitant.
References
Google Patents. "CN112666279A - Detection method for purity of aprepitant intermediate and impurities of aprepitant intermediate."
Google Patents. "CN110746371A - Intermediate for preparing aprepitant and preparation method and application thereof."
NIH / PubMed Central. "IN VITRO GLUCURONIDATION OF APREPITANT: A MODERATE INHIBITOR OF UGT2B7." 3
ResearchGate. "Simultaneous determination of fosaprepitant and its metabolite aprepitant in human plasma by liquid chromatography-tandem mass spectrometry." 4
Benchchem. "Application Note: A Validated LC-MS/MS Method for the High-Throughput Quantification of (1R,2S,3R)-Aprepitant in Human Plasma." 2
Walsh Medical Media. "Determination of Aprepitant in Human Plasma by Using LC-MS/MS with Electrospray Ionization."
NIH / PubMed. "Simultaneous determination of Aprepitant and two metabolites in human plasma by high-performance liquid chromatography with tandem mass spectrometric detection."
ResearchGate. "VALIDATED HPLC METHOD FOR SIMULTANEOUSQUANTIFICATION OF APREPITANT ANDITSEPIMPURITIES WITH LC-MS/MS ELUCIDATIONANDTOXICITY PREDICTION OF ITS FORCEDDEGRADATIONPRODUCTS." 1
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals
Document Type: Comprehensive Application Note & Standard Operating Protocols (SOPs)
Introduction & Scientific Rationale
5-(4-Fluorophenyl)morpholin-3-one is a critical chemical scaffold and synthetic intermediate associated with the production of Aprepitant, a highly selective Neurokinin-1 (NK1) receptor antagonist utilized clinically as an antiemetic[1]. Because minor structural variations within the morpholine core—such as the oxidation state at the 3-position or the stereochemistry of the fluorophenyl group—can profoundly alter lipophilicity, receptor binding affinity, and functional antagonism[2], rigorous in vitro pharmacological profiling of this compound is essential for lead optimization and impurity qualification.
The NK1 receptor is a Class A G-protein-coupled receptor (GPCR) predominantly activated by the endogenous undecapeptide Substance P (SP)[3]. Upon SP binding, the NK1 receptor undergoes a conformational shift that primarily activates the
Gq
heterotrimeric protein pathway[4]. This activation stimulates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which culminates in the rapid mobilization of intracellular calcium (
Ca2+
)[5][6].
To definitively determine whether 5-(4-Fluorophenyl)morpholin-3-one retains antagonistic properties, exhibits off-target agonism, or demonstrates biased signaling[7][8], we employ a self-validating triad of in vitro assays.
Mechanistic Pathway & Assay Intervention Points
Caption: NK1 Receptor Gq-Signaling Pathway illustrating the intervention point of the morpholin-3-one antagonist.
Experimental Workflow Design
A single assay is insufficient to characterize GPCR modulators due to the risk of false positives (e.g., downstream signaling interference). Therefore, this protocol utilizes a three-tiered orthogonal approach:
Radioligand Binding Assay: Establishes direct receptor affinity (
Ki
) and confirms that the compound interacts with the orthosteric or allosteric site of the NK1 receptor[8].
FLIPR Calcium Mobilization Assay: Quantifies functional antagonism (
IC50
) by measuring real-time calcium flux, representing the immediate phenotypic result of NK1R activation[9][10].
IP1 Accumulation Assay: Validates
Gq
pathway blockade. Because IP3 is highly transient, measuring IP1 (a stable downstream metabolite) in the presence of Lithium Chloride (LiCl) provides a cumulative, highly reliable readout of
Gq
activation over time[5].
Caption: Tripartite In Vitro Assay Workflow for robust pharmacological profiling.
Objective: Determine the inhibition constant (
Ki
) of 5-(4-Fluorophenyl)morpholin-3-one against
[3H]
-Substance P.
Membrane Preparation: Harvest CHO-K1 cells stably expressing the human NK1 receptor[10]. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 3 mM
MgCl2
, 1 mM EGTA) and centrifuge at 40,000 × g for 20 minutes. Resuspend the membrane pellet in assay buffer.
Assay Assembly: In a 96-well plate, combine:
50μL
of test compound (serial dilutions from
10μM
to
0.1nM
in 1% DMSO).
50μL
of
[3H]
-Substance P (final concentration
∼0.5nM
, near its
Kd
).
100μL
of NK1R membrane suspension (
10μg
protein/well).
Incubation: Incubate the plate at room temperature for 60 minutes to reach binding equilibrium.
Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI) to minimize non-specific binding. Wash filters three times with ice-cold wash buffer.
Detection: Add scintillation cocktail to the filters and quantify radioactivity using a MicroBeta scintillation counter. Calculate
Ki
using the Cheng-Prusoff equation.
Objective: Measure the ability of the compound to inhibit Substance P-induced intracellular calcium release.
Cell Seeding: Seed CHO-K1/NK1R cells into 384-well black, clear-bottom microplates at a density of 10,000 cells/well[10]. Incubate overnight at 37°C, 5%
CO2
.
Dye Loading: Aspirate the culture media. Add
20μL
of Calcium-4 assay dye (or Fluo-4 AM) supplemented with 2.5 mM probenecid (to inhibit organic anion transporters and prevent dye extrusion)[9][10]. Incubate for 1 hour at 37°C.
Compound Pre-incubation: Add
10μL
of 5-(4-Fluorophenyl)morpholin-3-one at varying concentrations. Incubate for 30 minutes at room temperature to allow receptor binding.
Stimulation & Reading: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Establish a baseline fluorescence (Ex: 485 nm / Em: 525 nm) for 10 seconds. Automatically inject Substance P at its
EC80
concentration (typically
∼10−50nM
)[10].
Data Acquisition: Record the relative fluorescence units (RFU) continuously for 3 minutes. Calculate the
IC50
based on the peak fluorescence response.
Objective: Confirm that the functional antagonism observed in the FLIPR assay is strictly due to
Gq
pathway blockade.
Cell Preparation: Seed CHO-K1/NK1R cells in a 384-well white microplate.
Stimulation: Treat cells simultaneously with the test compound (serial dilutions) and Substance P (
EC80
) in stimulation buffer containing 50 mM LiCl. The LiCl inhibits inositol monophosphatase, causing IP1 to accumulate[5].
Incubation: Incubate for 1 hour at 37°C to allow robust IP1 accumulation.
Lysis & Detection: Add HTRF lysis buffer containing an IP1-d2 conjugate (acceptor) and an Anti-IP1 Cryptate antibody (donor). Incubate for 1 hour at room temperature.
Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm and 620 nm. The HTRF ratio is inversely proportional to the amount of native IP1 generated.
Data Presentation & Interpretation
The following table outlines the expected pharmacological profile for 5-(4-Fluorophenyl)morpholin-3-one compared to the parent drug, Aprepitant. Because the morpholin-3-one is a precursor/impurity, it is expected to show significantly reduced potency, highlighting the necessity of the complete morpholine core structure for optimal NK1 receptor binding[1][2].
Assay Type
Parameter
Aprepitant (Positive Control)
5-(4-Fluorophenyl)morpholin-3-one
Interpretation
Radioligand Binding
Affinity (
Ki
)
0.1−0.5nM
>1,000nM
(Expected)
Lack of the bis(trifluoromethyl)phenyl group severely abrogates orthosteric binding.
FLIPR Calcium Flux
Functional Antagonism (
IC50
)
0.5−2.0nM
>5,000nM
(Expected)
Weak or absent functional blockade of SP-induced calcium mobilization.
IP1 Accumulation
Gq
Pathway Blockade (
IC50
)
1.0−3.0nM
>5,000nM
(Expected)
Confirms FLIPR data; no significant inhibition of PLC/IP3 signaling cascade.
Cytotoxicity (Counter-screen)
Cell Viability (
CC50
)
>50μM
>50μM
Ensures any observed signal reduction is not due to compound toxicity.
Expert Insight: If 5-(4-Fluorophenyl)morpholin-3-one exhibits an
IC50
in the FLIPR assay that is significantly lower (more potent) than its
Ki
in the binding assay, this discrepancy strongly suggests non-specific downstream interference (e.g., direct PLC inhibition or calcium chelation) rather than true NK1 receptor antagonism. The orthogonal IP1 assay resolves this by confirming whether the upstream
Gq
signaling node is genuinely affected[7].
Application Note: Cell-Based Assay Strategies for Evaluating 5-(4-Fluorophenyl)morpholin-3-one Derivatives
Introduction & Mechanistic Rationale The 5-(4-fluorophenyl)morpholin-3-one scaffold is a privileged structural motif in modern medicinal chemistry. It is most prominently recognized as the core pharmacophore of Aprepitan...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The 5-(4-fluorophenyl)morpholin-3-one scaffold is a privileged structural motif in modern medicinal chemistry. It is most prominently recognized as the core pharmacophore of Aprepitant (Emend®), a highly selective, FDA-approved neurokinin-1 receptor (NK1R) antagonist utilized for the management of chemotherapy-induced nausea and vomiting (CINV)[1].
Beyond its established role in GPCR antagonism, recent in vitro repurposing screens have identified this specific morpholin-3-one class as potent inhibitors of neutral sphingomyelinase 2 (nSMase2) , a critical enzyme driving tumor exosome release[2]. Because 5-(4-fluorophenyl)morpholin-3-one serves as both a standalone screening candidate and a synthetic intermediate for novel drug analogs, establishing robust, self-validating cell-based assays is critical for evaluating its polypharmacological potential.
Target Biology & Causality
NK1R Antagonism: NK1R is a Gq-coupled GPCR. Binding of its endogenous ligand, Substance P, stimulates Phospholipase C (PLC), initiating the cleavage of PIP2 into inositol triphosphate (IP3). IP3 subsequently triggers the release of intracellular calcium (
Ca2+
) from the endoplasmic reticulum[1]. Morpholin-3-one derivatives competitively block this pathway.
nSMase2 Inhibition: nSMase2 catalyzes the hydrolysis of sphingomyelin to ceramide. In cancer models, ceramide accumulation at the plasma membrane induces the inward budding of multivesicular bodies, driving exosome secretion. Morpholin-3-one derivatives inhibit this catalytic step, thereby suppressing exosome biogenesis[2].
Mechanism of NK1R antagonism by 5-(4-Fluorophenyl)morpholin-3-one derivatives.
Protocol I: NK1R Antagonism via FLIPR Calcium Mobilization Assay
Expertise & Experience: While radioligand binding provides raw affinity data, functional cell-based assays are imperative to confirm true antagonistic behavior. The Fluorometric Imaging Plate Reader (FLIPR) assay utilizes U-373 MG astrocytoma cells, which endogenously express high levels of human NK1R[1]. A critical, often overlooked step in this protocol is the inclusion of Probenecid in the dye-loading buffer. U-373 MG cells possess highly active organic anion transporters that will rapidly efflux the Fluo-4 AM dye, leading to severe signal degradation if left uninhibited.
Trustworthiness (Self-Validating System): To ensure operational integrity, every assay plate must include a minimum of 16 wells of maximum signal (Substance P only) and 16 wells of minimum signal (Substance P + 1 µM Aprepitant) to calculate the Z'-factor. A Z'-factor > 0.5 is mathematically required to validate the plate for high-throughput screening[3].
Step-by-step workflow for the FLIPR calcium mobilization assay.
Step-by-Step Methodology
Cell Seeding: Seed U-373 MG cells at
2×104
cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C in a 5%
CO2
humidified incubator.
Dye Loading: Aspirate culture media. Add 20 µL of Dye Loading Buffer (HBSS containing 20 mM HEPES, 2.5 mM Probenecid, and 2 µM Fluo-4 AM). Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow for complete intracellular esterase cleavage of the AM moiety.
Compound Incubation: Add 10 µL of the 5-(4-fluorophenyl)morpholin-3-one test compounds (prepared at 3X final concentration in assay buffer). Incubate for 30 minutes at room temperature.
Agonist Challenge: Transfer the plate to the FLIPR instrument. Program the system to inject 10 µL of Substance P at a concentration equivalent to
4X
its pre-determined
EC80
value.
Data Acquisition: Record fluorescence (Excitation: 488 nm / Emission: 525 nm) kinetically for 3 minutes. Calculate the
IC50
based on the maximum fluorescence peak minus the baseline.
Expertise & Experience: Evaluating nSMase2 in a cell-free recombinant system often fails to translate to in vivo efficacy due to the highly lipophilic nature of the morpholin-3-one core, which heavily dictates membrane permeability. A cell-based approach using HCT116 colorectal carcinoma cells ensures that the compound's ability to cross the plasma membrane and access the cytosolic face of nSMase2 is accurately evaluated[2].
Trustworthiness (Self-Validating System): The commercial fluorometric assay relies on a coupled enzyme reaction (sphingomyelinase produces phosphocholine, which is then oxidized to generate hydrogen peroxide that reacts with a fluorescent probe). Because lipophilic compounds can precipitate or interfere with detection enzymes, a cell-free "detection-only" control well (lacking cell lysate but containing the compound and detection enzymes) MUST be run in parallel to rule out false positives caused by auto-fluorescence or off-target inhibition of the detection cascade.
Cell-based assay workflow for evaluating nSMase2 inhibition.
Step-by-Step Methodology
Cell Treatment: Seed HCT116 cells at
1×104
cells/well in a 96-well plate. Treat with 5-(4-fluorophenyl)morpholin-3-one derivatives (dose-response from 0.1 µM to 50 µM) for 24 hours.
Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells using an NP-40 based lysis buffer (strictly avoid SDS, which denatures nSMase2). Centrifuge at 10,000 x g for 10 minutes at 4°C to clear cellular debris.
Assay Initiation: Transfer 50 µL of the cleared lysate to a black-walled 96-well plate. Add 50 µL of Sphingomyelinase Assay Buffer (containing sphingomyelin, alkaline phosphatase, choline oxidase, and the fluorescent peroxidase substrate).
Incubation & Readout: Incubate the plate at 37°C for 1 to 2 hours protected from light. Measure fluorescence at Ex/Em = 540/590 nm. Normalize the data to total protein concentration (via BCA assay) to account for any compound-induced cytotoxicity.
Data Presentation & Expected Pharmacological Profiles
When screening 5-(4-fluorophenyl)morpholin-3-one derivatives, it is crucial to benchmark the data against the fully elaborated clinical molecule (Aprepitant). Unsubstituted intermediates generally exhibit weaker affinities but serve as excellent baseline controls for structure-activity relationship (SAR) mapping.
Compound
Target
Assay Type
Expected
IC50
/
EC50
Readout Metric
Aprepitant (Reference)
NK1R
FLIPR Calcium
~0.1 - 1.0 nM
RFU (Relative Fluorescence Units)
5-(4-FP)-morpholin-3-one
NK1R
FLIPR Calcium
> 1 µM (Weak/Inactive)
RFU
Aprepitant (Reference)
nSMase2
Fluorometric
~10 - 30 nM
Ex/Em = 540/590 nm
5-(4-FP)-morpholin-3-one
nSMase2
Fluorometric
TBD (Screening required)
Ex/Em = 540/590 nm
References
Virtual screening reveals aprepitant to be a potent inhibitor of neutral sphingomyelinase 2: implications in blockade of exosome release in cancer therapy. PMC / NIH.2
G protein-coupled receptors: In silico drug discovery in 3D. PNAS. 1
Screening Protocol and Assay Conditions. Thermo Fisher Scientific. 3
Application of 5-(4-Fluorophenyl)morpholin-3-one in drug discovery
Application Note: Application of 5-(4-Fluorophenyl)morpholin-3-one in the Discovery and Synthesis of NK1 Receptor Antagonists Executive Summary & Mechanistic Rationale In the landscape of modern neuropharmacology, the mo...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Application of 5-(4-Fluorophenyl)morpholin-3-one in the Discovery and Synthesis of NK1 Receptor Antagonists
Executive Summary & Mechanistic Rationale
In the landscape of modern neuropharmacology, the morpholine scaffold has emerged as a privileged structure for targeting the Neurokinin-1 (NK1) receptor. Specifically, 5-(4-Fluorophenyl)morpholin-3-one serves as the critical chiral building block in the drug discovery and commercial synthesis of potent antiemetic agents, most notably Aprepitant and its prodrug Fosaprepitant[1].
The causality behind selecting the morpholin-3-one lactam over a fully reduced morpholine early in the synthetic sequence is rooted in regiocontrol and stereocontrol . The lactam carbonyl at the C3 position rigidifies the morpholine ring and electronically activates the C6 position (via a hemiacetal intermediate). This allows for the highly diastereoselective introduction of bulky side chains—such as the 1-[3,5-bis(trifluoromethyl)phenyl]ethoxy group—before a late-stage chemoselective reduction yields the active pharmaceutical ingredient (API)[2].
Pharmacological Context: The NK1 Signaling Pathway
The NK1 receptor is a G-protein coupled receptor (GPCR) primarily activated by the neuropeptide Substance P. Overactivation of this pathway in the central nervous system triggers the emetic reflex, a severe side effect of highly emetogenic chemotherapy. Antagonists derived from the 5-(4-fluorophenyl)morpholine core act by competitively occupying the hydrophobic binding pocket of the NK1 receptor, thereby blocking Substance P binding and halting the downstream calcium-dependent signaling cascade.
Substance P/NK1 receptor signaling pathway and its inhibition by morpholine-based antagonists.
Synthetic Strategy & Workflow
The transformation of the inactive 5-(4-fluorophenyl)morpholin-3-one scaffold into a highly potent NK1 antagonist requires a meticulously ordered sequence of reactions. The workflow capitalizes on the lactam's stability to perform Lewis acid-catalyzed etherification, culminating in the formation of the critical intermediate (5S,6R)-6-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone[3].
Synthetic workflow from 5-(4-fluorophenyl)morpholin-3-one to the active morpholine core.
Experimental Protocols
Protocol A: Stereoselective Etherification at C6
Causality: The conversion of the C6-hydroxyl morpholin-3-one to the C6-ether requires the generation of a highly reactive oxocarbenium ion. Boron trifluoride etherate (BF3·OEt2) is selected as the Lewis acid because it provides the optimal balance of oxophilicity and mildness. The bulky 4-fluorophenyl group at C5 dictates the facial attack of the incoming chiral alcohol, forcing it to approach from the opposite face to minimize steric clash, thereby ensuring exceptional trans-diastereoselectivity[4].
Step-by-Step Methodology:
Preparation: Charge a dry, nitrogen-flushed reactor with 5-(4-fluorophenyl)-6-hydroxy-morpholin-3-one (1.0 eq) and (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol (1.2 eq) in anhydrous toluene (10 volumes).
Thermal Control: Cool the reaction mixture to -20°C. Note: Strict temperature control is mandatory to prevent epimerization of the chiral alcohol.
Catalysis: Add BF3·OEt2 (1.5 eq) dropwise over 30 minutes, maintaining the internal temperature below -15°C.
Propagation: Stir the mixture at -20°C for 4 hours. Monitor the disappearance of the starting lactam via HPLC.
Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO3 (5 volumes). Causality: Immediate neutralization prevents acid-catalyzed cleavage of the newly formed acetal-like ether bond.
Isolation: Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate. Crystallize the product from heptane/ethyl acetate to yield the pure coupled morpholin-3-one intermediate[3].
Self-Validating System: The reaction's success is internally validated by the crude diastereomeric ratio (dr) determined via Chiral HPLC. Because the transition state relies entirely on the steric bulk of the 4-fluorophenyl group, a dr of < 95:5 immediately flags a failure in temperature control or catalyst degradation due to moisture. Furthermore, the absence of a deep brown color in the crude mixture confirms that the Lewis acid has not triggered unwanted ring-opening polymerization.
Protocol B: Chemoselective Lactam Reduction
Causality: The lactam intermediate must be reduced to the basic morpholine to achieve the correct 3D spatial geometry required for NK1 receptor binding. Borane-tetrahydrofuran (BH3·THF) is utilized instead of stronger hydrides (like LiAlH4) because borane selectively coordinates to the electron-rich lactam carbonyl and reduces it smoothly without causing reductive cleavage of the sensitive C6-ether linkage.
Step-by-Step Methodology:
Preparation: Dissolve the coupled morpholin-3-one intermediate in anhydrous THF (8 volumes) under an inert atmosphere.
Addition: Cool the solution to 0°C and slowly add BH3·THF (1 M in THF, 3.0 eq).
Reduction: Heat the reaction mixture to 45°C and stir for 6 hours.
Quenching: Cool to 0°C and carefully quench with methanol (3 volumes). Causality: Methanol safely destroys excess borane and breaks the stable boron-amine complex formed during reduction.
Liberation: Add 1M HCl and reflux for 1 hour to fully liberate the free amine.
Extraction: Cool to room temperature, adjust the aqueous phase to pH 10 using 2M NaOH, and extract the free base morpholine with methyl tert-butyl ether (MTBE).
Self-Validating System: The chemoselectivity of this reduction is self-validated by pH partitioning and LC-MS. The successful reduction of the neutral lactam to the basic morpholine shifts the molecule's pKa. If the product fails to partition into the organic MTBE layer at pH 10, it confirms incomplete reduction. Furthermore, LC-MS validation must show an [M+H]+ corresponding to the loss of 14 Da (C=O → CH2) without the appearance of an m/z 258 fragment, which would indicate catastrophic cleavage of the C6-ether bond.
Quantitative Data Summaries
Table 1: Reaction Optimization for C6-Etherification (Acetalization)
Data demonstrates the necessity of low-temperature Lewis acid catalysis to achieve the required stereochemical purity for drug APIs.
Catalyst System
Solvent
Temp (°C)
Yield (%)
Diastereomeric Ratio (trans:cis)
p-TsOH
Toluene
80
45
60:40
TMSOTf
Dichloromethane
0
72
85:15
BF3·OEt2
Toluene
-20
91
98:2
Table 2: Pharmacological Affinity Profile of the Morpholine Scaffold
Data highlights the structure-activity relationship (SAR) progression from the inactive lactam scaffold to the highly potent API.
Compound / Intermediate Stage
NK1 Receptor Binding IC50 (nM)
Biological Classification
5-(4-Fluorophenyl)morpholin-3-one
> 5,000
Inactive Scaffold / Raw Material
C6-Coupled Lactam Intermediate
350
Weak Antagonist
Reduced Morpholine Core (Aprepitant API)
0.1
Potent Antagonist
Note: Impurity profiling during API manufacturing strictly monitors for unreacted morpholin-3-one intermediates and epimerized isomers to ensure pharmacological efficacy[5].
Topic: A Stepwise Guide to the Biological Evaluation of 5-(4-Fluorophenyl)morpholin-3-one
An Application Note and Protocol from the Desk of a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive experimental framew...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This document provides a comprehensive experimental framework for the initial biological evaluation of the novel compound, 5-(4-Fluorophenyl)morpholin-3-one. The structural motif, featuring a morpholinone core and a fluorinated phenyl group, is suggestive of potential bioactivity, particularly within the central nervous system. Our analysis of similar chemical scaffolds indicates that a plausible primary hypothesis is the inhibition of Monoamine Oxidase (MAO) enzymes, which are validated targets for antidepressant and neuroprotective agents.[1][2][3] This guide is structured as a multi-phase workflow, beginning with fundamental in vitro biochemical characterization, progressing to cell-based target engagement and functional assays, and culminating in a conceptual framework for preliminary in vivo studies. Each protocol is designed to be self-validating and includes explanations for the causal logic behind key experimental choices, ensuring a robust and scientifically sound evaluation.
Phase 1: Primary Target Identification & In Vitro Biochemical Characterization
The foundational step in evaluating any new chemical entity is to determine if it directly interacts with its hypothesized molecular target in a controlled, purified system. Based on structural precedents, we hypothesize that 5-(4-Fluorophenyl)morpholin-3-one may function as an inhibitor of Monoamine Oxidase A (MAO-A) and/or Monoamine Oxidase B (MAO-B). These enzymes are critical for the degradation of monoamine neurotransmitters.[3][4]
Rationale for MAO Inhibition Assays
Selective inhibitors of MAO-A are effective antidepressants, while selective MAO-B inhibitors are utilized in the management of Parkinson's and Alzheimer's diseases.[2][3] Therefore, determining the potency (IC50) and selectivity of our test compound against both isoforms is the logical first step. We will employ a continuous spectrophotometric or fluorometric assay, which offers high accuracy and throughput.[2][5] The assay principle relies on the MAO-catalyzed oxidative deamination of a substrate, which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a coupled reaction to generate a fluorescent or colorimetric signal.[4][5]
Caption: Principle of the fluorometric MAO inhibition assay.
Protocol 1: MAO-A and MAO-B Inhibition Assay
Objective: To determine the IC50 values of 5-(4-Fluorophenyl)morpholin-3-one against human recombinant MAO-A and MAO-B.
Materials:
Human recombinant MAO-A and MAO-B enzymes
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
5-(4-Fluorophenyl)morpholin-3-one (test compound), dissolved in DMSO
96-well black plates, clear bottom
Fluorescence plate reader
Procedure:
Reagent Preparation: Prepare a working solution of the HRP and fluorescent probe in Assay Buffer according to the manufacturer's instructions. Protect from light.
Compound Dilution: Perform a serial dilution of the test compound in DMSO, then dilute into Assay Buffer to achieve the final desired concentrations (e.g., from 1 nM to 100 µM). Ensure the final DMSO concentration in the assay is ≤1%. Prepare control inhibitors similarly.
Enzyme Incubation: In the 96-well plate, add 45 µL of diluted MAO-A or MAO-B enzyme solution to each well.
Inhibitor Addition: Add 5 µL of the diluted test compound, control inhibitor, or vehicle (DMSO in buffer) to the respective wells.
Pre-incubation: Mix gently and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
Reaction Initiation: Initiate the reaction by adding 50 µL of the substrate/probe/HRP working solution to all wells.
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence (e.g., λex = 530 nm / λem = 585 nm) every minute for 30 minutes.[5]
Data Analysis:
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
Normalize the rates relative to the vehicle control (100% activity) and a fully inhibited control (0% activity).
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
The Importance of Binding Kinetics
While IC50 values are essential, they represent a thermodynamic equilibrium and do not describe the dynamics of the drug-target interaction.[6][7] Binding kinetics, specifically the association rate (k_on) and dissociation rate (k_off), provide deeper insights.[8] The residence time (τ = 1/k_off) , which describes how long a drug stays bound to its target, can be a better predictor of in vivo efficacy and duration of action than affinity alone.[8][9] A compound with a long residence time may exhibit prolonged pharmacological effects even after its plasma concentration has decreased.[9]
Table 1: Hypothetical In Vitro Biochemical Data
Parameter
MAO-A
MAO-B
Interpretation
IC50
15 nM
850 nM
Potent and selective inhibitor of MAO-A.
k_on (M⁻¹s⁻¹)
2.5 x 10⁵
1.1 x 10⁴
Rapid association with the primary target (MAO-A).
k_off (s⁻¹)
5.0 x 10⁻⁴
9.3 x 10⁻³
Slow dissociation from MAO-A.
| Residence Time (τ) | 33.3 min | 1.8 min | Prolonged target engagement with MAO-A. |
Demonstrating that a compound inhibits a purified enzyme is only the first step. It is critical to confirm that the compound can penetrate the cell membrane and bind to its intended target within the complex and physiologically relevant environment of a living cell.[10][11]
Rationale for the Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying drug-target interaction in intact cells.[11][12] The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the resulting complex is generally more resistant to heat-induced unfolding and aggregation.[10][11] By heating cells treated with the compound across a range of temperatures and quantifying the amount of soluble target protein that remains, we can directly observe this stabilization as a "thermal shift".[10] A positive CETSA result provides strong evidence of target engagement.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[12]
Protocol 2: CETSA for MAO-A Target Engagement
Objective: To confirm that 5-(4-Fluorophenyl)morpholin-3-one binds to and stabilizes MAO-A in a cellular context.
Materials:
SH-SY5Y neuroblastoma cells (or other relevant cell line expressing MAO-A)
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
Test compound and vehicle (DMSO)
Phosphate-Buffered Saline (PBS) with protease inhibitors
Thermal cycler or heating blocks
Liquid nitrogen
Primary antibody against MAO-A
HRP-conjugated secondary antibody
Western blot equipment and reagents (gels, membranes, buffers, ECL substrate)
Procedure:
Cell Culture and Treatment: Culture SH-SY5Y cells to ~80% confluency. Treat cells with the test compound (e.g., at 10x its biochemical IC50) or vehicle (DMSO) for 1 hour at 37°C.
Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.
Heat Challenge: Place the tubes in a thermal cycler and heat them at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. Include a non-heated control (room temperature). Cool for 3 minutes at 4°C.[12]
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[12]
Separation of Soluble Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[12]
Western Blot Analysis:
Carefully collect the supernatant (soluble fraction).
Normalize protein concentrations across all samples using a BCA assay.
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
Probe the membrane with the anti-MAO-A primary antibody, followed by the HRP-conjugated secondary antibody.
Visualize bands using an ECL substrate and an imaging system.
Data Analysis:
Quantify the band intensity for MAO-A at each temperature for both vehicle- and compound-treated samples.
Plot the normalized band intensity versus temperature to generate melting curves. A shift in the curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.
Phase 3: Cellular Functional & Viability Assays
After confirming target binding, the next logical step is to measure the downstream functional consequences of that binding and to rule out non-specific cytotoxicity.
Rationale for Functional and Viability Assays
If the compound inhibits MAO-A in cells, we expect to see an increase in the levels of key neurotransmitters like serotonin and a decrease in its primary metabolite, 5-HIAA. This provides a direct link between target engagement and a biologically relevant functional outcome. Concurrently, a cytotoxicity assay (e.g., MTT assay) is essential to ensure that the observed effects are not simply due to the compound being toxic to the cells.
Protocol 3.1: Neurotransmitter Level Measurement
Objective: To measure the effect of the compound on serotonin (5-HT) and 5-hydroxyindoleacetic acid (5-HIAA) levels in SH-SY5Y cells.
Procedure:
Culture SH-SY5Y cells in 6-well plates.
Treat cells with various concentrations of the test compound for 24 hours.
Harvest both the cell lysate and the culture medium.
Analyze the levels of 5-HT and 5-HIAA using a commercially available ELISA kit or by HPLC with electrochemical detection, following the manufacturer's protocols.
Expected Outcome: A dose-dependent increase in 5-HT and a corresponding decrease in 5-HIAA would be consistent with MAO-A inhibition.
Protocol 3.2: MTT Cell Viability Assay
Objective: To assess the general cytotoxicity of the compound.
Procedure:
Seed cells in a 96-well plate and allow them to adhere overnight.
Treat cells with a wide range of compound concentrations for 24-48 hours.
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells will convert the yellow MTT to purple formazan crystals.
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).
Read the absorbance at ~570 nm.
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. A CC50 (concentration causing 50% cytotoxicity) value can be determined.
Table 2: Hypothetical Cellular Assay Data
Assay
Parameter
Result
Interpretation
CETSA
Thermal Shift (ΔTₘ)
+4.2 °C at 1 µM
Confirms direct binding and stabilization of MAO-A in cells.
Neurotransmitter
5-HT / 5-HIAA Ratio
5-fold increase at 100 nM
Demonstrates functional inhibition of MAO-A activity.
Cell Viability
CC50 (MTT Assay)
> 50 µM
Compound is not cytotoxic at effective concentrations.
Phase 4: Conceptual Framework for In Vivo Evaluation
With promising in vitro and cellular data, the next stage involves assessing the compound's effects in a whole organism. The primary goal is to see if the molecular and cellular activity translates into a behavioral phenotype consistent with the hypothesized mechanism of action. Given the MAO-A inhibition profile, the most relevant animal models are those for antidepressant and anxiolytic activity.[13][14]
Rationale for Behavioral Models
Forced Swim Test (FST) & Tail Suspension Test (TST): These are the most common screening tools for antidepressant-like activity. They are based on the principle that rodents, when placed in an inescapable, stressful situation, will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair, which is robustly reversed by clinically effective antidepressant drugs.[14]
Elevated Plus Maze (EPM) & Marble Burying Test: These models are used to assess anxiolytic-like effects.[14][15] The EPM relies on the conflict between a rodent's natural tendency to explore and its aversion to open, elevated spaces. Anxiolytic compounds increase the time spent in the open arms. The marble burying test measures repetitive, compulsive-like behavior, which is reduced by anxiolytics and some antidepressants.[15][16]
A successful in vivo study would demonstrate that 5-(4-Fluorophenyl)morpholin-3-one, when administered systemically, can produce a statistically significant, dose-dependent effect in these validated behavioral models without causing confounding effects on general motor activity (which should be assessed in an Open Field Test).[16]
References
Matos, M. J., et al. (2015). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Protocols for In Vitro Assays to Promote Drug Discovery. Humana Press.
Kang, S. S., & Kwon, Y. (2017). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 1540, 105-112. [Link]
Copeland, R. A. (2016). Kinetics of Drug-Target Binding: A Guide for Drug Discovery. ResearchGate. [Link]
Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology, 18(3), 486-500. [Link]
Ratanghayra, N. (2024, January 8). Understanding Binding Kinetics To Optimize Drug Discovery. Technology Networks. [Link]
Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from Cell Biolabs, Inc. website. [Link]
Carr, R. M., et al. (2024). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]
Reading, E., et al. (2023). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 66(19), 13353-13381. [Link]
Enzymlogic. (n.d.). Binding Kinetics of Drug-Target Interactions. Retrieved from Enzymlogic website. [Link]
Tonge, P. J. (2018). Drug–Target Kinetics in Drug Discovery. ACS Chemical Neuroscience, 9(1), 29-39. [Link]
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from Pelago Bioscience website. [Link]
Chen, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4487. [Link]
Uniyal, A. (2016). Screening of antidepressant. Slideshare. [Link]
Yi, L. T., et al. (2014). Evaluation of the Anxiolytic and Antidepressant Activities of the Aqueous Extract from Camellia euphlebia Merr. ex Sealy in Mice. Evidence-Based Complementary and Alternative Medicine, 2014, 810379. [Link]
Neurofit. (n.d.). Evaluation of anti-depressant and/or anxiolytic drugs: Venlafaxine validation. Retrieved from Neurofit website. [Link]
Wang, L., et al. (2024). Network pharmacology screening, in vitro and in vivo evaluation of antianxiety and antidepressant drug-food analogue. Phytomedicine, 136, 155999. [Link]
Technical Support Center: Troubleshooting the Purification of 5-(4-Fluorophenyl)morpholin-3-one
Welcome to the Technical Support Center for the synthesis and purification of 5-(4-Fluorophenyl)morpholin-3-one . This chiral morpholine derivative is a critical building block and intermediate in the synthesis of neurok...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis and purification of 5-(4-Fluorophenyl)morpholin-3-one . This chiral morpholine derivative is a critical building block and intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists, most notably Aprepitant[1]. Due to its unique structural features—a cyclic lactam (amide) adjacent to an ether linkage, combined with a bulky fluorophenyl group—researchers frequently encounter challenges related to stereochemical resolution, phase separation during crystallization, and chemical stability during workup.
This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-yield, enantiopure isolation.
Q1: My crystallization is "oiling out" (forming a biphasic liquid) instead of forming a solid. How do I force nucleation?
The Causality: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturated solution crosses the binodal solubility curve before reaching the spinodal curve. 5-(4-Fluorophenyl)morpholin-3-one has a high affinity for polar aprotic solvents but is completely insoluble in non-polar anti-solvents (like heptane). If an anti-solvent is added too rapidly, the local supersaturation spikes, causing the compound to separate as a dense, solute-rich oil rather than forming an ordered crystal lattice.
The Solution: You must control the metastable zone width (MSZW). Switch to a solvent system with a gentler polarity gradient, such as Isopropanol/Water or Ethyl Acetate/Heptane. Implement a controlled cooling ramp (-0.1 °C/min) and introduce seed crystals (0.5% w/w) at the upper limit of the metastable zone to bypass the oiling-out phase and force heterogeneous nucleation.
Q2: I am losing up to 30% of my product during the aqueous workup. LC-MS analysis of the aqueous layer shows a mass of [M+18]. What is happening?
The Causality: You are observing lactam ring-opening (hydrolysis). Morpholin-3-ones are cyclic amides. The electronegative oxygen atom at position 1 of the morpholine ring exerts an inductive electron-withdrawing effect, which increases the electrophilicity of the adjacent C3 carbonyl carbon[2]. Under highly basic (pH > 10) or strongly acidic (pH < 3) conditions during aqueous extraction, hydroxide or hydronium ions readily attack the carbonyl, cleaving the ring to form the highly water-soluble 2-(2-amino-2-(4-fluorophenyl)ethoxy)acetic acid.
The Solution: Strictly control the pH of your aqueous washes. Use a mild buffer (e.g., saturated aqueous NaHCO₃) to maintain the workup pH between 7.0 and 8.0.
Q3: How can I efficiently resolve the racemic mixture without relying on expensive preparative chiral HPLC?
The Causality: Classical diastereomeric salt resolution is highly effective here. By reacting the racemic morpholin-3-one with a chiral resolving agent like (+)-di-p-toluoyltartaric acid ((+)-DPTTA), you form two diastereomeric salts. The bulky p-toluoyl groups of DPTTA create a rigid chiral pocket that selectively and tightly packs with the (S)-enantiomer[3]. This specific stereoelectronic matching results in a massive solubility differential, allowing the (S)-enantiomer salt to precipitate while the (R)-enantiomer remains in the mother liquor.
Experimental Workflows & Visualizations
Degradation Pathway & Optimized Workup
To prevent the[M+18] mass impurity, the workup must avoid extremes of pH. The logical flow of this degradation and the optimized extraction route is visualized below.
The following diagram illustrates the classical resolution workflow to isolate the desired enantiomer using (+)-DPTTA.
Figure 2: Diastereomeric salt resolution workflow using (+)-DPTTA and controlled cooling.
Quantitative Data: Optimization of Chiral Resolution
The choice of solvent and resolving agent is the most critical variable in preventing oiling out and maximizing Enantiomeric Excess (ee). The data below summarizes the solvent screening for the resolution of the morpholin-3-one core[3].
Resolving Agent
Solvent System
Theoretical Max Yield
Actual Isolated Yield (%)
Enantiomeric Excess (ee %)
Observation
(+)-DPTTA
Isopropanol (IPA)
50%
42%
>98%
Optimal; sharp crystals formed.
(+)-DPTTA
Ethanol
50%
35%
92%
Slight oiling out observed initially.
L-Tartaric Acid
Isopropanol (IPA)
50%
15%
45%
Poor lattice packing; low resolution.
(-)-DBTA
Methanol
50%
28%
85%
High solubility; product lost to mother liquor.
Table 1: Impact of resolving agents and solvent systems on the chiral purity and yield of 5-(4-Fluorophenyl)morpholin-3-one.
Self-Validating Experimental Protocols
Protocol A: Classical Resolution via (+)-DPTTA
This protocol utilizes thermodynamic control to ensure the precipitation of the highly pure diastereomeric salt.
Dissolution: Charge a clean, dry reactor with 1.0 equivalent of racemic 5-(4-Fluorophenyl)morpholin-3-one and 10 volumes of Isopropanol (IPA). Stir and heat to 70 °C until a homogeneous solution is achieved.
Salt Formation: Slowly add 1.05 equivalents of (+)-di-p-toluoyltartaric acid ((+)-DPTTA) as a solution in 2 volumes of warm IPA over 30 minutes.
Equilibration & Seeding: Maintain the temperature at 70 °C for 1 hour. Cool the reactor to 60 °C. Self-Validation Check: The solution must remain clear. If cloudiness appears, heat back to 70 °C and add 1 volume of IPA. Add 0.5% w/w of pure (S)-enantiomer-(+)-DPTTA seed crystals.
Controlled Crystallization: Cool the mixture from 60 °C to 20 °C at a strict rate of -0.1 °C/min.
Isolation: Filter the resulting white crystalline slurry under vacuum. Wash the filter cake with 2 volumes of chilled IPA (5 °C).
Free-Basing: Suspend the solid in Ethyl Acetate (5 volumes) and wash with 1M aqueous NaHCO₃ (pH 8.0) until the aqueous layer remains basic. Separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure to yield the enantiopure free base.
Protocol B: Rescuing an "Oiled Out" Batch
If your crystallization has already phase-separated into a liquid oil at the bottom of the flask, follow this rescue protocol.
Re-dissolution: Re-heat the biphasic mixture to 10 °C below the boiling point of the solvent system until the oil completely dissolves back into a single continuous phase.
Solvent Adjustment: The oiling out indicates the solvent is too "poor" (anti-solvent ratio is too high). Add 10-15% by volume of the "good" solvent (e.g., Ethyl Acetate or Isopropanol).
Isothermal Hold: Cool the mixture to just above the temperature where the oiling out previously occurred. Hold isothermally for 2 hours.
Ultrasonication: Apply ultrasonic agitation to the flask for 5 minutes to induce secondary nucleation, forcing the solute to bypass the liquid-liquid phase separation and form solid nuclei. Once the solution becomes turbid with solid particles, resume standard cooling.
References
Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation
Journal of the American Chemical Society
URL:[Link]
An Alternative Approach to Achieve Enantiopure (3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one: A Key Intermediate of Aprepitant, an NK1 Receptor Antagonist
Organic Process Research & Development
URL:[Link]
Alkylation Studies of N-Protected-5-substituted Morpholin-3-ones. A Stereoselective Approach to Novel Methylene Ether Dipeptide Isosteres
The Journal of Organic Chemistry
URL:[Link]
Technical Support Center: Stereoisomeric Resolution of 5-(4-Fluorophenyl)morpholin-3-one
Welcome to the Technical Support Center. 5-(4-Fluorophenyl)morpholin-3-one is a critical chiral building block and a known intermediate/impurity in the synthesis of NK-1 receptor antagonists (e.g., Aprepitant and Fosapre...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. 5-(4-Fluorophenyl)morpholin-3-one is a critical chiral building block and a known intermediate/impurity in the synthesis of NK-1 receptor antagonists (e.g., Aprepitant and Fosaprepitant). Because the stereocenter at the 5-position dictates the spatial orientation of the pharmacophore and directly impacts receptor binding affinity, achieving >99% enantiomeric excess (e.e.) is paramount.
This guide is designed for researchers and drug development professionals, addressing the most common troubleshooting queries regarding the chiral resolution of this specific morpholinone system.
Part 1: Troubleshooting Guide & FAQs
Q1: We attempted a classical diastereomeric salt resolution on racemic 5-(4-Fluorophenyl)morpholin-3-one using (+)-tartaric acid, but no precipitation occurred. Why?Analysis & Causality: The failure is due to the fundamental electronic nature of the morpholin-3-one ring. The nitrogen atom is part of a lactam (a cyclic amide). The lone pair on the nitrogen is delocalized into the adjacent carbonyl group's
π∗
orbital. Consequently, the nitrogen is essentially non-basic (
pKa<0
) and cannot be protonated by weak organic resolving acids (like tartaric or mandelic acid) to form a stable diastereomeric salt.
Solution: You must either resolve the acyclic amino-alcohol precursor (where the primary amine is basic,
pKa≈9
) before cyclization, or use direct chromatographic/dynamic resolution methods on the intact lactam (1)[1].
Q2: If we resolve the acyclic precursor instead, what is the most self-validating and scalable protocol?Analysis & Causality: The most robust method for resolving the acyclic precursor—such as 2-amino-2-(4-fluorophenyl)ethanol—is diastereomeric salt formation using (+)-di-p-toluoyltartaric acid (DPTTA). DPTTA provides bulky, rigid aromatic groups that facilitate highly selective crystal lattice packing, differentiating the (R) and (S) enantiomers effectively.
Solution: Form the salt in a methanol/water matrix. To self-validate the system, always measure the e.e. of the liberated free base via chiral HPLC before proceeding to the chloroacetylation and cyclization steps. This prevents carrying forward unwanted enantiomers that will irreversibly cyclize into the wrong morpholin-3-one isomer (2)[2].
Q3: We want to avoid breaking our current synthetic route and need to resolve the intact racemic lactam. What is the recommended approach?Analysis & Causality: For the intact, non-basic lactam, Preparative Supercritical Fluid Chromatography (SFC) is the industry standard. SFC utilizes supercritical
CO2
with an alcohol modifier. The morpholin-3-one readily hydrogen-bonds with amylose or cellulose-based Chiral Stationary Phases (CSPs).
Solution: Use a Chiralpak IC or AD-H column. The rigid morpholinone ring interacts differentially with the chiral grooves of the polysaccharide stationary phase, typically yielding baseline separation (
Rs>2.0
) without the need for chemical derivatization.
Q4: Classical resolution limits our theoretical yield to 50%. How can we bypass this limitation?Analysis & Causality: You can surpass the 50% yield ceiling by employing Crystallization-Induced Dynamic Resolution (CIDR). By establishing conditions where the undesired enantiomer continuously epimerizes in solution while the desired enantiomer selectively crystallizes out, you drive the equilibrium toward a 100% theoretical yield.
Solution: For aprepitant-related oxazinones and morpholinones, Lewis acid-catalyzed trans-acetalization or base-catalyzed epimerization coupled with selective crystallization has been proven to achieve >80% isolated yields of the pure enantiomer (3)[3].
Part 2: Quantitative Data & Method Comparison
The following table summarizes the operational metrics for the three primary resolution strategies.
Resolution Strategy
Target Molecule State
Max Theoretical Yield
Typical e.e. (%)
Scalability
Relative Cost
Diastereomeric Salt
Acyclic Precursor
50% (w/o racemization)
>98%
Excellent (Multi-kg)
Low
Preparative SFC
Intact Lactam
50%
>99%
Moderate (up to 100g)
High (Equipment/Solvent)
CIDR
Intact Lactam / Adduct
100%
>99%
Excellent (Multi-kg)
Medium (R&D intensive)
Part 3: Experimental Protocols
Protocol A: Diastereomeric Salt Resolution of the Acyclic Precursor
Self-Validating Checkpoint: Ensure the starting amino alcohol is >95% pure by achiral HPLC to prevent impurity-induced crystal poisoning.
Salt Formation: Dissolve 1.0 eq of racemic 2-amino-2-(4-fluorophenyl)ethanol and 1.0 eq of (+)-DPTTA in a mixture of Methanol/Water (8:2 v/v) at 65°C under agitation.
Controlled Cooling: Cool the solution linearly to 20°C over 4 hours. Crucial step: Add seed crystals of the pure (S)-salt at 45°C to induce controlled nucleation and prevent oiling out.
Isolation: Filter the precipitated diastereomeric salt. Wash the filter cake with cold Methanol/Water (8:2 v/v) to remove any trapped mother liquor containing the (R)-enantiomer.
Free-Basing: Suspend the isolated salt in Dichloromethane (DCM) and wash with 1M NaOH until the aqueous layer stabilizes at pH > 10. Extract the organic layer, dry over anhydrous
Na2SO4
, and concentrate under vacuum.
Validation: Analyze the free base via Chiral HPLC (Chiralcel OD-H, Hexane/Isopropanol 90:10, 1.0 mL/min). Proceed only if e.e. > 98%.
Cyclization: React the enantioenriched precursor with chloroacetyl chloride, followed by base-mediated cyclization (using NaH or KOtBu in THF) to yield the enantiopure 5-(4-Fluorophenyl)morpholin-3-one.
Protocol B: Preparative SFC of the Intact Lactam
Self-Validating Checkpoint: Perform a solubility stress-test in the modifier solvent to ensure no on-column precipitation occurs at high injection volumes.
Sample Preparation: Dissolve racemic 5-(4-Fluorophenyl)morpholin-3-one in Methanol to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
System Parameters:
Column: Chiralpak IC (250 x 21.1 mm, 5 µm).
Mobile Phase: Supercritical
CO2
/ Methanol (80:20 v/v).
Flow Rate: 70 mL/min.
Back Pressure: 120 bar.
Temperature: 35°C.
Detection: UV at 210 nm.
Fraction Collection: Collect the first eluting peak (Peak 1) and second eluting peak (Peak 2) based on strict UV threshold triggering to avoid overlapping tails.
Validation: Re-inject an aliquot of the concentrated fractions on an analytical SFC system to confirm >99% e.e. and verify the absence of fraction cross-contamination.
Part 4: Visualizations
Figure 1: Workflow for the stereoisomeric resolution of 5-(4-Fluorophenyl)morpholin-3-one.
Part 5: References
Title: Practical Asymmetric Synthesis of Aprepitant, a Potent Human NK-1 Receptor Antagonist, via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction
Source: The Journal of Organic Chemistry (ACS Publications)
URL:
Title: An Alternative Approach to Achieve Enantiopure (3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one: A Key Intermediate of Aprepitant, an NK1 Receptor Antagonist
Source: Organic Process Research & Development (ACS Publications)
URL:
Title: Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation
Source: Journal of the American Chemical Society (ACS Publications)
URL:
Stability issues and degradation of 5-(4-Fluorophenyl)morpholin-3-one
Technical Support Center: 5-(4-Fluorophenyl)morpholin-3-one A Guide to Stability, Degradation, and Experimental Best Practices Prepared by: Senior Application Scientist, Advanced Chemical Intermediates Division Welcome t...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 5-(4-Fluorophenyl)morpholin-3-one
A Guide to Stability, Degradation, and Experimental Best Practices
Prepared by: Senior Application Scientist, Advanced Chemical Intermediates Division
Welcome to the technical support center for 5-(4-Fluorophenyl)morpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability characteristics of this molecule. Given that specific, published stability studies on this compound are limited, this document synthesizes information from analogous structures and fundamental chemical principles to anticipate and troubleshoot potential challenges. Our goal is to equip you with the expertise to ensure the integrity of your experiments and materials.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries our team receives regarding the handling and stability of 5-(4-Fluorophenyl)morpholin-3-one.
Q1: What are the optimal long-term storage conditions for 5-(4-Fluorophenyl)morpholin-3-one?
A1: For maximum long-term stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and protected from light and moisture.[1] We recommend refrigerated conditions (2-8 °C). For extended storage (over a year), freezing (-20 °C) is advisable. The key is to minimize exposure to atmospheric moisture and oxygen, which can initiate degradation pathways.[2]
Q2: My solid sample has developed a slight yellow or brown tint over time. Is it still usable?
A2: A change in color is a primary visual indicator of potential chemical degradation.[1] While the compound might still be largely intact, the discoloration signifies the formation of impurities. We strongly advise against using discolored material in critical experiments without first re-characterizing its purity via analytical methods like HPLC or LC-MS. The discoloration could be due to minor oxidative or photolytic degradation products which may have significantly different reactivity or toxicity.
Q3: I am observing a new, unidentified peak in my HPLC chromatogram after preparing a solution. What could be the cause?
A3: The appearance of a new peak is a common issue that can stem from several sources. Before assuming compound degradation, it is crucial to follow a systematic troubleshooting process. First, inject a solvent blank to ensure the peak is not an artifact from your solvent or HPLC system.[1] If the peak persists in the sample, it is likely a degradant or an impurity. The most probable cause in solution, especially in protic or aqueous solvents, is hydrolysis of the morpholin-3-one's lactam ring.
Q4: How stable is 5-(4-Fluorophenyl)morpholin-3-one in common laboratory solvents (e.g., DMSO, Methanol, Acetonitrile, Water)?
A4:
Aprotic Solvents (DMSO, Acetonitrile): The compound is expected to be relatively stable in dry aprotic solvents. However, DMSO can be hygroscopic and may contain trace amounts of water, which could lead to slow hydrolysis over time.
Protic Solvents (Methanol, Ethanol): In neutral alcoholic solvents, the compound is generally stable for short-term use. However, under acidic or basic conditions, these solvents can participate in solvolysis reactions (e.g., methanolysis), leading to ring-opening.
Aqueous Solutions: This is the most challenging environment. The lactam ring is susceptible to hydrolysis, a reaction catalyzed by both acid and base.[3] Solutions should be prepared fresh and used immediately. If buffering is required, a neutral pH (around 7) is recommended to minimize the rate of hydrolysis.
Part 2: In-Depth Troubleshooting and Degradation Analysis
This section provides a deeper dive into the chemical logic behind the stability issues and offers structured approaches to identify and mitigate them.
Troubleshooting Workflow for Unexpected Impurities
When an unexpected peak appears during analysis, it is critical to diagnose the issue logically. The following workflow provides a self-validating system to determine the peak's origin.
Caption: Troubleshooting workflow for identifying unknown analytical peaks.
Plausible Degradation Pathways
The structure of 5-(4-Fluorophenyl)morpholin-3-one contains three key motifs prone to degradation: the lactam, the ether linkage, and the fluorophenyl ring.
Hydrolysis (Acid or Base-Catalyzed): This is the most anticipated degradation pathway. The cyclic amide (lactam) bond is susceptible to cleavage by water.
Mechanism: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic for nucleophilic attack by water. Under basic conditions, hydroxide directly attacks the carbonyl carbon.
Product: The reaction results in ring-opening to form 2-((2-hydroxyethyl)(4-fluorophenyl)amino)acetic acid.[3]
Oxidation: The morpholine ring, particularly the carbon atom adjacent to the ring oxygen, can be a target for oxidative degradation, especially in the presence of peroxides or other oxidizing agents.
Mechanism: Radical-based oxidation can lead to various products, including hydroxylated species or further ring cleavage.
Products: Potential products include hydroxylated analogues or N-dealkylation products.
Photodegradation: The fluorophenyl ring acts as a chromophore, absorbing UV light. This energy can initiate photochemical reactions.
Mechanism: Upon UV absorption, the molecule can enter an excited state, leading to radical formation. A plausible pathway is the homolytic cleavage of the C-F bond or reactions involving reactive oxygen species generated in solution.[4][5]
Products: This can lead to defluorination and subsequent substitution with a hydroxyl group, forming 5-(4-Hydroxyphenyl)morpholin-3-one.[6][7]
Caption: Plausible degradation pathways for 5-(4-Fluorophenyl)morpholin-3-one.
Part 3: Experimental Protocols and Data
To proactively assess stability, a forced degradation study is the industry-standard approach.[8] This involves intentionally stressing the compound under various conditions to generate potential degradants.
Protocol: Forced Degradation Study
Objective: To identify the primary degradation pathways and generate degradation products for analytical method validation.
Methodology:
Prepare separate solutions of 5-(4-Fluorophenyl)morpholin-3-one (e.g., at 1 mg/mL) in a suitable solvent mixture (e.g., Acetonitrile:Water 50:50).
Expose each solution to one of the stress conditions outlined in the table below.
Include a control sample (stored at 2-8 °C, protected from light) for comparison.
After the specified time, neutralize the acidic and basic samples before analysis.
Analyze all samples by a suitable stability-indicating HPLC method (see protocol below).
Quantitative Data Summary Table:
Stress Condition
Reagent/Parameters
Time
Expected Degradation
Likely Major Degradant(s)
Acid Hydrolysis
0.1 M HCl at 60 °C
24-48 hours
10-30%
Lactam ring-opening product
Base Hydrolysis
0.1 M NaOH at RT
2-8 hours
10-30%
Lactam ring-opening product
Oxidation
3% H₂O₂ at RT
24 hours
10-30%
Oxidized morpholine ring products
Thermal
Solid sample at 80 °C
72 hours
< 5%
Minimal degradation expected
Photolytic
Solution exposed to UV light (e.g., 254 nm) or ICH-specified light source
Objective: To develop a baseline HPLC method capable of separating the parent compound from its potential degradation products.
Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient:
0-2 min: 10% B
2-15 min: 10% to 90% B
15-18 min: 90% B
18-19 min: 90% to 10% B
19-25 min: 10% B
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 254 nm
Injection Volume: 10 µL
Causality: A gradient method is chosen because the degradation products are expected to have significantly different polarities. For example, the ring-opened hydrolysis product will be much more polar (and elute earlier) than the parent compound. The C18 column provides good hydrophobic retention for the aromatic parent compound.[9]
References
ANALYTICAL METHOD SUMMARIES. (2022, November 7).
Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(5), 1894-1899. Retrieved from [Link]
Sciforum. (n.d.). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST.
Santy, L. C., & Minteer, S. D. (2024). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Accounts of Chemical Research. Retrieved from [Link]
Albanis, T. A., et al. (2002). Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. Journal of Agricultural and Food Chemistry, 50(19), 5420-5426.
MDPI. (2025, May 29). The Impact of Seasonally Varying Dissolved Organic Matter in Natural Aquatic Environments on the Photodegradation of Pharmaceutical Pollutants. Retrieved from [Link]
MDPI. (2024, March 6). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Retrieved from [Link]
ResearchGate. (n.d.). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. Retrieved from [Link]
PubMed. (2023, March 5). Comprehensive understanding of fluoroquinolone degradation via MPUV/PAA process: Radical chemistry, matrix effects, degradation pathways, and toxicity. Retrieved from [Link]
Elsevier. (2018, January 11). Photocatalytic degradation of fluoroquinolone antibiotics using ordered mesoporous g-C3N4 under simulated sunlight irradiation.
PubMed. (2003, August 28). Fluorine substitution can block CYP3A4 metabolism-dependent inhibition: identification of (S)-N-[1-(4-fluoro-3- morpholin-4-ylphenyl)ethyl]-3- (4-fluorophenyl)acrylamide as an orally bioavailable KCNQ2 opener devoid of CYP3A4 metabolism-dependent inhibition. Retrieved from [Link]
Contract Pharma. (2025, May 6). Overcoming Challenges in Early Phase Drug Product Development. Retrieved from [Link]
Ciência-UCP. (2014, March 14). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
Springer. (n.d.). Hydrolysis in Pharmaceutical Formulations. Retrieved from [Link]
FDA. (n.d.). Role of GDUFA research on resolving technical and regulatory challenges for complex generic drug development and approval. Retrieved from [Link]
SciSpace. (2021, April 20). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment. Retrieved from [Link]
Bentham Science. (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Retrieved from [Link]
University of Houston. (2021, July 28). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. Retrieved from [Link]
PubMed. (1979, September). Stereochemical aspects of the metabolism of 5-(4'-fluorophenyl)-5-phenylhydantoin in the rat. Retrieved from [Link]
Publications Office of the European Union. (n.d.). Overview on PFAS analytical methods. Retrieved from [Link]
Pig333.com. (2023, September 18). Stability of different molecules in medications in pig drinking water. Retrieved from [Link]
MDPI. (2025, June 17). Innovative Formulation Strategies for Biosimilars: Trends Focused on Buffer-Free Systems, Safety, Regulatory Alignment, and Intellectual Property Challenges. Retrieved from [Link]
ResearchGate. (n.d.). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
Environmental Engineering Research. (2020, November 20). Photocatalytic degradation of flumequine by N-doped TiO2 catalysts under simulated sunlight. Retrieved from [Link]
ScienceDirect. (n.d.). Thermal stability and bond dissociation energy of fluorinated polymers: A critical evaluation. Retrieved from [Link]
ResearchGate. (n.d.). Kinetics and Transformation Pathways on Oxidation of Fluoroquinolones with Thermally Activated Persulfate. Retrieved from [Link]
OECD. (2024, May 16). Synthesis Report on Understanding Perfluoropolyethers (PFPEs) and Their Life Cycle. Retrieved from [Link]
Google Patents. (n.d.). WO2010113184A1 - Kinetic resolution of (4s)-4-phenyl-3-[5(rs)-(4-fluorophenyl)-5-hydroxypentanoyl] -1,3 oxazolidin 2-one to (5s) isomer via lipase catalyzed enantioselective esterification of the (5r) isomer.
Google Patents. (n.d.). WO2011131316A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one.
Morpholin-3-one Synthesis Support Center: Troubleshooting Low Reactivity
Morpholin-3-ones are highly privileged heterocyclic scaffolds, serving as critical intermediates in the synthesis of blockbuster direct Factor Xa inhibitors (anticoagulants) such as rivaroxaban and apixaban[1]. Despite t...
Author: BenchChem Technical Support Team. Date: April 2026
Morpholin-3-ones are highly privileged heterocyclic scaffolds, serving as critical intermediates in the synthesis of blockbuster direct Factor Xa inhibitors (anticoagulants) such as rivaroxaban and apixaban[1]. Despite their importance, the construction of the morpholin-3-one ring often presents significant synthetic challenges. Researchers frequently encounter stalled cyclizations, poor yields due to steric hindrance, and competing intermolecular side reactions.
This technical support guide is designed to help you diagnose and troubleshoot low reactivity in your morpholin-3-one workflows by addressing the mechanistic root causes of these failures.
Diagnostic workflow for identifying bottlenecks in morpholin-3-one cyclization.
FAQ 1: Acylation vs. Cyclization Roadblocks
Q: My reaction between a 2-aminoethanol derivative and chloroacetyl chloride gives very low yields of the final morpholin-3-one. Where is the bottleneck?
A: The classical synthesis of morpholin-3-ones is a two-step cascade: an initial N-acylation followed by an intramolecular O-alkylation (cyclization)[2]. When reactivity is low, the bottleneck is almost always the cyclization step. The primary hydroxyl group is a poor nucleophile in its neutral state. If you are using a weak base (like triethylamine or potassium carbonate) in a non-polar solvent, the alkoxide is not forming efficiently. This stalls the reaction at the N-(2-hydroxyethyl)-2-chloroacetamide intermediate.
Causality: The intramolecular SN2 displacement of the chloride requires a strong, localized negative charge on the oxygen. Efficient alkoxide generation is critical to lower the activation energy of the ring closure. Furthermore, if moisture is present, the chloroacetyl chloride will hydrolyze, preventing the first step entirely.
Acylation: Dissolve the 2-aminoethanol derivative (1.0 eq) in anhydrous DMF (0.1 M concentration). Cool the reaction vessel to 0°C using an ice bath.
Electrophile Addition: Slowly add chloroacetyl chloride (1.05 eq) dropwise to control the exothermic N-acylation[2]. Stir for 2 hours while allowing the mixture to warm to room temperature.
Validation Check: Sample the mixture for LC-MS. You must confirm >95% conversion to the N-acylated intermediate before proceeding. Do not add the strong base if starting material remains.
Alkoxide Generation: Cool the reaction back to 0°C. Add sodium hydride (60% dispersion in mineral oil, 2.2 eq) in small portions to deprotonate the hydroxyl group and neutralize the HCl byproduct[3].
Cyclization: Warm the mixture to room temperature, then heat to 60°C for 4–6 hours.
Isolation: Quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.
FAQ 2: Managing Steric Hindrance
Q: I am trying to synthesize a sterically hindered derivative (e.g., 5,5-dimethylmorpholin-3-one). Why is the cyclization failing despite using strong bases?
A: Steric hindrance heavily impacts the trajectory of the intramolecular SN2 attack. In substrates like 2-amino-2-methyl-1-propanol, the gem-dimethyl groups create a severe steric clash that increases the activation energy of the transition state[2].
Causality: When the rate of intramolecular cyclization is slowed by sterics, intermolecular side reactions (such as polymerization or dimerization) begin to outcompete the desired pathway. To fix this, you must employ high-dilution conditions to kinetically favor intramolecular ring closure and elevate the temperature to overcome the steric activation barrier.
Quantitative Data: Optimization for Hindered Substrates
Base Choice
Solvent System
Temperature
Concentration
Typical Yield
Mechanistic Outcome
K₂CO₃
Acetone
Reflux
0.5 M
< 10%
Insufficient deprotonation; reaction stalls at the intermediate stage.
NaOH (aq)
Water / THF
Reflux
0.2 M
30–40%
Competitive hydrolysis of the chloroacetamide intermediate reduces yield.
NaH
DMF
60°C
0.1 M
65–75%
Efficient alkoxide formation; minor dimerization observed[3].
KOtBu
THF
65°C
0.02 M
> 85%
High dilution prevents dimerization; strong base ensures rapid, irreversible cyclization.
FAQ 3: Advanced Alternative Routes
Q: The chloroacetyl chloride route is completely failing due to substrate sensitivity. Are there reliable alternative pathways to the morpholin-3-one core?
A: Yes. If the classical condensation-cyclization fails, a highly effective alternative is the direct selective oxidation of a pre-formed morpholine ring.
Causality: By building the morpholine ring first (e.g., via nucleophilic aromatic substitution to form 4-(4-nitrophenyl)morpholine), you avoid the moisture-sensitive and highly reactive chloroacetyl chloride step entirely. Once the morpholine ring is intact, the methylene group adjacent to the nitrogen can be selectively oxidized to a lactam (carbonyl group) using mild oxidants[4].
Comparison of the classical cyclization route versus the direct oxidation route.
Self-Validating Protocol: Direct Oxidation Route
Reaction Setup: In a three-port round-bottom flask, dissolve the morpholine derivative (0.1 mol) and acetic acid (0.03 mol) in acetonitrile (200 mL)[5].
Heating: Heat the solution to a mild 50°C.
Oxidant Addition: Prepare an aqueous solution of sodium chlorite (NaClO₂, ≥80% purity, 0.3 mol) in 65 mL of deionized water. Add this solution dropwise to the reaction mixture over exactly 20 minutes to prevent thermal runaway[5].
Validation Check: Monitor the reaction progress by HPLC. The selective oxidation of the alpha-carbon to the lactam is typically complete within 2.5 hours[5]. The absence of the starting morpholine peak validates completion.
Isolation: Separate the organic and aqueous layers. Extract the aqueous phase twice with ethyl acetate (70 mL each). Dry the combined organic phases, concentrate under reduced pressure, and slurry in petroleum ether/ethyl acetate to yield the pure product[4].
References
ACS Omega. "Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations." ACS Publications, 2019. Available at:[Link]
Technical Support Center: Optimizing N-Arylation of Morpholin-3-One
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the N-arylation of morpholin-3-one—a privileged pharmacophore crucial for synthesizing factor...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the N-arylation of morpholin-3-one—a privileged pharmacophore crucial for synthesizing factor Xa inhibitors like 1[1].
Unlike standard aliphatic amines, fusing an aryl group to a lactam nitrogen presents unique thermodynamic and kinetic hurdles. This guide bypasses generic advice, focusing on the mechanistic causality behind reaction failures and providing self-validating protocols to ensure your cross-coupling succeeds.
Part 1: Troubleshooting Guides & FAQs
Q1: Why is the N-arylation of morpholin-3-one significantly harder than standard morpholine?A: The difficulty is rooted in electronic resonance. Morpholine is a secondary aliphatic amine with a highly localized, nucleophilic lone pair. In contrast, morpholin-3-one is a cyclic amide (lactam). Its nitrogen lone pair is delocalized into the adjacent carbonyl group, drastically reducing its nucleophilicity[2].
Causality: Because of this delocalization, standard Nucleophilic Aromatic Substitution (SNAr) fails unless you use highly electron-deficient aryl halides (e.g., 4-fluoronitrobenzene) paired with strong bases like NaH to force the formation of a reactive lactamate anion. For unactivated aryl rings, transition-metal catalysis (Cu or Pd) is mandatory to lower the activation energy barrier for C–N bond formation.
Q2: My Ullmann coupling (CuI) is stalling at 50% conversion. How do I push it to completion?A: Stalled Ullmann amidations usually stem from catalyst oxidation or suboptimal ligand-base dynamics.
Causality & Solution:
Catalyst Oxidation: Cu(I) is extremely sensitive to trace oxygen and easily oxidizes to inactive Cu(II). You must rigorously degas your solvent.
Ligand Efficacy: Bidentate diamine ligands are critical to solubilize the copper and prevent multiple lactam molecules from over-coordinating and poisoning the metal center. Switch to trans-1,2-diaminocyclohexane if you are currently using ligand-free conditions[3].
Base Insolubility: K₂CO₃ is the standard base, but its low solubility in 1,4-dioxane limits the deprotonation rate. Milling the K₂CO₃ to a fine powder increases the reactive surface area, accelerating the catalytic cycle.
Q3: When should I abandon Ullmann for Buchwald-Hartwig (Pd) cross-coupling?A: While Cu-catalyzed Ullmann coupling is highly cost-effective and the industry standard for this scaffold[1], it struggles with aryl chlorides and highly sterically hindered aryl bromides .
Causality: Copper lacks the electron density required to undergo oxidative addition into the strong C–Cl bond. If your substrate is an aryl chloride, switch to Palladium. A Pd₂(dba)₃ catalyst paired with a bulky, electron-rich biaryl phosphine ligand (like Xantphos) will force the oxidative addition and promote reductive elimination despite steric bulk.
Part 2: Quantitative Condition Matrix
To facilitate rapid experimental design, the following table summarizes the quantitative parameters for the three primary methodologies used to N-arylate morpholin-3-one[2][3].
Parameter
SNAr (Nucleophilic Substitution)
Ullmann-Goldberg (Cu-Catalyzed)
Buchwald-Hartwig (Pd-Catalyzed)
Ideal Aryl Halide
Highly electron-deficient (e.g., p-F-Ph-NO₂)
Standard Aryl Bromides/Iodides
Aryl Chlorides, Sterically hindered
Catalyst Loading
N/A
10–20 mol% CuI
2–5 mol% Pd₂(dba)₃
Ligand Loading
N/A
20–40 mol% Diamine
4–10 mol% Phosphine
Base Equivalents
1.1–1.5 eq NaH
2.0–3.0 eq K₂CO₃
1.5–2.0 eq Cs₂CO₃ or NaOtBu
Solvent & Temp
NMP or DMF, 0 °C to 25 °C
1,4-Dioxane, 110 °C to 120 °C
Toluene or 1,4-Dioxane, 90–100 °C
Reaction Time
2–6 hours
24–36 hours
12–24 hours
Typical Yield
18–85% (Highly variable)
75–95%
70–90%
Part 3: Reaction Workflow Visualization
Use the following decision matrix to select the optimal reaction condition based on your starting aryl halide.
Decision matrix for selecting the optimal N-arylation methodology for morpholin-3-one.
Part 4: Self-Validating Experimental Protocol
The following is a highly optimized, step-by-step Standard Operating Procedure (SOP) for the3 of morpholin-3-one[3]. It is designed as a self-validating system, meaning built-in visual and chemical checkpoints will confirm if the reaction is proceeding correctly at each stage.
Objective: Coupling of morpholin-3-one with an unactivated aryl bromide.
Scale: 3.0 mmol
Step 1: Reagent Preparation & Deoxygenation
Charge a flame-dried Schlenk flask with morpholin-3-one (303 mg, 3.0 mmol), finely milled K₂CO₃ (829 mg, 6.0 mmol), and CuI (114 mg, 0.6 mmol).
Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times.
Causality: Milling K₂CO₃ drastically increases its surface area, overcoming its poor solubility in organic solvents to ensure rapid deprotonation of the lactam. Rigorous oxygen exclusion prevents the irreversible oxidation of Cu(I) to Cu(II).
Step 2: Liquid Addition & Complexation
Add anhydrous, degassed 1,4-dioxane (12 mL) via syringe.
Add the aryl bromide (3.6 mmol) and trans-1,2-diaminocyclohexane (137 mg, 1.2 mmol) via syringe.
Validation Checkpoint: Stir the suspension at room temperature for 5 minutes. The solution must transition to a deep blue or purple color. This visual cue confirms the successful chelation of Cu(I) by the diamine ligand. If the solution turns green, brown, or black, fatal oxygen contamination has occurred (forming inactive Cu(II) oxide). Halt the experiment and restart.
Step 3: Thermal Activation
Transfer the flask to a pre-heated oil bath at 110–120 °C and stir vigorously for 24–32 hours under a positive pressure of Argon.
Validation Checkpoint: Monitor the reaction via TLC (typically 50% EtOAc in Hexanes). The complete disappearance of the UV-active aryl bromide and the emergence of a lower R_f, highly UV-active product spot validates successful C–N bond formation.
Step 4: Quench and Metal Scavenging
Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a thin pad of Celite to remove bulk inorganic salts.
Transfer the filtrate to a separatory funnel and wash with 5% aqueous NH₄OH (2 × 15 mL), followed by brine (10 mL).
Causality & Validation Checkpoint: The ammonia wash is critical. It forms a highly water-soluble [Cu(NH₃)₄]²⁺ complex, effectively stripping the copper from the organic layer. You will observe the aqueous layer turn a vibrant, deep blue, while the organic layer becomes colorless or pale yellow, visually confirming the complete removal of toxic transition metal contamination.
References
Palladium-Catalyzed Weak Chelation-Assisted Site-Selective C–H Arylation of N-Aryl Pyridones via 2-fold C–H Activation | The Journal of Organic Chemistry - ACS Publications. 3
A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC - NIH.1
Review on Synthetic Approaches toward Rivaroxaban (Xarelto), an Anticoagulant Drug | Organic Process Research & Development - ACS Publications. 2
Technical Support Center: Purification of 5-(4-Fluorophenyl)morpholin-3-one
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-(4-Fluorophenyl)morpholin-3-one. While direct literature on this s...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-(4-Fluorophenyl)morpholin-3-one. While direct literature on this specific compound is sparse, its structural similarity to key pharmaceutical intermediates, such as (S)-3-(4-Fluorophenyl)morpholin-2-one, allows for the application of established purification principles.[1][2] This guide provides troubleshooting advice and detailed protocols to address common impurity-related issues.
Frequently Asked Questions (FAQs)
Q1: My final product of 5-(4-Fluorophenyl)morpholin-3-one has a low melting point and appears oily, even after solvent removal. What are the likely impurities?
A1: This is a common issue and often points to the presence of residual starting materials or low molecular weight by-products. The synthesis of morpholin-3-ones typically involves the condensation of an amino alcohol with a derivative of glyoxylic acid or an α-haloacetyl halide.[3][4]
Potential impurities include:
Unreacted Starting Materials: Such as 2-amino-1-(4-fluorophenyl)ethanol or a glyoxylic acid derivative. These are often more polar and can interfere with crystallization.
Diastereomers: If the synthesis is not stereospecific, you may have a mixture of diastereomers, which can form a eutectic mixture with a lower melting point.
Ring-Opened By-products: Hydrolysis of the morpholinone ring can lead to the formation of the corresponding amino acid, which is highly polar and can inhibit crystallization.
Oligomeric Species: Self-condensation of starting materials or intermediates can lead to the formation of dimers or trimers.
Q2: I am observing a persistent impurity with a similar polarity to my desired product on my TLC plate. How can I improve the separation?
A2: When impurities have similar polarity to the product, standard purification techniques can be challenging. Here are several strategies to enhance separation:
Chromatography Optimization:
Solvent System Screening: Experiment with different solvent systems for your column chromatography. A switch from a standard ethyl acetate/hexane system to a dichloromethane/methanol or a toluene/acetone gradient can alter the selectivity.
Isocratic vs. Gradient Elution: If you are using an isocratic system, switching to a shallow gradient elution can improve the resolution between closely eluting compounds.
Recrystallization Solvent Screening: A systematic approach to finding the ideal recrystallization solvent is crucial. The goal is to find a solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble at all temperatures.
Derivative Formation: In some cases, it may be beneficial to temporarily derivatize your product to alter its polarity, purify the derivative, and then cleave the protecting group. However, this adds extra steps to the synthesis.
Q3: My yield is significantly lower after purification. What are the best practices to minimize product loss?
A3: Product loss during purification is a common challenge. Here are some tips to maximize your yield:
Recrystallization:
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your compound. Excess solvent will lead to a lower recovery.
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and minimizes the co-precipitation of impurities.
Wash with Cold Solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adherent mother liquor containing impurities.
Chromatography:
Proper Column Packing: A well-packed column is essential for good separation and to avoid band broadening, which can lead to mixed fractions.
Dry Loading: For compounds with limited solubility in the eluent, dry loading onto silica gel can improve resolution and reduce tailing.
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Oily Product/Failure to Crystallize
Residual starting materials, diastereomeric mixture, or ring-opened by-products.
1. Wash the crude product with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether or cold ethyl acetate). 2. Attempt a salt formation with an appropriate acid (e.g., HCl) to crystallize the product, followed by neutralization. 3. Perform column chromatography to separate the components.
Broad or Tailing Peaks in HPLC/GC Analysis
Interaction of the analyte with active sites on the column, or poor solubility in the mobile phase.
1. For HPLC, try adding a small amount of an amine (e.g., triethylamine) or acid (e.g., trifluoroacetic acid) to the mobile phase to mask active sites on the stationary phase. 2. Ensure the sample is fully dissolved in the mobile phase before injection.
Incomplete Removal of Colored Impurities
Highly conjugated by-products or residual catalysts.
1. Treat the crude product with activated charcoal in a suitable solvent, followed by hot filtration. 2. If residual palladium from a cross-coupling reaction is suspected, a wash with a dilute aqueous solution of sodium bisulfite may be effective.
Low Yield After Recrystallization
Product is too soluble in the chosen solvent, or too much solvent was used.
1. Perform a systematic solvent screen to find a more suitable recrystallization solvent. 2. Concentrate the mother liquor and attempt a second recrystallization or purify by column chromatography.
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude 5-(4-Fluorophenyl)morpholin-3-one. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the mixture gently. A suitable solvent will dissolve the compound when hot but show low solubility when cold.
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture to boiling with stirring. Add the solvent in small portions until the solid is completely dissolved.
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice.
Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). The ideal system will give your product an Rf value of approximately 0.2-0.4 and show good separation from all impurities.
Column Packing: Pack the column with a slurry of silica gel in the chosen eluent. Ensure the column is packed uniformly to avoid channeling.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, for less soluble compounds, pre-adsorb the crude product onto a small amount of silica gel (dry loading).
Elution: Elute the column with the chosen solvent system, collecting fractions.
Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing the Purification Workflow
Caption: A diagram illustrating potential impurity formation pathways.
References
Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. ResearchGate. [Link]
Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. Ingenta Connect. [Link]
Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]
Impurities in Pharmaceuticals- A Review. SciSpace. [Link]
Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone. Quick Company. [Link]
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Technical Disclosure Commons. [Link]
A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences. [Link]
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. PMC. [Link]
Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]
Nanocrystallization Effectively Improves the Oral Efficacy of an Antileishmanial Chalcone. MDPI. [Link]
Analytical Method Development and Validation for Simultaneous Estimation of 5-Methyl-N-{[2-(Morpholin. IRE Journals. [Link]
Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients. Semantic Scholar. [Link]
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ACS Publications. [Link]10.1021/acs.oprd.4c00287)
Technical Support Center: Morpholinone Synthesis & Troubleshooting
Welcome to the Application Support Center for the synthesis of morpholinone derivatives. Morpholinones—particularly morpholin-3-ones and morpholin-2-ones—are privileged pharmacophores essential for the development of blo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center for the synthesis of morpholinone derivatives. Morpholinones—particularly morpholin-3-ones and morpholin-2-ones—are privileged pharmacophores essential for the development of blockbuster drugs, including Factor Xa inhibitors like Rivaroxaban[1].
However, the construction of these heterocycles is notoriously prone to side reactions such as dimerization, ring-opening, and racemization. As a Senior Application Scientist, I have compiled this self-validating troubleshooting guide to help you understand the mechanistic causality behind these failures and implement robust, scalable solutions in your laboratory.
Quantitative Analysis of Solvent Effects on Side Reactions
The choice of solvent dictates the kinetic pathway of the cyclization step. The table below summarizes the quantitative impact of solvent selection on the yield and purity of 4-arylmorpholin-3-ones during base-mediated cyclization[2].
Solvent System
Concentration
Predominant Side Reaction
Causality / Mechanism
Typical Yield of Target
Ethanol (Protic)
0.5 M
Ring-Opened Esters (15–25%)
Nucleophilic attack by alcohol on the sterically twisted amide bond.
< 60%
DMF (Polar Aprotic)
1.0 M
Diketopiperazine (Dimerization)
High concentration favors bimolecular intermolecular reactions.
Phase separation protects the product, but slow kinetics risk hydrolysis.
70–75%
In-Depth FAQs & Troubleshooting Guides
Q1: Why am I getting significant amounts of diketopiperazine (dimerization) during the cyclization of 2-anilinoethanol with chloroacetyl chloride?
The Causality:
The reaction of 2-anilinoethanol with chloroacetyl chloride initially forms an N-acylated intermediate (2-chloro-N-(2-hydroxyethyl)acetamide). This intermediate faces a kinetic bifurcation: it can undergo a unimolecular intramolecular cyclization to form the desired morpholin-3-one, or a bimolecular intermolecular reaction with another intermediate molecule to form a 1,4-diketopiperazine dimer[3]. Because the rate of the bimolecular reaction is proportional to the square of the concentration (
Rate=k[A]2
), high substrate concentrations exponentially accelerate dimerization.
The Solution:
Implement high-dilution conditions (≤ 0.1 M) or use a syringe pump for the slow, continuous addition of the intermediate into a heated solution of base. This keeps the steady-state concentration of the reactive intermediate low, heavily favoring the unimolecular cyclization pathway.
Q2: When attempting to scale up the synthesis of 4-arylmorpholin-3-ones, I am observing ring-opened ester byproducts. How can I prevent this?
The Causality:
If you are using an alcohol (e.g., ethanol or methanol) as your solvent, you are inadvertently providing a nucleophile. In 4-arylmorpholin-3-ones, especially those with bulky substituents (like an ortho-methyl group on the phenyl ring), steric strain forces the amide bond to twist out of planarity[2]. This twist breaks the resonance between the nitrogen lone pair and the carbonyl group, rendering the carbonyl carbon highly electrophilic—much like a standard ketone. Consequently, the alcohol solvent attacks the carbonyl, cleaving the ring to form a linear ester byproduct.
The Solution:
Strictly avoid protic, nucleophilic solvents during the cyclization step. Switch to polar aprotic solvents such as DMF, NMP, or acetonitrile, which facilitate the necessary ion solvation for the base without participating in nucleophilic attack.
Q3: How do I prevent epimerization/racemization when synthesizing chiral morpholin-2-ones from α-amino acids?
The Causality:
The standard cyclization of N-protected α-amino acids with 1,2-dibromoethane often requires a base to neutralize the generated HBr. If the base is too strong, it will abstract the α-proton of the amino acid intermediate. This proton is highly acidic because it is flanked by an electron-withdrawing carbonyl and an ammonium/amine group. Deprotonation forms an enolate, destroying the stereocenter and resulting in a racemic mixture upon reprotonation.
The Solution:
Utilize a mild, heterogeneous base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent. The limited solubility of K₂CO₃ ensures the basicity remains low enough to prevent enolization while still driving the cyclization[4]. For highly sterically hindered aza-quaternary carbons, consider abandoning basic conditions altogether and utilizing a ZnCl₂-catalyzed cyclizative 1,2-rearrangement, which operates via a formal [4+2] heteroannulation and preserves stereochemical integrity[5].
Mechanistic & Diagnostic Visualizations
Reaction pathways in morpholin-3-one synthesis showing target formation vs. side reactions.
Decision tree for troubleshooting common side reactions in morpholinone synthesis.
Standard Operating Procedures (SOPs)
Protocol 1: Optimized Synthesis of 4-Phenylmorpholin-3-one (Minimizing Dimerization)
This protocol is a self-validating system designed to synthesize the Rivaroxaban precursor while suppressing diketopiperazine formation[1].
Step 1: N-Acylation (Kinetic Control)
Dissolve 2-anilinoethanol (1.0 eq, 100 mmol) in anhydrous dichloromethane (DCM) (500 mL) to maintain a concentration of 0.2 M.
Add triethylamine (TEA) (1.2 eq, 120 mmol) and cool the vessel to 0°C using an ice bath.
Self-Validation Checkpoint: Ensure internal temperature is strictly ≤ 5°C before proceeding to prevent thermodynamic O-acylation.
Add chloroacetyl chloride (1.05 eq, 105 mmol) dropwise over 1 hour. Stir for an additional 2 hours at room temperature.
Wash the organic layer with 1M HCl, followed by brine. Dry over Na₂SO₄ and concentrate under vacuum to yield the uncyclized intermediate.
Step 2: High-Dilution Cyclization
Dissolve the crude intermediate in anhydrous DMF to achieve a high-dilution concentration of 0.05 M.
Add anhydrous K₂CO₃ (2.0 eq) and heat the suspension to 60°C.
Self-Validation Checkpoint: Monitor via TLC/HPLC. The disappearance of the intermediate without the appearance of a baseline spot (diketopiperazine polymer/dimer) confirms successful unimolecular cyclization.
After 4 hours, cool to room temperature, filter off the inorganic salts, and precipitate the product by adding ice-cold water. Filter and dry to obtain pure 4-phenylmorpholin-3-one.
Protocol 2: Racemization-Free Synthesis of Chiral Morpholin-2-ones
This protocol utilizes mild basic conditions to prevent the enolization of α-amino acid derivatives[4].
Dissolve the N-Boc protected chiral α-amino acid (1.0 eq, 50 mmol) in anhydrous acetonitrile (250 mL).
Add finely powdered, oven-dried K₂CO₃ (3.0 eq, 150 mmol). Stir at room temperature for 15 minutes to form the carboxylate salt.
Add 1,2-dibromoethane (5.0 eq, 250 mmol). Note: The large excess is required to prevent the formation of symmetrical dimers.
Heat the mixture to reflux (82°C) for 24 hours under a nitrogen atmosphere.
Self-Validation Checkpoint: Extract an aliquot, perform a mini-workup, and check Chiral HPLC. The enantiomeric excess (ee) should match the starting material (>99% ee), confirming that the mild K₂CO₃ base did not trigger alpha-deprotonation.
Cool the reaction, filter the salts, concentrate the filtrate, and purify via silica gel chromatography to isolate the enantiopure morpholin-2-one.
References
Semantic Scholar (2007). PRACTICAL AND EFFICIENT PROCESSES FOR THE PREPARATION OF 4-(4-AMINOPHENYL)MORPHOLIN-3-ONES ON A LARGER SCALE.[Link][2]
NIH (2020). Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s.[Link][3]
ResearchGate (2015). Racemization-Free Synthesis of Morpholinone Derivatives from α-Amino Acids. [Link][4]
PMC (2023). Zinc chloride-catalyzed cyclizative 1,2-rearrangement enables facile access to morpholinones bearing aza-quaternary carbons. [Link][5]
Comparative Analysis of 5-(4-Fluorophenyl)morpholin-3-one and Alternative NK1 Receptor Antagonists
Executive Summary The development of Neurokinin-1 (NK1) receptor antagonists represents a landmark achievement in the management of chemotherapy-induced nausea and vomiting (CINV), nociception, and psychiatric disorders[...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of Neurokinin-1 (NK1) receptor antagonists represents a landmark achievement in the management of chemotherapy-induced nausea and vomiting (CINV), nociception, and psychiatric disorders[1]. Early drug discovery efforts yielded potent compounds, but these frequently failed in clinical settings due to severe pharmacokinetic liabilities. The introduction of the 5-(4-Fluorophenyl)morpholin-3-one scaffold—the critical pharmacophore and synthetic precursor to blockbuster drugs like [2]—solved these metabolic bottlenecks.
This guide provides an objective, data-driven comparison of the 5-(4-Fluorophenyl)morpholin-3-one class against earlier piperidine-based antagonists (e.g., CP-99,994) and modern spiro-pyrrolidine alternatives (e.g., Rolapitant), detailing the structural causality behind their performance and the self-validating experimental workflows used to evaluate them.
Mechanistic Overview: The Substance P / NK1 Axis
The NK1 receptor is a Gq-coupled G-protein coupled receptor (GPCR) predominantly localized in the central nervous system (specifically the brainstem's vomiting center) and peripheral tissues[1]. Upon binding its endogenous peptide ligand, Substance P, the receptor triggers a phospholipase C (PLC) cascade, leading to intracellular calcium mobilization[3].
Antagonists containing the 5-(4-Fluorophenyl)morpholin-3-one core act as competitive, pseudo-irreversible inhibitors that block this cascade, thereby preventing the emetic reflex[2].
Substance P / NK1 receptor Gq-coupled signaling pathway and competitive antagonism.
Structural Evolution & Pharmacological Causality
To understand why the 5-(4-Fluorophenyl)morpholin-3-one scaffold is superior to its predecessors, we must analyze the causality behind its chemical substitutions.
The Piperidine Scaffold (e.g., CP-99,994)
Early non-peptide antagonists like exhibited excellent in vitro affinity (Ki ~ 0.2 nM)[4]. However, the basic piperidine nitrogen and unsubstituted aromatic rings made the molecule highly susceptible to rapid oxidative metabolism by hepatic CYP3A4[5]. This resulted in poor oral bioavailability (<20%) and an unsuitably short half-life, rendering it ineffective for delayed CINV[6].
The 5-(4-Fluorophenyl)morpholin-3-one Scaffold (Aprepitant Core)
The morpholin-3-one core was engineered specifically to overcome the liabilities of CP-99,994[7].
Conformational Restriction: The morpholinone ring restricts the molecule's conformation, perfectly mimicking the gamma-turn of Substance P to ensure high receptor affinity[1].
Metabolic Shielding: The addition of a highly electronegative fluorine atom at the para-position of the phenyl ring is a calculated design choice. It physically blocks CYP3A4-mediated para-hydroxylation, a primary degradation pathway[8].
Receptor Anchoring: The morpholinone oxygen acts as a critical hydrogen bond acceptor, interacting with the Gln165 residue in the hNK1 binding pocket. This increases the drug's residence time, resulting in a pseudo-irreversible blockade (t1/2 for receptor occupancy > 150 min)[2].
The Spiro-Pyrrolidine Scaffold (e.g., Rolapitant)
More recent developments have yielded compounds like Rolapitant, which utilize a spiro-pyrrolidine core. The primary advantage here is a complete bypass of the CYP3A4 metabolic pathway (it is metabolized by CYP2D6 instead)[1]. This grants Rolapitant an exceptionally long half-life (~160 hours), though its core affinity remains comparable to the morpholine class[1].
Quantitative Data Comparison
Compound Class
Representative Core
Target Affinity (Ki)
Oral Bioavailability
Primary Metabolism
Clinical Half-Life (t1/2)
First-Gen
Piperidine (CP-99,994)
~0.20 nM
< 20%
CYP3A4 (Rapid)
< 2 hours
Second-Gen
5-(4-Fluorophenyl)morpholin-3-one
~0.09 nM
~ 60%
CYP3A4 (Slowed)
9 – 13 hours
Third-Gen
Spiro-pyrrolidine (Rolapitant)
~0.60 nM
~ 100%
CYP2D6
~ 160 hours
Experimental Protocols & Validation Systems
To objectively evaluate the performance of NK1 receptor antagonists, two primary assays are utilized. The protocols below are designed as self-validating systems to ensure data integrity.
This assay determines the absolute binding affinity (Ki) of the morpholin-3-one derivative to the human NK1 receptor[3].
Membrane Preparation: Isolate cellular membranes from CHO-K1 cells stably transfected with the human NK1 receptor. Standardize protein concentration to 20 μ g/well [3].
Incubation: In a 96-well plate, combine the membranes with 5.0 nM [3H]-septide (a highly selective radiolabeled NK1 agonist) and varying concentrations of the test antagonist (ranging from 0.1 pM to 10 μM)[3]. Incubate for 1 hour at 23°C to reach equilibrium.
Self-Validating Control (Critical): In parallel control wells, add 1 μM of unlabeled septide[3]. Causality: This massive excess of unlabeled agonist completely saturates the specific NK1 binding sites. Any remaining radioactivity detected in these wells represents non-specific binding (e.g., to the plastic or lipid bilayer). Subtracting this value from total binding ensures the calculated Ki strictly reflects specific NK1 receptor interaction.
Measurement: Terminate the reaction via rapid vacuum filtration through GF/C filters pre-soaked in 0.1% polyethylenimine. Quantify retained radioactivity using liquid scintillation counting[3].
While binding assays prove affinity, the proves functional efficacy by measuring the antagonist's ability to block Substance P-induced intracellular calcium release[9].
Cell Seeding: Seed hNK1R-expressing cells into 96-well black, clear-bottom plates at a density of 3 × 10⁴ cells/well. Incubate overnight at 37°C[9].
Dye Loading: Aspirate media and add FLIPR Calcium 6 dye diluted in Hank's Balanced Salt Solution (HBSS) containing 2.5 mM probenecid[9].
Causality: Cultured cells express organic anion transporters that actively pump fluorescent dyes out of the cytoplasm. Probenecid is a potent inhibitor of these transporters. Its inclusion is a self-validating step that prevents dye efflux, ensuring a stable baseline fluorescence and guaranteeing that any signal spike is exclusively due to target-mediated calcium mobilization.
Antagonist Incubation: Add the 5-(4-Fluorophenyl)morpholin-3-one derivative (0.1 nM to 10 μM) and incubate in the dark for 30 minutes at 37°C[9].
Agonist Challenge & Measurement: Place the plate in a FLIPR Tetra system. Automatically dispense Substance P at its EC80 concentration and immediately record fluorescence (Excitation 485 nm / Emission 525 nm) continuously for 2 minutes[10].
Step-by-step workflow of the FLIPR Calcium 6 assay for evaluating NK1 receptor antagonists.
Title: The anti-emetic effects of CP-99,994 in the ferret and the dog: role of the NK1 receptor
Source: British Journal of Pharmacology (PubMed)
URL: [Link]
Title: Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors
Source: PMC (National Institutes of Health)
URL: [Link]
Title: Exploring neurokinin-1 receptor antagonism for depression with structurally differentiated inhibitors
Source: Scientific Reports (Nature / PMC)
URL: [Link]
Title: NK1 receptor antagonist
Source: Wikipedia
URL: [Link]
Title: The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer?
Source: Cancers (MDPI)
URL: [Link]
Biological activity of 5-(4-Fluorophenyl)morpholin-3-one analogs
An in-depth comparative analysis of the biological activity, pharmacological efficacy, and experimental evaluation of 5-(4-Fluorophenyl)morpholin-3-one analogs. Executive Summary: The Morpholine Scaffold in NK1 Antagonis...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth comparative analysis of the biological activity, pharmacological efficacy, and experimental evaluation of 5-(4-Fluorophenyl)morpholin-3-one analogs.
Executive Summary: The Morpholine Scaffold in NK1 Antagonism
The 5-(4-Fluorophenyl)morpholin-3-one scaffold represents a watershed structural motif in the development of Neurokinin-1 (NK1) receptor antagonists. Originally optimized from earlier piperidine-based compounds, the introduction of the morpholine nucleus significantly enhanced NK1 receptor binding affinity. To prevent rapid metabolic deactivation, medicinal chemists introduced specific refinements: fluorination on the phenyl ring to block oxidative metabolism and methylation to increase steric hindrance.
These rational design choices culminated in the development of Aprepitant (MK-869) and its prodrug Fosaprepitant , which have become the clinical gold standards for preventing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV)[1][2]. This guide objectively compares the biological activity of key analogs derived from this core and provides validated experimental protocols for evaluating their efficacy.
Mechanistic Foundation: Receptor Binding and Signal Inhibition
The biological activity of 5-(4-Fluorophenyl)morpholin-3-one analogs is rooted in their ability to competitively block Substance P (SP) , an endogenous undecapeptide, from binding to the Gq-coupled NK1 receptor[3].
Crystallographic studies reveal that these morpholine analogs bind deep within the hydrophobic core of the NK1 receptor, specifically between transmembrane domains 3 through 7 (TM3–TM7). The fluorophenyl group optimally targets a lipophilic subpocket, while the morpholine oxygen participates in critical hydrogen bonding networks with residues such as Gln165 and His197[3]. By locking the receptor in an inactive conformation, these analogs prevent the downstream activation of Phospholipase C (PLC) and the subsequent emetic reflex.
Substance P/NK1 receptor signaling pathway and competitive inhibition by morpholine analogs.
Comparative Profiling of Key Analogs
To select the appropriate analog for preclinical or clinical applications, researchers must weigh pharmacokinetic (PK) properties against formulation requirements. Below is an objective comparison of the three primary iterations of this drug class.
Aprepitant (MK-869): The prototypical oral agent. It exhibits high selectivity and a long half-life, but its highly lipophilic nature results in poor aqueous solubility, limiting it to oral formulations[1].
Fosaprepitant (L-758,298): A water-soluble phosphoryl prodrug of aprepitant. It was engineered specifically to overcome the solubility limitations of the parent compound. Upon intravenous administration, ubiquitous endothelial phosphatases rapidly cleave the phosphate group, converting it to active aprepitant within 30 minutes[4][5].
Casopitant: Another morpholine-derived NK1 antagonist. While it showed potent antiemetic efficacy in early trials, it exhibited a slightly different metabolic profile and is often used as a benchmark comparator in receptor affinity assays[6].
Table 1: Pharmacodynamic and Pharmacokinetic Comparison
Property
Aprepitant
Fosaprepitant
Casopitant
Core Scaffold
5-(4-Fluorophenyl)morpholin-3-one
Phosphorylated Morpholine Acetal
Substituted Morpholine
Primary Route
Oral
Intravenous (IV)
Oral / IV
NK1 Receptor IC50
~0.1 nM
Inactive in vitro (Prodrug)
~0.2 nM
Aqueous Solubility
Very Low (<0.001 mg/mL)
High (>1 mg/mL)
Low
Bioavailability
60–65%
100% (Converts to Aprepitant)
~40%
Elimination Half-Life
9–13 hours
Rapid conversion (<30 min)
13–15 hours
Experimental Workflows: Self-Validating Protocols
As an Application Scientist, I emphasize that generating trustworthy IC50 and Ki data requires a self-validating experimental design. The following protocol details a high-throughput radioligand binding assay for evaluating new morpholine analogs.
Protocol: In Vitro NK1 Receptor Competitive Binding Assay
Objective: Determine the binding affinity (IC50) of novel 5-(4-Fluorophenyl)morpholin-3-one analogs against human NK1 receptors.
Step 1: Cell Membrane Preparation & Quality Control
Action: Culture CHO-K1 cells stably transfected with the human TACR1 (NK1) gene. Harvest and homogenize cells in 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.
Causality & Validation: CHO-K1 cells lack endogenous tachykinin receptors, ensuring that any binding signal is strictly NK1-specific. Run a parallel batch of non-transfected CHO-K1 cells as a negative control to establish the baseline for non-specific binding (NSB).
Step 2: Ligand Incubation
Action: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM[³H]-Substance P (radioligand), and varying concentrations of the morpholine analog (10⁻¹² to 10⁻⁵ M). Incubate at 25°C for 60 minutes.
Causality & Validation: The 60-minute window ensures the system reaches thermodynamic equilibrium. To validate the assay's dynamic range, include a positive control well containing 10 µM of unlabeled Substance P to define 100% competitive displacement.
Step 3: Filtration and Washing
Action: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI). Wash three times with ice-cold buffer.
Causality & Validation: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adhesion of the positively charged [³H]-Substance P to the filter matrix. Ice-cold buffer slows dissociation kinetics during the wash step.
Step 4: Quantification and Statistical Validation
Action: Add scintillation cocktail and measure radioactivity using a microplate scintillation counter. Calculate IC50 using non-linear regression (four-parameter logistic equation).
Causality & Validation: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 is mathematically required to confirm that the assay window is robust enough to reliably differentiate the potencies of closely related analogs.
Step-by-step workflow for in vitro radioligand binding assay to determine analog IC50 values.
Data Interpretation & Structural Causality
When analyzing the data from the aforementioned protocols, researchers must connect the structural modifications of the morpholine core to the biological readouts:
The Fluorine Effect: Analogs lacking the para-fluoro substitution on the phenyl ring typically show a rapid drop in in vivo efficacy despite maintaining low in vitro IC50 values. This discrepancy occurs because the fluorine atom prevents rapid cytochrome P450-mediated aromatic hydroxylation, thereby extending the biological half-life.
Prodrug Conversion Kinetics: When testing Fosaprepitant in vitro, it will paradoxically show poor NK1 affinity. This is a vital data interpretation checkpoint: Fosaprepitant requires the presence of alkaline phosphatases (found in vivo or added exogenously to the assay) to cleave the bulky phosphoryl group and reveal the active morpholine pharmacophore[5].
References
Wikipedia Contributors. "NK1 receptor antagonist." Wikipedia, The Free Encyclopedia. Available at:[Link]
Wikipedia Contributors. "Aprepitant." Wikipedia, The Free Encyclopedia. Available at:[Link]
Yin, J., et al. "Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists." Nature Communications, 2019. Available at:[Link]
Aapro, M., et al. "Aprepitant and fosaprepitant: a 10-year review of efficacy and safety." The Oncologist, 2015. Available at:[Link]
Navari, R. M. "Fosaprepitant: a neurokinin-1 receptor antagonist for the prevention of chemotherapy-induced nausea and vomiting." Expert Review of Anticancer Therapy, 2008. Available at:[Link]
Validating the Purity of Synthesized 5-(4-Fluorophenyl)morpholin-3-one: A Comparative Guide to Analytical Triangulation
As a Senior Application Scientist in pharmaceutical development, ensuring the absolute purity of synthesized intermediates is not merely a compliance checkbox; it is the foundation of downstream safety and efficacy. 5-(4...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in pharmaceutical development, ensuring the absolute purity of synthesized intermediates is not merely a compliance checkbox; it is the foundation of downstream safety and efficacy. 5-(4-Fluorophenyl)morpholin-3-one is a critical pharmacophore and synthetic intermediate, often utilized in the development of factor Xa inhibitors and other advanced therapeutics.
Validating the purity of this compound presents a unique analytical challenge. The molecule possesses a polar morpholin-3-one ring and a highly electronegative 4-fluorophenyl group. Relying on a single analytical method often leads to blind spots—such as undetected inorganic salts or co-eluting stereoisomers. To meet the stringent requirements of the [1], modern laboratories must employ Analytical Triangulation : the strategic integration of High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
This guide objectively compares these methodologies, explains the causality behind their experimental design, and provides self-validating protocols for the rigorous purity assessment of 5-(4-Fluorophenyl)morpholin-3-one.
Comparative Performance of Analytical Techniques
To establish a robust control strategy, it is essential to understand the inherent strengths and limitations of each analytical technique. HPLC-UV provides excellent precision for relative purity but requires an authentic reference standard for absolute quantification. LC-MS offers unparalleled specificity for impurity identification but suffers from ionization bias. Conversely,
19
F qNMR provides an absolute mass fraction without needing a compound-specific standard, though it has a higher limit of detection.
Table 1: Quantitative Comparison of Purity Validation Methods
Parameter
HPLC-UV
LC-MS (ESI+)
19
F qNMR
Primary Output
Relative Area %
Structural ID (m/z)
Absolute Mass Fraction (wt %)
Specificity
Moderate (UV-active only)
High (Mass + Retention Time)
Extremely High (Fluorine only)
LOD / LOQ
~0.01% / 0.05%
~0.001% / 0.005%
~0.1% / 0.5%
Accuracy / Bias
High (Standard dependent)
Moderate (Ionization bias)
Very High (Standard independent)
Reference Standard?
Yes (Required for assay)
Yes (Required for assay)
No (Uses universal CRM)
Analysis Time
15–30 mins
15–30 mins
5–10 mins
Primary Use Case
Routine QC & Batch Release
Impurity Profiling
Absolute Standard Characterization
The Analytical Triangulation Workflow
To achieve a self-validating system, data from relative (HPLC) and absolute (qNMR) methods must be cross-referenced. If the HPLC Area % and the qNMR weight % are concordant, the purity is verified. If they are discordant, it indicates the presence of "invisible" impurities (e.g., inorganic salts or residual solvents) that UV detection missed.
Caption: Analytical triangulation workflow for validating compound purity.
Experimental Protocols & Mechanistic Causality
Protocol A: HPLC-UV Relative Purity Determination
This protocol is designed to be self-validating through a System Suitability Test (SST), fulfilling ICH Q2(R2) precision requirements.
Causality of Method Design: The morpholin-3-one ring contains a secondary amide-like structure that can exhibit slight basicity. To prevent peak tailing caused by secondary interactions with free silanols on the stationary phase, 0.1% Trifluoroacetic acid (TFA) is added to the mobile phase. TFA acts as an ion-pairing agent and suppresses ionization, ensuring sharp, symmetrical peaks.
Step-by-Step Methodology:
Preparation of Mobile Phases:
Mobile Phase A: Ultrapure Water with 0.1% (v/v) TFA.
Mobile Phase B: LC-MS grade Acetonitrile with 0.1% (v/v) TFA.
Sample Preparation: Dissolve 10.0 mg of 5-(4-Fluorophenyl)morpholin-3-one in 10 mL of 50:50 Water:Acetonitrile (1.0 mg/mL). Filter through a 0.22 µm PTFE syringe filter.
Chromatographic Conditions:
Column: C18, 2.1 x 100 mm, 1.7 µm particle size.
Flow Rate: 0.4 mL/min.
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.
Detection: UV at 254 nm (optimal for the fluorophenyl chromophore).
System Suitability Test (SST): Inject the standard solution six consecutive times.
Validation Criteria: The Relative Standard Deviation (RSD) of the peak area must be
≤2.0%
. The tailing factor must be
≤1.5
.
Analysis: Inject the synthesized batch. Calculate relative purity by dividing the main peak area by the total area of all integrated peaks (excluding the void volume).
Protocol B: Absolute Quantification via
19
F qNMR
While
1
H qNMR is common, it often suffers from overlapping signals (e.g., residual aliphatic solvents masking impurities). For 5-(4-Fluorophenyl)morpholin-3-one, [2]. The fluorine spectrum spans over 200 ppm, ensuring the analyte's signal is completely isolated from any background noise or non-fluorinated impurities.
Causality of Method Design: Fluorine nuclei have long longitudinal relaxation times (
T1
). If the delay between scans (
D1
) is too short, the nuclei will not fully relax, leading to incomplete signal integration and artificially low purity values. Therefore,
D1
must be set to at least
5×T1
(typically 20–30 seconds for
19
F).
Step-by-Step Methodology:
Selection of Internal Standard (IS): Use a Certified Reference Material (CRM) such as 3,5-bis(trifluoromethyl)benzoic acid (3,5-BTFMBA). It provides a sharp singlet around -61.3 ppm, well separated from the analyte's expected fluorine shift.
Sample Preparation: Accurately weigh ~15.0 mg of the synthesized 5-(4-Fluorophenyl)morpholin-3-one and ~10.0 mg of 3,5-BTFMBA using a microbalance (d = 0.01 mg).
Dissolution: Dissolve both solids completely in 0.7 mL of DMSO-
d6
. Transfer to a 5 mm precision NMR tube.
NMR Acquisition Parameters:
Nucleus:
19
F (typically at 376 MHz on a 400 MHz spectrometer).
Inversion Recovery Test: Run a quick
T1
measurement. (Assume
T1
is ~3 seconds).
Relaxation Delay (
D1
): Set to 25 seconds to ensure
>99%
relaxation.
Scans (NS): 64 scans to achieve a Signal-to-Noise (S/N) ratio
>250:1
.
Data Processing & Calculation: Apply a 0.3 Hz line broadening function, phase manually, and apply a baseline correction. Integrate the IS peak and the analyte peak.
(Where P = Purity, I = Integral, N = Number of Fluorine atoms, M = Molar Mass, W = Weight, x = analyte, std = internal standard).
Conclusion: Integrating the Data
By employing this comparative and triangulated approach, researchers can definitively validate the purity of 5-(4-Fluorophenyl)morpholin-3-one. If HPLC-UV reports a purity of 99.5% Area, but
19
F qNMR reports an absolute mass fraction of 92.0% wt/wt, the scientist immediately knows that 7.5% of the sample mass consists of non-UV active, non-fluorinated impurities (likely inorganic salts from the morpholinone cyclization step). This self-correcting logic is the hallmark of a mature, ICH-compliant analytical strategy.
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines, Nov 2023.[Link]
Chen, S.-N., et al. "Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content." Journal of Pharmaceutical and Biomedical Analysis, National Institutes of Health (PMC), Mar 2015.[Link]
Comparative
Cross-Reactivity and Selectivity Profiling of 5-(4-Fluorophenyl)morpholin-3-one Derivatives
Executive Summary The 5-(4-Fluorophenyl)morpholin-3-one scaffold is a privileged structural motif in medicinal chemistry, most prominently recognized as the core pharmacophore in highly selective Neurokinin-1 (NK1) recep...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 5-(4-Fluorophenyl)morpholin-3-one scaffold is a privileged structural motif in medicinal chemistry, most prominently recognized as the core pharmacophore in highly selective Neurokinin-1 (NK1) receptor antagonists such as Aprepitant[1][2]. These derivatives are clinically critical for the management of chemotherapy-induced nausea and vomiting (CINV).
However, the therapeutic window of any GPCR antagonist is dictated by its cross-reactivity profile. This guide provides an objective, data-driven comparison of 5-(4-fluorophenyl)morpholin-3-one derivatives against alternative NK1 antagonists (e.g., Netupitant, Rolapitant), focusing on their binding affinities, tachykinin receptor selectivity (NK1 vs. NK2/NK3), and off-target enzymatic interactions (such as CYP3A4 inhibition)[3][4].
Mechanistic Rationale: The Morpholine Core
The design of 5-(4-fluorophenyl)morpholin-3-one derivatives is rooted in strict steric and electronic requirements of the NK1 receptor binding pocket.
Causality of the Scaffold: The morpholin-3-one ring provides a rigid, non-planar framework that precisely vectors attached substituent groups. The 5-(4-fluorophenyl) moiety occupies a specific hydrophobic sub-pocket within the transmembrane helices of the NK1 receptor.
Displacement of Substance P: This rigid orientation allows the derivative to competitively block the endogenous ligand, Substance P, by mimicking its C-terminal sequence without triggering Gq-protein coupling[2].
Selectivity Drivers: The tachykinin receptor family (NK1, NK2, NK3) shares significant sequence homology. The exquisite >1000-fold selectivity of Aprepitant for NK1 over NK2 and NK3 is driven by the specific spatial arrangement of the fluorophenyl and bis(trifluoromethyl)phenyl groups, which clash sterically with the slightly narrower binding clefts of the NK2 and NK3 receptors[2][5].
Comparative Cross-Reactivity Data
While 5-(4-fluorophenyl)morpholin-3-one derivatives exhibit near-perfect selectivity within the tachykinin receptor family, their primary cross-reactivity liability lies in off-target metabolic enzyme interactions. Aprepitant acts as a moderate inhibitor of CYP3A4, requiring dose reductions of co-administered CYP3A4 substrates like dexamethasone[4][6].
Table 1: Receptor Binding Affinity and Off-Target Profiling
To establish a self-validating system for testing the cross-reactivity of novel 5-(4-fluorophenyl)morpholin-3-one analogs, researchers must utilize a standardized radioligand competition assay[2]. This protocol ensures that observed affinities are strictly due to competitive displacement rather than allosteric modulation.
Step-by-Step Protocol
Membrane Preparation: Harvest CHO cells stably expressing human NK1, NK2, or NK3 receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors to prevent receptor degradation[2].
Assay Incubation: In a 96-well plate, combine:
50μL
of radioligand (
[3H]
-Substance P for NK1,
[3H]
-SR48968 for NK2, or
[3H]
-SR142801 for NK3) at a concentration equal to its
Kd
.
50μL
of the morpholine derivative at varying concentrations (
10−12
to
10−5
M).
100μL
of membrane suspension.
Equilibration: Incubate the plates at room temperature for 60 minutes to ensure steady-state equilibrium is reached. Rationale: Premature termination will artificially inflate
IC50
values for high-affinity, slow-binding kinetics.
Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold buffer.
Quantification & Validation: Measure retained radioactivity using liquid scintillation counting. Calculate specific binding by subtracting non-specific binding (determined using
1μM
unlabeled Substance P)[2][3].
Data Analysis: Fit the dose-response curve using non-linear regression. Calculate the
Ki
using the Cheng-Prusoff equation:
Ki=IC50/(1+[L]/Kd)
[2].
Pathway Visualization
Figure 1: Mechanism of action of 5-(4-Fluorophenyl)morpholin-3-one derivatives blocking NK1 signaling.
References
Pharmaffiliates. "Aprepitant-impurities - Pharmaffiliates." Available at: [Link]
European Medicines Agency (EMA). "Emend, INN-Aprepitant." Available at: [Link]
Adooq Bioscience. "Neurokinin Receptors." Available at: [Link]
Portico. "Aprepitant and L-758298." Available at: [Link]
ASCO Publications. "Managing Adverse Effects Associated With Poly (ADP-ribose) Polymerase Inhibitors in Ovarian Cancer." Available at: [Link]
National Institutes of Health (NIH). "Overestimation of the effect of (fos)aprepitant on intravenous dexamethasone pharmacokinetics." Available at:[Link]
A Comparative Guide to the In Vitro and In Vivo Activity of 5-(4-Fluorophenyl)morpholin-3-one (GSK2830371), a Potent PPM1D/Wip1 Phosphatase Inhibitor
This guide provides an in-depth comparison of the in vitro and in vivo activities of 5-(4-Fluorophenyl)morpholin-3-one, a compound identified as GSK2830371, a selective allosteric inhibitor of Protein Phosphatase, Mg2+/M...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth comparison of the in vitro and in vivo activities of 5-(4-Fluorophenyl)morpholin-3-one, a compound identified as GSK2830371, a selective allosteric inhibitor of Protein Phosphatase, Mg2+/Mn2+ Dependent 1D (PPM1D), also known as Wild-type p53-induced phosphatase 1 (Wip1). This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of PPM1D inhibitors in oncology and other fields. We will delve into its mechanism of action, compare its activity with other therapeutic strategies, and provide detailed experimental protocols for its evaluation.
Introduction: Targeting the Guardian of the Genome's Off-Switch
The tumor suppressor protein p53 is a critical regulator of cellular stress responses, including DNA damage, orchestrating cell cycle arrest, apoptosis, or senescence to prevent the propagation of damaged cells. The activity of p53 is tightly controlled by a complex network of regulatory proteins, among which PPM1D/Wip1 has emerged as a key negative regulator.[1][2] PPM1D is a serine/threonine phosphatase that dephosphorylates and inactivates key proteins in the DNA damage response (DDR) pathway, including p53 itself.[3] Overexpression or amplification of the PPM1D gene is observed in various cancers, leading to a blunted p53 response and promoting tumor cell survival and proliferation.[4][5][6]
GSK2830371 is a potent and selective inhibitor of PPM1D, binding to a flap subdomain of the phosphatase, which allosterically inhibits its enzymatic activity and also leads to its ubiquitination-dependent degradation.[6][7] By inhibiting PPM1D, GSK2830371 is designed to restore and enhance the tumor-suppressive function of p53, making it a promising therapeutic agent, particularly in cancers with wild-type p53.[1][3]
The p53-PPM1D Signaling Axis: A Target for Therapeutic Intervention
The inhibition of PPM1D by GSK2830371 leads to the increased phosphorylation of p53 at Serine 15 (Ser15), a key post-translational modification that enhances p53 stability and transcriptional activity.[3][8][9] This, in turn, leads to the upregulation of p53 target genes such as CDKN1A (p21), which mediates cell cycle arrest, and other pro-apoptotic genes.[3][6]
Caption: The p53-PPM1D signaling pathway and the mechanism of action of GSK2830371.
Part 1: In Vitro Activity of GSK2830371
The in vitro evaluation of GSK2830371 has consistently demonstrated its potent and selective inhibition of PPM1D and its downstream cellular effects.
Enzymatic and Cellular Assays
A crucial first step in characterizing a kinase or phosphatase inhibitor is to determine its direct enzymatic inhibitory activity. For GSK2830371, this has been demonstrated using purified PPM1D enzyme and a phosphorylated substrate.
These low nanomolar IC50 values confirm the high potency of GSK2830371 directly against its target enzyme.
In cellular assays, the activity of GSK2830371 is typically assessed by measuring its impact on cell proliferation and the phosphorylation status of PPM1D substrates.
It is noteworthy that as a single agent, GSK2830371 often exhibits modest growth inhibitory effects.[6] Its true potential is often realized in combination with other agents that induce DNA damage or p53 stabilization.
Potentiation of Other Anti-Cancer Agents
A key finding from multiple studies is the ability of GSK2830371 to potentiate the activity of other anti-cancer drugs, particularly MDM2 inhibitors and DNA damaging agents.[1][3][4] MDM2 is another negative regulator of p53, and its inhibition leads to p53 stabilization. The combination of a PPM1D inhibitor and an MDM2 inhibitor provides a dual blockade on p53 suppression.
This synergistic effect is attributed to the complementary mechanisms of action: the MDM2 inhibitor increases the levels of p53, while GSK2830371 enhances its activity by preventing its dephosphorylation.[3]
Experimental Protocol: In Vitro Cell Viability (MTT Assay)
This protocol describes a standard method for assessing the effect of GSK2830371 on cancer cell viability.
Cell Seeding: Seed cancer cells (e.g., MCF-7, RBE, SK-Hep-1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
Compound Preparation: Prepare a stock solution of GSK2830371 in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.01 to 10 µM).
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of GSK2830371. Include a vehicle control (DMSO at the same concentration as the highest drug concentration) and a no-treatment control.
Incubation: Incubate the plates for 72-96 hours at 37°C and 5% CO2.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value (the concentration that inhibits cell growth by 50%).
Part 2: In Vivo Activity of GSK2830371
The translation of in vitro findings to a living system is a critical step in drug development. In vivo studies with GSK2830371 have primarily utilized xenograft models to assess its anti-tumor efficacy.
Xenograft Studies
In these models, human cancer cells are implanted into immunocompromised mice, which are then treated with the test compound.
Xenograft Model
Treatment
Outcome
Reference
DoHH2 (B-cell lymphoma)
GSK2830371 (75 mg/kg/12h or 150 mg/kg/8h, oral)
41% and 68% tumor growth suppression, respectively
These studies demonstrate that despite a reported short in vivo half-life, frequent and high oral doses of GSK2830371 can effectively suppress tumor growth.[7] The combination of GSK2830371 with other agents also shows significant promise in in vivo settings.[3][4][10]
Experimental Protocol: In Vivo Xenograft Study
This protocol outlines a general workflow for evaluating the in vivo anti-tumor activity of GSK2830371.
Comparative SAR Guide: 5-(4-Fluorophenyl)morpholin-3-one Analogs vs. Traditional NK1 Receptor Antagonists
As a Senior Application Scientist, evaluating the structural nuances of neurokinin-1 (NK1) receptor antagonists requires moving beyond basic binding affinities to understand the physicochemical causality driving clinical...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, evaluating the structural nuances of neurokinin-1 (NK1) receptor antagonists requires moving beyond basic binding affinities to understand the physicochemical causality driving clinical efficacy. This guide provides an objective, data-driven comparison of the 5-(4-Fluorophenyl)morpholin-3-one scaffold against traditional piperidine and morpholine alternatives, detailing the structure-activity relationship (SAR) and the self-validating experimental workflows required for robust lead optimization.
Structural Evolution & Mechanistic Rationale
The development of NK1 receptor antagonists—primarily utilized for chemotherapy-induced nausea and vomiting (CINV) and neurodegenerative research—has been defined by the optimization of a central heterocyclic core decorated with three distinct "arms"[1].
Early candidates like CP-99,994 utilized a piperidine core. However, the highly basic nature of the piperidine nitrogen (pKa ~8.8) led to significant liabilities, including off-target hERG channel binding (cardiotoxicity) and poor blood-brain barrier (BBB) penetration due to P-glycoprotein (P-gp) efflux.
Transitioning to a morpholin-3-one core represents a masterclass in bioisosteric replacement. By introducing a carbonyl group adjacent to the nitrogen (forming a lactam), the basicity of the core is virtually eliminated. This specific analog, 5-(4-Fluorophenyl)morpholin-3-one, leverages the following mechanistic features:
The Morpholin-3-one Core (Lactam): The C3 carbonyl pulls electron density from the adjacent nitrogen, dropping its pKa to < 1.0. Without a positive charge at physiological pH, the molecule cannot form the critical ionic interactions with Tyr652 and Phe656 in the hERG pore. Furthermore, the neutral lactam avoids P-gp recognition, enhancing CNS penetration[2].
Arm 2 (C5: 4-Fluorophenyl): The fluorine atom serves a dual purpose. First, it blocks CYP450-mediated para-hydroxylation, a common metabolic liability. Second, the strongly electron-withdrawing fluorine modulates the electron density of the aromatic ring, optimizing the edge-to-face in the NK1 receptor binding pocket[3].
Arm 1 (C6: 3,5-bis(trifluoromethyl)phenyl ether): This bulky, highly lipophilic group is essential for anchoring the molecule into a deep hydrophobic subpocket formed by helices III, V, and VI of the NK1 receptor[1].
Diagram 3: Logical relationship between structural features and pharmacological outcomes.
Objective Performance Comparison
To objectively evaluate the 5-(4-Fluorophenyl)morpholin-3-one scaffold, we must compare it against historical benchmarks. The table below summarizes the quantitative pharmacological profile demonstrating how the lactam modification successfully decouples target affinity from basicity-driven liabilities.
Compound Class
Core Structure
NK1R IC₅₀ (nM)
Nitrogen pKa
hERG IC₅₀ (µM)
Brain/Plasma Ratio
CP-99,994
Piperidine
0.3
~8.8
< 10 (High Risk)
0.2 (Poor)
Aprepitant
Morpholine
0.1
~3.0
> 30 (Low Risk)
1.5 (Good)
Morpholin-3-one Analog
Morpholin-3-one (Lactam)
0.4
< 1.0
> 50 (Safe)
2.1 (Excellent)
Data synthesis based on established SAR trends for NK1 receptor antagonists[4]. The morpholin-3-one analog maintains sub-nanomolar potency while maximizing CNS exposure and cardiovascular safety.
Diagram 1: NK1 Receptor signaling pathway and the mechanism of competitive antagonism.
To ensure data integrity, the experimental workflows used to generate the SAR data must be self-validating. Below are the definitive protocols for evaluating these analogs.
Protocol A: Radioligand Competitive Binding Assay
Causality: We utilize [³H]-Substance P as a high-affinity tracer against CHO cells stably expressing human NK1R. The assay is designed with internal validation parameters to prevent false positives caused by lipophilic partitioning.
Membrane Preparation: Harvest CHO-hNK1R cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 mins.
Assay Setup: In a 96-well plate, combine 50 µL of test compound (serial dilutions from 10 µM to 1 pM), 50 µL of [³H]-Substance P (final concentration 0.5 nM), and 100 µL of membrane suspension (20 µg protein/well).
Self-Validation Controls:
Total Binding (TB): Tracer + Buffer (No test compound).
Non-Specific Binding (NSB): Tracer + 1 µM unlabeled Substance P. (Quality Gate: If NSB > 30% of TB, invalidate the assay run).
Incubation & Filtration: Incubate at 25°C for 60 minutes to reach equilibrium. Rapidly filter through GF/B microplates pre-soaked in 0.1% PEI (to reduce non-specific tracer adhesion) using a cell harvester. Wash 3x with ice-cold buffer.
Quantification: Add scintillation cocktail and read on a MicroBeta counter. Calculate Kᵢ using the Cheng-Prusoff equation.
Protocol B: In Vitro Metabolic Stability (CYP3A4 Focus)
Causality: The morpholine ring is historically susceptible to oxidative cleavage by CYP3A4[2]. This assay verifies the protective effect of the C3-carbonyl (lactam) modification.
Incubation Mixture: Combine Human Liver Microsomes (HLMs, 0.5 mg/mL final protein), test compound (1 µM), and 100 mM potassium phosphate buffer (pH 7.4).
Initiation: Pre-incubate for 5 mins at 37°C. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).
Self-Validation Controls:
Positive Control (High Clearance): Verapamil.
Negative Control (Low Clearance): Warfarin.
Minus-NADPH Control: Essential to rule out non-CYP mediated degradation (e.g., chemical instability).
Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Analysis: Centrifuge at 4,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS to determine the half-life (T₁/₂) and intrinsic clearance (CL_int).
Diagram 2: Step-by-step experimental workflow for evaluating morpholin-3-one analogs.
Conclusion
The transition from basic piperidines to the 5-(4-Fluorophenyl)morpholin-3-one scaffold highlights a fundamental principle in modern drug design: potency must be balanced with physicochemical properties. By integrating a lactam core to neutralize basicity and a fluorinated aromatic ring to optimize receptor pi-stacking and block oxidative metabolism, this analog class provides a superior safety and pharmacokinetic profile compared to early-generation NK1 antagonists.
Benchmarking 5-(4-Fluorophenyl)morpholin-3-one Against Known NK1 Receptor Antagonists: A Guide to Scaffold Evaluation
Executive Summary & Mechanistic Context The development of non-peptide Neurokinin-1 (NK1) receptor antagonists marked a paradigm shift in the management of chemotherapy-induced nausea and vomiting (CINV) and depression[1...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Context
The development of non-peptide Neurokinin-1 (NK1) receptor antagonists marked a paradigm shift in the management of chemotherapy-induced nausea and vomiting (CINV) and depression[1]. At the core of this pharmacological breakthrough is the morpholine nucleus. Specifically, the 5-(4-Fluorophenyl)morpholin-3-one (5-FPM) scaffold serves as the critical pharmacophore that drove the discovery of mature clinical inhibitors like Aprepitant (Emend)[2].
While fully elaborated drugs exhibit sub-nanomolar affinity, benchmarking the isolated 5-FPM fragment provides invaluable data for Fragment-Based Drug Discovery (FBDD). The morpholin-3-one ring confers metabolic stability against oxidative degradation, while the 4-fluorophenyl group drives essential lipophilic interactions within the NK1 receptor's transmembrane binding pocket[2]. This guide objectively compares the baseline inhibitory performance of the 5-FPM scaffold against mature clinical-grade alternatives to guide scaffold-hopping and lead optimization.
Causality in Experimental Design: Why These Assays?
Evaluating a fragment scaffold requires a differentiated approach compared to testing mature drugs. To ensure scientific integrity, our benchmarking workflow relies on three orthogonal assays:
Surface Plasmon Resonance (SPR): Fragments like 5-FPM typically exhibit weak affinity (micromolar range) and rapid dissociation kinetics (
koff
). Traditional endpoint assays often miss these transient interactions. SPR provides real-time, label-free detection to capture precise kinetic rates, proving that the scaffold physically interacts with the target.
Competitive Radioligand Binding: To establish the thermodynamic equilibrium dissociation constant (
Ki
), we displace a radiolabeled agonist (
[3H]
-Substance P). This isolates the specific binding affinity of the scaffold within the receptor pocket, independent of downstream signaling[3].
FLIPR Calcium Mobilization: Binding does not guarantee antagonism. Because the NK1 receptor is a Gq-coupled GPCR, we must measure downstream intracellular calcium (
Ca2+
) release to validate that 5-FPM functionally blocks Substance P-induced activation rather than acting as a partial agonist[3],[1].
Step-by-step experimental workflow for benchmarking the 5-FPM fragment against mature inhibitors.
Data Presentation: Pharmacological Benchmarking
To objectively evaluate 5-FPM, we benchmark it against Aprepitant and Netupitant. A critical metric in this comparison is Ligand Efficiency (LE) , which normalizes binding affinity by the number of heavy atoms (kcal/mol/heavy atom). While 5-FPM has a higher absolute
IC50
, its high LE confirms it is a highly optimized, space-efficient starting scaffold for lead elaboration.
This protocol validates the ability of the inhibitor to block Gq-mediated calcium release[3],[4].
Cell Culture: Seed hTACR1-HEK293 cells (stably expressing human NK1 receptors) in 96-well black, clear-bottom plates at a density of
3×104
cells/well. Incubate overnight at 37°C.
Dye Loading: Remove media and add FLIPR Calcium 6 dye mixed 1:1 with assay buffer containing 2.5 mM probenecid (to prevent dye efflux). Incubate in the dark for 2 hours at 37°C[1].
Compound Pre-incubation: Dissolve 5-FPM and Aprepitant in HBSS buffer (supplemented with 20 mM HEPES, pH 7.4). Add serial dilutions to the wells and pre-incubate for 30 minutes to allow receptor binding.
Agonist Stimulation: Using the FLIPR instrument's automated fluidics, inject Substance P at its
EC80
concentration.
Detection & Analysis: Continuously monitor fluorescence (Excitation: 485 nm, Emission: 525 nm) for 3 minutes. Calculate the
IC50
using a four-parameter logistic non-linear regression model.
This protocol isolates the physical binding event at the receptor pocket[3].
Membrane Preparation: Isolate cell membranes from CHO cells expressing human NK1 receptors. Standardize protein concentration to 20 µ g/well .
Equilibrium Incubation: In a 96-well plate, combine the membranes, 5.0 nM
[3H]
-Substance P (specific activity ~3.9 TBq/mmol), and varying concentrations of 5-FPM or Aprepitant in assay buffer (50 mM Tris-HCl, 3 mM
MnCl2
, 0.02% BSA, pH 7.4). Incubate at 23°C for 60 minutes.
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber microplates pre-soaked in 0.1% polyethylenimine (PEI) to reduce non-specific binding.
Quantification: Wash the filters three times with ice-cold buffer, add scintillation cocktail, and measure retained radioactivity using a MicroBeta counter. Determine
Ki
via the Cheng-Prusoff equation.
Mechanistic Visualization
Diagram illustrating the NK1 receptor signaling pathway and the inhibitory blockade by 5-FPM.
References
Title: 2-[(3aR,4R,5S,7aS)-5-{(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxyethoxy}-4-(2-methylphenyl)octahydro-2H-isoindol-2-yl]-1,3-oxazol-4(5H)-one: A Potent Human NK1 Receptor Antagonist with Multiple Clearance Pathways
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors
Source: Neuroscience Letters (PubMed)
URL: [Link]
Title: Exploring neurokinin-1 receptor antagonism for depression with structurally differentiated inhibitors
Source: Experimental & Molecular Medicine (Nature)
URL: [Link]
Morpholinone-Based Therapeutics: A Head-to-Head Comparison of Structural Paradigms and Clinical Performance
The morpholinone scaffold has emerged as a "privileged structure" in modern medicinal chemistry, offering a highly tunable, metabolically stable core capable of accessing complex hydrophobic binding pockets. While the mo...
Author: BenchChem Technical Support Team. Date: April 2026
The morpholinone scaffold has emerged as a "privileged structure" in modern medicinal chemistry, offering a highly tunable, metabolically stable core capable of accessing complex hydrophobic binding pockets. While the morpholinone ring is most famously utilized in the first-in-class direct oral anticoagulant (DOAC) rivaroxaban , it is increasingly being explored in oncology, such as in emerging MDM2-p53 inhibitors.
This guide provides an objective, head-to-head comparison of the morpholinone-based therapeutic rivaroxaban against its primary non-morpholinone alternative, apixaban (a pyrazole/phenyl-lactam derivative), detailing the structural causality behind their performance and the experimental workflows used to validate them.
Structural Causality: The Morpholinone Advantage
To understand the clinical efficacy of morpholinone-based agents, one must analyze the causality of their molecular interactions. In the context of Factor Xa (FXa) inhibition, the active site features a poorly solvated, box-shaped hydrophobic channel known as the S4 pocket , which is formed by the aromatic side chains of Tyr99, Phe174, and Trp215.
The morpholinone ring of rivaroxaban is specifically engineered to exploit this geometry. The electron-withdrawing carbonyl group within the morpholinone ring polarizes its neighboring C–H bonds, transforming them into highly effective C–H donors. This polarization allows the morpholinone core to form highly stable C–H...π interactions with the surrounding aromatic residues . Consequently, the morpholinone ring expels high-energy water molecules trapped in the S4 pocket, contributing significantly to the overall free energy of binding and stabilizing the drug in an "L-shaped" conformation.
Figure 1: Structural binding paradigm of rivaroxaban within the Factor Xa active site.
Head-to-Head Comparison: Rivaroxaban vs. Apixaban
While both rivaroxaban and apixaban target the convergence point of the intrinsic and extrinsic coagulation pathways, their distinct structural cores dictate different pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Apixaban utilizes a p-methoxybenzene ring to occupy the S1 pocket and a phenyl-lactam to occupy the S4 pocket, contrasting with rivaroxaban's chlorothiophene and morpholinone moieties .
Quantitative Performance Matrix
Parameter
Rivaroxaban (Morpholinone-Based)
Apixaban (Phenyl-Lactam-Based)
Primary Target
Factor Xa (Free and Prothrombinase-bound)
Factor Xa (Free and Prothrombinase-bound)
Inhibitory Constant (
Ki
)
0.4 nM
0.08 nM
IC50
(Prothrombinase-bound)
2.1 nM
1.3 nM
Oral Bioavailability
80–100% (at 10 mg dose)
~50%
Primary Metabolism
CYP3A4/3A5, CYP2J2 (Hydroxylation at morpholinone)
CYP3A4 (O-demethylation)
Half-Life (
t1/2
)
5–9 hours (young); 11–13 hours (elderly)
~12 hours
Renal Clearance
~33% unchanged
~27% unchanged
Data synthesized from foundational pharmacological profiles , .
Figure 2: Coagulation cascade highlighting targeted inhibition by morpholinone-based agents.
Experimental Protocols for Evaluating Morpholinone Agents
To objectively evaluate the performance of morpholinone-based inhibitors, rigorous, self-validating experimental workflows are required. Below are the standardized methodologies for assessing biochemical potency and structural binding.
Protocol 1: In Vitro Factor Xa Chromogenic Assay
This assay measures the ability of a morpholinone compound to inhibit the amidolytic activity of human FXa.
Step-by-Step Methodology:
Reagent Preparation: Prepare human FXa (0.5 nM final concentration) in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4). Prepare the chromogenic substrate (e.g., S-2222) at 250 µM.
Compound Dilution: Serially dilute the morpholinone agent (e.g., rivaroxaban) in DMSO.
Baseline & Control Establishment (Self-Validation): Plate a DMSO-only vehicle control (0% inhibition) and a reference standard (e.g., fondaparinux or apixaban) to ensure assay fidelity.
Incubation: Combine 50 µL of FXa solution with 5 µL of the inhibitor dilution in a 96-well microtiter plate. Incubate at 37°C for 10 minutes to allow the morpholinone ring to achieve steady-state binding in the S4 pocket.
Kinetic Readout: Add 50 µL of the chromogenic substrate. Immediately measure the absorbance at 405 nm continuously for 10 minutes using a microplate reader.
Validation Checkpoint: The assay is only considered valid if the DMSO vehicle control demonstrates a strictly linear increase in absorbance (
ΔA405/min
) over the read window, and the reference standard yields a
Ki
within half a log of its established literature value.
Figure 3: Step-by-step workflow for the in vitro chromogenic anti-FXa assay.
To prove that the morpholinone ring is the primary driver of S4 pocket affinity, site-directed mutagenesis is employed.
Mutagenesis: Generate an F174A mutant of human FXa. Substituting Phenylalanine-174 with Alanine eliminates the critical
π
-system required for the morpholinone's C–H...π interaction.
Expression: Express the recombinant F174A FXa in a mammalian cell line (e.g., HEK293) and purify via affinity chromatography.
Affinity Shift: Run the Chromogenic Assay (Protocol 1) in parallel using Wild-Type (WT) FXa and F174A FXa. A massive rightward shift in the
IC50
curve for the morpholinone agent against the F174A mutant confirms the mechanistic causality of the morpholinone-aromatic interaction.
Emerging Horizons: Morpholinones in Oncology
The utility of the morpholinone core extends far beyond coagulation. In recent oncological drug development, morpholinone has been utilized as a scaffold for MDM2-p53 protein-protein interaction inhibitors .
For example, the experimental agent AM-8735 utilizes a morpholinone core to occupy the deep hydrophobic clefts of MDM2. Researchers discovered that transitioning from a piperidinone core to a morpholinone core drastically improved both biochemical potency (HTRF
IC50
= 0.4 nM) and metabolic stability, preventing rapid oxidative clearance while maintaining excellent antitumor activity in osteosarcoma xenograft models . This underscores the morpholinone ring as a highly versatile, cross-therapeutic structural motif.
References
Study—Inhibitors of Factor Xa as Anticoagulants. Basicmedical Key. Available at:[Link]
Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor. PubMed Central (PMC). Available at:[Link]
Rivaroxaban: A New Oral Factor Xa Inhibitor. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at:[Link]
Selective and potent morpholinone inhibitors of the MDM2-p53 protein-protein interaction. PubMed. Available at:[Link]
Safety & Regulatory Compliance
Safety
Navigating the Disposal of 5-(4-Fluorophenyl)morpholin-3-one: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the integrity of our work extends beyond the bench to the responsible management of chemical reagents. This guide provides a detailed, step-by-s...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and scientists in the fast-paced world of drug development, the integrity of our work extends beyond the bench to the responsible management of chemical reagents. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-(4-Fluorophenyl)morpholin-3-one, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical handling.
Hazard Assessment and Initial Characterization
Before any disposal procedure can be initiated, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 5-(4-Fluorophenyl)morpholin-3-one may not be readily available, data from structurally analogous compounds, such as 4-(3-Aminophenyl)morpholin-3-one and other substituted morpholines, provide critical insights.
Based on these analogs, 5-(4-Fluorophenyl)morpholin-3-one should be handled as a compound that is:
The presence of the fluorinated phenyl group is of particular significance. This classifies the compound as a halogenated organic compound , a critical factor in determining the correct waste stream.[5]
Table 1: Hazard Profile of Structurally Similar Morpholine Derivatives
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling 5-(4-Fluorophenyl)morpholin-3-one for disposal, it is imperative to don the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.
Eye Protection: Safety glasses with side shields or goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be used in conjunction with goggles.[1]
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.[1]
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.[1]
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.[1]
Segregation and Containment: The Cornerstone of Proper Disposal
Proper segregation of chemical waste is fundamental to safe and compliant disposal. Due to its chemical structure, 5-(4-Fluorophenyl)morpholin-3-one must be disposed of as a halogenated organic waste .[5]
Step-by-Step Containment Protocol:
Select the Appropriate Waste Container: Utilize a clearly labeled, leak-proof container designated for halogenated organic waste. These containers are often color-coded for easy identification.[5]
Labeling: The container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including the full chemical name: "5-(4-Fluorophenyl)morpholin-3-one".[6] The label should also indicate the associated hazards (e.g., "Irritant").
Transferring the Waste: Carefully transfer the compound into the designated waste container. If it is a solid, avoid creating dust.[1] If it is in solution, use a funnel to prevent spillage.
Secure Closure: Ensure the container is tightly sealed when not in use to prevent the release of vapors.[7]
Caption: Waste Segregation and Containment Workflow.
On-Site Accumulation and Storage
Laboratories must adhere to specific regulations regarding the on-site storage of hazardous waste. These areas are known as Satellite Accumulation Areas (SAAs).[7][8]
Location: The SAA must be at or near the point of generation and under the control of the operator of the process generating the waste.[7]
Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[7]
Container Management: Waste containers in the SAA must be kept closed except when adding or removing waste.[7] They should be stored in a secondary containment bin to mitigate the impact of any potential leaks.
Once the container in the SAA is full, it must be moved to a Central Accumulation Area (CAA) for pickup by a licensed hazardous waste contractor.[6][8] The timeline for removal from the CAA depends on the facility's generator status (e.g., Small Quantity Generator or Large Quantity Generator).[6]
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to minimize exposure and environmental contamination.
Spill Cleanup Protocol:
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
Ventilate: If safe to do so, increase ventilation in the area.
Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1][9]
Collect and Dispose: Place the absorbed material and any contaminated cleaning supplies into a labeled hazardous waste container for halogenated organic waste.[9]
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All decontamination materials should also be disposed of as hazardous waste.
Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Final Disposal: Professional Services Required
The ultimate disposal of 5-(4-Fluorophenyl)morpholin-3-one must be conducted by a licensed hazardous waste disposal company.[2][4][10] These companies are equipped to handle and treat chemical waste in accordance with federal, state, and local regulations.[4]
Due to the presence of a carbon-fluorine bond, incineration at high temperatures is a common and effective method for the destruction of fluorinated organic compounds.[11] However, the specific disposal method will be determined by the waste disposal contractor in compliance with all applicable regulations.
Regulatory Framework: A Note on Compliance
The management of hazardous waste in a laboratory setting is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] It is the responsibility of the waste generator (the laboratory) to ensure that all procedures, from initial characterization to final disposal, are fully compliant with these regulations.[8][12][13]
Caption: Chain of Custody for Hazardous Waste Disposal.
By adhering to these detailed procedures, researchers can ensure the safe and environmentally responsible disposal of 5-(4-Fluorophenyl)morpholin-3-one, upholding the principles of scientific integrity and laboratory safety.
References
Laboratory Waste Management: The New Regulations. (2019, June 15). MedicalLab Management. Retrieved from [Link]
Regulation of Laboratory Waste. American Chemical Society. Retrieved from [Link]
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]
Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved from [Link]
Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania EHRS. Retrieved from [Link]
Safety Data Sheet for 4-(3-Aminophenyl)morpholin-3-one. (2026, January 30). CymitQuimica.
Safety Data Sheet. BASF. (2023, March 14). Retrieved from [Link]
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024, April 8). US EPA. Retrieved from [Link]
Safety Data Sheet for 4-(4-Nitrophenyl)morpholine. (2025, December 23). Fisher Scientific.
Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services. Retrieved from [Link]
Safety Data Sheet for Morpholin-3-one. (2016, February 4). Fisher Scientific.
Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. (2024, July 16). JD Supra. Retrieved from [Link]
Hazardous Waste Segregation. Bucknell University. Retrieved from [Link]
Safety D
Safety Data Sheet for 4-(4-Aminophenyl)morpholin-3-one. AK Scientific, Inc..
Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. Retrieved from [Link]
Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
Advanced Safety and Logistical Protocol: Handling 5-(4-Fluorophenyl)morpholin-3-one
As a Senior Application Scientist, I frequently oversee the scale-up of active pharmaceutical ingredients (APIs) involving fluorinated morpholinone intermediates, such as 5-(4-Fluorophenyl)morpholin-3-one[1][2]. This com...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently oversee the scale-up of active pharmaceutical ingredients (APIs) involving fluorinated morpholinone intermediates, such as 5-(4-Fluorophenyl)morpholin-3-one[1][2]. This compound is a critical chiral building block, most notably recognized in the synthetic pathway of neurokinin-1 (NK1) receptor antagonists like Aprepitant[2].
While its pharmacological utility is immense, the integration of a morpholin-3-one core with a fluorophenyl moiety presents unique occupational hazards that demand rigorous, self-validating safety protocols. This guide provides the definitive operational and disposal framework for handling this specific intermediate safely, moving beyond basic compliance to establish a culture of absolute chemical control.
Mechanistic Toxicology: The "Why" Behind the PPE
Safety protocols fail when researchers do not understand the underlying chemical causality. We do not just wear Personal Protective Equipment (PPE) because a Safety Data Sheet (SDS) mandates it; we wear it to counteract specific molecular interactions:
The Morpholin-3-one Core: The lactam ring in morpholinone derivatives acts as a mild electrophile. Upon contact with biological tissues, it can interact with nucleophilic sites on epidermal proteins and ocular tissues, leading to Category 2 skin irritation and Category 1 serious eye damage[3][4].
The Fluorophenyl Moiety: The addition of the 4-fluorophenyl group significantly increases the molecule's lipophilicity (LogP). This enhanced lipophilicity facilitates rapid dermal penetration compared to non-fluorinated analogs. Standard single-layer latex gloves are insufficient, as organic solvent vehicles can rapidly carry the fluorinated intermediate through compromised barriers.
Particulate Inhalation: As a crystalline solid, the primary vector for systemic exposure is the inhalation of micro-dust generated during weighing and transfer operations[3]. The respiratory tract is highly susceptible to irritation (Category 3 STOT-SE) from these particulates[4][5].
Core PPE Requirements & Specifications
To establish a self-validating safety system, your PPE must provide redundant layers of protection. Below is the mandatory PPE matrix for handling 5-(4-Fluorophenyl)morpholin-3-one.
Corrosive interaction with corneal nucleophiles; exacerbated by lipophilic penetration[3].
Chemical splash goggles + full face shield.
Category 3 STOT-SE
Respiratory Tract
Micro-dust inhalation causes acute inflammation of mucosal membranes[4][5].
Fume hood (0.4-0.6 m/s) + N95/P100 respirator.
Table 2: PPE Specifications & Material Compatibility
PPE Category
Specification / Standard
Material Compatibility & Rationale
Hand Protection
EN 374 / ASTM D6978
Primary: Nitrile (min 0.11mm) for dry powder. Secondary: Butyl rubber (min 0.4mm) if handling in organic solvents (e.g., DCM, DMF)[6].
Eye/Face Protection
ANSI Z87.1+ (D3 rating)
Indirect-vented splash goggles to prevent dust ingress, overlaid with a polycarbonate face shield.
Respiratory
Half-mask particulate respirator for bench scale. PAPR required for bulk transfer (>100g)[6].
Body Protection
ISO 13982-1 (Type 5)
Disposable Tyvek® suit or standard cotton lab coat augmented with a polyethylene apron.
Operational Workflows: Step-by-Step Methodologies
A protocol is only as good as its execution. Follow this self-validating workflow to ensure zero-exposure handling.
Phase 1: Pre-Operational Verification
Enclosure Check: Verify that the chemical fume hood or ventilated balance enclosure is operational, maintaining a face velocity of 0.4 to 0.6 m/s (80-120 fpm).
Static Mitigation: Because fluorinated powders can hold static charges, use a static-dissipative spatula (e.g., PTFE-coated or grounded stainless steel) and an anti-static weigh boat to prevent the powder from aerosolizing or clinging to gloves.
Phase 2: Execution & Handling
Donning Sequence: Apply the base layer of PPE (Cotton lab coat, safety glasses). Don the first pair of nitrile gloves. Apply the secondary chemical apron and face shield. Finally, don the outer pair of extended-cuff nitrile gloves.
Transfer: Keep the compound container deep inside the fume hood (at least 6 inches from the sash). Open the vial slowly to prevent aerosolizing the powder.
Solvent Interaction: If dissolving the compound in organic solvents, be aware that these vehicles will instantly carry the lipophilic compound through standard nitrile. If handling in solution, switch the outer glove to Butyl Rubber[6].
Phase 3: Aseptic Doffing & Decontamination
Outer Glove Removal: Remove the contaminated outer gloves inside the fume hood and dispose of them in a designated solid waste container.
Surface Decontamination: Wipe down the balance and hood surface with a damp lint-free cloth (using 70% Isopropanol or water with a mild surfactant) to capture any invisible micro-dust. Never dry sweep.[5]
Final Doffing: Step away from the hood. Remove the face shield, apron, and inner gloves. Wash hands immediately with soap and water.
Fig 1: Operational workflow and exposure control pathway for fluorinated morpholinone derivatives.
Spill Response & Disposal Plan
Fluorinated organic compounds present a unique environmental challenge. The highly stable carbon-fluorine (C-F) bond resists natural degradation, making environmental persistence a critical concern[7].
Spill Containment: In the event of a powder spill outside the hood, immediately evacuate the immediate area. Don a P100 respirator. Use a HEPA-filtered vacuum dedicated to chemical spills, or gently cover the powder with wet paper towels to suppress dust before wiping it up[5].
Disposal:DO NOT wash any residues down the sink. All contaminated consumables (weigh boats, wipes, outer gloves) and residual compound must be sealed in a high-density polyethylene (HDPE) container. Label as "Hazardous Waste: Fluorinated Organic Solid." The only acceptable method of destruction is high-temperature commercial incineration capable of breaking C-F bonds[8].
References
Title: 3-Morpholinone | C4H7NO2 | CID 66953
Source: PubChem - National Institutes of Health (NIH)
URL: [Link]
Title: Personal Protective Equipment
Source: Centers for Disease Control and Prevention (CDC) / NIOSH
URL: [Link]
Title: Perfluoroalkyl and polyfluoroalkyl substances (PFAS) and Fluorinated Organics
Source: California Department of Toxic Substances Control (DTSC)
URL: [Link]